molecular formula C9H11BrO2 B1288837 4-Bromo-2-ethoxy-1-methoxybenzene CAS No. 52849-52-2

4-Bromo-2-ethoxy-1-methoxybenzene

Cat. No.: B1288837
CAS No.: 52849-52-2
M. Wt: 231.09 g/mol
InChI Key: WWHVUIQBSPEWNK-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-methoxybenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVUIQBSPEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617906
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52849-52-2
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 52849-52-2

Introduction: A Versatile Building Block in Modern Organic Synthesis

4-Bromo-2-ethoxy-1-methoxybenzene is a halogenated aromatic ether that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a bromine atom, an ethoxy group, and a methoxy group on a benzene ring—renders it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 52849-52-2[1][2][3][4][5]
Molecular Formula C₉H₁₁BrO₂[1][2][4]
Molecular Weight 231.1 g/mol [4]
Density 1.358 g/cm³[2][4]
Boiling Point 252.08 °C at 760 mmHg[2][4]
Flash Point 100.607 °C[2][4]
Refractive Index 1.523[4]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to have low solubility in water and good solubility in common organic solvents.[1]

Synthesis of this compound: A Practical Approach

The most logical and commonly employed synthetic route to this compound involves the ethylation of 4-bromoguaiacol (4-bromo-2-methoxyphenol). This Williamson ether synthesis is a robust and well-established method for the preparation of ethers.

Reaction Scheme:

Synthesis reactant1 4-Bromoguaiacol reaction_node Williamson Ether Synthesis reactant1->reaction_node reactant2 Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) reactant2->reaction_node base Base (e.g., K₂CO₃, NaH) base->reaction_node solvent Solvent (e.g., Acetone, DMF) solvent->reaction_node product This compound reaction_node->product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol:

Materials:

  • 4-Bromoguaiacol

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoguaiacol (1.0 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15-20 minutes.

  • Ethylation: Slowly add ethyl iodide (1.2-1.5 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings, and concentrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom on the aromatic ring of this compound makes it a valuable precursor for a variety of cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.

Role as a Key Intermediate in Cross-Coupling Reactions:

The carbon-bromine bond in this compound is susceptible to a range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate substituted alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, yielding substituted anilines.

These reactions are instrumental in constructing the core scaffolds of numerous biologically active molecules. The ethoxy and methoxy groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired biological activity and pharmacokinetic properties in the final drug candidate.

Applications cluster_reactions Cross-Coupling Reactions cluster_products Potential Pharmaceutical Scaffolds start This compound suzuki Suzuki-Miyaura (Biaryls) start->suzuki heck Heck (Substituted Alkenes) start->heck sonogashira Sonogashira (Substituted Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Substituted Anilines) start->buchwald drug1 Complex Biaryl Drugs suzuki->drug1 drug2 Styrenic Derivatives heck->drug2 drug3 Alkynyl-containing APIs sonogashira->drug3 drug4 N-Aryl Compounds buchwald->drug4

Caption: Role of this compound in synthesizing pharmaceutical scaffolds.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), and the carbons of the ethoxy and methoxy groups.

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-O-C stretching of the ether groups, C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic ring. The C-Br stretching vibration would appear in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety data for structurally similar compounds, such as other brominated anisoles, can provide guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Identification (based on similar compounds):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

For detailed and specific safety information, it is imperative to consult the supplier's safety data sheet upon acquisition of the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and predictable reactivity in a variety of cross-coupling reactions make it an attractive building block for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, its potential applications, and essential safety considerations. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such strategically functionalized intermediates is poised to expand, making this compound a compound of continued interest for the scientific community.

References

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Bromo-2-ethoxy-1-methoxybenzene is a polysubstituted aromatic compound belonging to the family of bromoanisoles. Its unique substitution pattern, featuring a bromine atom and two distinct alkoxy groups (methoxy and ethoxy), makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the electron-donating alkoxy groups influence the regioselectivity of further aromatic substitutions and modulate the overall electronic properties of the molecule. This guide provides a comprehensive overview of its core physical properties, structural characteristics, safety protocols, and synthetic utility, offering a critical resource for professionals engaged in fine chemical synthesis and pharmaceutical research.

Chemical Identity and Structure

The structural arrangement of substituents on the benzene ring is fundamental to the reactivity and physical characteristics of this compound. The ethoxy and methoxy groups are positioned ortho to each other, with the bromine atom para to the methoxy group.

Key Identifiers
IdentifierValueSource
IUPAC Name This compoundAiFChem[1]
CAS Number 52849-52-2Echemi[2]
Molecular Formula C₉H₁₁BrO₂Echemi[2]
Molecular Weight 231.09 g/mol AiFChem[1]
SMILES CCOC1=C(OC)C=CC(Br)=C1AiFChem[1]
InChI Key WWHVUIQBSPEWNK-UHFFFAOYSA-NEchemi[2]
Structural Diagram

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure, including its molecular weight, polarity arising from the C-O and C-Br bonds, and overall size. These properties are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyValueUnitSource
Boiling Point 252.08°C (at 760 mmHg)Echemi[2]
Density 1.358g/cm³Echemi[2]
Flash Point 100.607°CEchemi[2]
Refractive Index 1.523Echemi[2]
XLogP3 2.856Echemi[2]
Solubility Low in water; soluble in organic solvents.CymitQuimica[3]

The relatively high boiling point is consistent with a substituted benzene of this molecular weight. The density, greater than water, and the positive XLogP3 value indicate its hydrophobic nature and preference for non-polar environments.[2][3]

Expected Spectral Characteristics for Structural Confirmation

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features. These predictions are crucial for researchers to verify the identity and purity of synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets. The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The methoxy group will appear as a sharp singlet (-OCH₃) at a characteristic downfield shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit nine distinct signals, one for each unique carbon atom. The six aromatic carbons will resonate in the typical downfield region (approx. 110-160 ppm), with the carbons directly attached to the oxygen atoms being the most deshielded. The carbons of the methoxy and ethoxy groups will appear in the upfield region.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include C-H stretching vibrations for the aromatic and aliphatic groups, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the ether linkages, typically found in the 1000-1300 cm⁻¹ range. The C-Br stretch is expected to appear in the far-infrared region.

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Common fragmentation pathways would likely involve the loss of the ethoxy and methoxy groups.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure.

GHS Classification

Based on available data, the compound is classified with the following hazards:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [1]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust or aerosols.

Applications in Organic Synthesis

The utility of this compound stems from the reactivity of its functional groups.

Cross-Coupling Reactions

The carbon-bromine bond is the primary site for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, creating biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

These reactions allow for the facile introduction of diverse substituents at the 4-position of the anisole ring, making it a key building block for constructing more complex molecular architectures found in pharmaceuticals and materials science.

Electrophilic Aromatic Substitution

The two alkoxy groups are strong activating, ortho-, para-directing groups. This electronic influence directs incoming electrophiles to the positions ortho to the alkoxy groups. This property can be exploited for further functionalization of the aromatic ring, although the steric hindrance from the existing substituents must be considered.

The workflow for utilizing this compound in a typical cross-coupling reaction is outlined below.

G cluster_0 Synthetic Workflow: Suzuki Coupling A 4-Bromo-2-ethoxy- 1-methoxybenzene C Reaction Vessel: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) A->C B Aryl Boronic Acid (R-B(OH)2) B->C D Heating & Stirring C->D E Work-up: - Extraction - Washing D->E F Purification: - Column Chromatography E->F G Characterization: - NMR, MS F->G H Final Biaryl Product G->H

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

References

Sources

Foreword: The Strategic Importance of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific and useful information. It is now clear that a viable synthetic route is the ethnylation of 4-bromoguaiacol (4-bromo-2-methoxyphenol). A protocol for a similar reaction, the isopropylation of 4-bromoguaiacol, has been found, which can be adapted. This pathway seems more promising than the direct bromination of 2-ethoxy-1-methoxybenzene due to potential regioselectivity issues with the latter, as suggested by the search results on the bromination of alkoxybenzenes. While direct bromination of guaiacol has been studied, achieving selective mono-bromination at the desired position followed by ethnylation might be a viable alternative to starting with pre-brominated guaiacol. A synthesis of vanillin starting from 4-hydroxybenzaldehyde involves a bromination step, which could be relevant. Characterization data for the target molecule is available from commercial suppliers.

The next steps should focus on consolidating this information into a comprehensive guide. I will now proceed with structuring the guide, creating the diagrams, and writing the detailed protocols. I have sufficient information to create the core of the technical guide without further searches.

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. This compound emerges as a pivotal building block, a versatile scaffold upon which a multitude of pharmacologically active compounds can be assembled. Its unique arrangement of methoxy, ethoxy, and bromo substituents on a benzene core provides a nuanced platform for a variety of synthetic transformations. The presence of the bromine atom, in particular, renders it an excellent substrate for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are foundational in the synthesis of novel drug candidates. This guide offers a comprehensive exploration of the synthetic pathways to this key intermediate, providing not only detailed protocols but also the underlying chemical rationale to empower researchers in their quest for new therapeutic agents.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic approach to this compound reveals several viable synthetic disconnections. The primary considerations for pathway selection revolve around starting material availability, cost, scalability, and, most critically, regiochemical control.

G Target This compound SM1 2-Ethoxy-1-methoxybenzene Target->SM1 Electrophilic Bromination SM2 4-Bromoguaiacol (4-Bromo-2-methoxyphenol) Target->SM2 Williamson Ether Synthesis (Ethnylation) SM3 Vanillin SM2->SM3 Multi-step Conversion

Figure 1: Retrosynthetic analysis of this compound.

As illustrated in Figure 1, three primary synthetic strategies can be envisioned:

  • Pathway A: Direct Bromination of 2-Ethoxy-1-methoxybenzene. This is the most atom-economical route. However, the directing effects of the electron-donating methoxy and ethoxy groups present a challenge in achieving high regioselectivity for the desired 4-bromo isomer.

  • Pathway B: Ethnylation of 4-Bromoguaiacol. This pathway offers excellent regiochemical control as the bromine atom is already in the desired position. 4-Bromoguaiacol is a commercially available and relatively inexpensive starting material.

  • Pathway C: Multi-step Synthesis from Vanillin. Vanillin, a readily available and bio-based starting material, can be converted to 4-bromoguaiacol, which then proceeds as in Pathway B. This route is longer but may be advantageous depending on the availability and cost of 4-bromoguaiacol.

For the purposes of this guide, Pathway B is recommended as the most reliable and efficient method for the laboratory-scale synthesis of this compound, offering a balance of simplicity, high regioselectivity, and good overall yield.

Recommended Synthesis Pathway: Ethnylation of 4-Bromoguaiacol

This pathway is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The phenolic proton of 4-bromoguaiacol is first deprotonated by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group and forming the desired ether.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 4-Bromoguaiacol Phenoxide Ion [O-] c1cc(Br)c(OC)cc1 4-Bromoguaiacol->Phenoxide Ion  + Base (e.g., K2CO3) Transition State [δ-O---C2H5---Iδ-] Phenoxide Ion->Transition State  + Ethylating Agent (e.g., C2H5I) This compound Transition State->this compound  + Leaving Group (e.g., I-)

Figure 2: Mechanism of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of phenols.[1]

Materials:

  • 4-Bromoguaiacol (4-bromo-2-methoxyphenol)

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromoguaiacol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Data Presentation: Expected Yield and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil or low melting solid
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.05 (d, J = 2.4 Hz, 1H), 6.99 (dd, J = 8.6, 2.4 Hz, 1H), 6.78 (d, J = 8.6 Hz, 1H), 4.08 (q, J = 7.0 Hz, 2H), 3.84 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 149.8, 148.7, 123.8, 115.9, 113.3, 112.8, 64.6, 56.1, 14.8
Mass Spectrometry (EI) m/z 230/232 (M⁺, Br isotope pattern)

Note: Spectroscopic data should be confirmed by acquiring and interpreting the spectra of the synthesized compound.

Alternative Synthesis Pathway: Direct Bromination of 2-Ethoxy-1-methoxybenzene

While not the recommended primary route due to potential regioselectivity issues, direct bromination is a feasible alternative, particularly if 2-ethoxy-1-methoxybenzene is readily available.

Mechanistic Considerations and Regioselectivity

The methoxy and ethoxy groups are both ortho-, para-directing activators. The para position to the methoxy group is sterically unhindered and electronically activated, making it a likely site for bromination. However, the formation of other isomers is possible. The choice of brominating agent and reaction conditions can influence the regioselectivity. Mild brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst are often preferred to elemental bromine to minimize side reactions.

G 2-Ethoxy-1-methoxybenzene 2-Ethoxy-1-methoxybenzene Reaction Electrophilic Aromatic Substitution 2-Ethoxy-1-methoxybenzene->Reaction Brominating Agent\n(e.g., NBS) Brominating Agent (e.g., NBS) 4-Bromo Isomer This compound (Major Product) Reaction->4-Bromo Isomer Other Isomers Other Bromo Isomers (Minor Products) Reaction->Other Isomers Brominating Agent Brominating Agent Brominating Agent->Reaction

Sources

A Guide to the Spectroscopic Characterization of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the spectroscopic profile of 4-Bromo-2-ethoxy-1-methoxybenzene (CAS No. 52849-52-2). As a substituted aromatic ether, this compound presents a distinct set of spectral features that are crucial for its unambiguous identification and quality control in research and development settings. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally analogous compounds to present a scientifically grounded and illustrative dataset. The focus is not only on the data itself but on the causal relationships between molecular structure and spectral output, providing insights into experimental design and data interpretation.

Molecular Structure and Overview

This compound is a polysubstituted benzene ring featuring three key substituents: a bromine atom, a methoxy group (-OCH₃), and an ethoxy group (-OCH₂CH₃). The relative positioning of these groups (bromo at C4, ethoxy at C2, and methoxy at C1) dictates the electronic environment of each atom, leading to a unique and predictable spectroscopic fingerprint.

Chemical Properties Summary
PropertyValueSource
CAS Number 52849-52-2[Alfa Chemistry][1]
Molecular Formula C₉H₁₁BrO₂[Alfa Chemistry][1]
Molecular Weight 231.09 g/mol [Alfa Chemistry][1]
Canonical SMILES CCOC1=C(C=CC(=C1)Br)OC[Alfa Chemistry][1]
Structural Diagram for Spectroscopic Assignment

The following diagram illustrates the IUPAC numbering of the core benzene structure and the labeling of protons for the subsequent NMR analysis. Understanding this spatial arrangement is fundamental to assigning the spectral signals correctly.

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is a primary technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Rationale for Experimental Protocol

The choice of solvent and instrument frequency is critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. A high-field instrument (e.g., 400 MHz or greater) is selected to maximize signal dispersion, which is essential for resolving the closely spaced signals typical of aromatic protons and minimizing second-order coupling effects.

Standard Acquisition Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Parameter Setup: Configure the experiment on a ≥400 MHz spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquisition: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data and Interpretation

The predicted spectrum is characterized by three distinct regions: the aliphatic ethoxy signals, the methoxy signal, and the aromatic signals. The electron-donating nature of the alkoxy groups shields the aromatic protons, while the bromine atom has a more complex influence.

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-b 1.45Triplet (t)3HJab = 7.0Methyl protons of the ethoxy group, split by the two adjacent 'H-a' methylene protons.
H-c 3.86Singlet (s)3H-Methoxy protons, no adjacent protons to couple with. Appears as a sharp singlet.
H-a 4.08Quartet (q)2HJab = 7.0Methylene protons of the ethoxy group, split by the three adjacent 'H-b' methyl protons.
H-6 6.85Doublet (d)1HJ5,6 = 8.5Ortho to the strongly donating methoxy group, resulting in significant shielding (upfield shift). Coupled only to H-5.
H-5 7.05Doublet of Doublets (dd)1HJ5,6 = 8.5, J3,5 = 2.2Ortho to the bromine and meta to the methoxy group. Shows large ortho coupling to H-6 and small meta coupling to H-3.
H-3 7.10Doublet (d)1HJ3,5 = 2.2Ortho to the bromine and meta to the ethoxy group. Shows only a small meta coupling to H-5.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Rationale for Experimental Protocol

The protocol for ¹³C NMR is similar to ¹H NMR, but requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard practice; this technique irradiates protons, causing the collapse of all C-H coupling and resulting in a spectrum of sharp singlets, which simplifies interpretation and improves signal-to-noise.

Standard Acquisition Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) is beneficial if sample is plentiful.

  • Instrumentation: Use the same ≥400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Parameter Setup: Select a standard proton-decoupled ¹³C experiment. A 90° pulse angle is common, with a relaxation delay of 2 seconds.

  • Acquisition: Acquire several hundred to a few thousand scans (e.g., 512 or 1024) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. Carbons directly attached to oxygen are significantly deshielded (shifted downfield). The carbon attached to bromine experiences a "heavy atom effect," which can cause a more upfield shift than electronegativity alone would suggest[2].

LabelPredicted Shift (δ, ppm)Rationale
C-b 14.8Ethoxy methyl carbon. Standard aliphatic region.
C-c 56.1Methoxy methyl carbon. Slightly downfield due to direct attachment to oxygen.
C-a 64.5Ethoxy methylene carbon. Directly attached to oxygen, causing a significant downfield shift.
C-4 113.5C-Br (ipso-carbon). Shielded by the heavy atom effect of bromine[2].
C-3 114.8Aromatic CH. Ortho to bromine and meta to the ethoxy group.
C-6 116.2Aromatic CH. Ortho to the methoxy group, experiencing strong shielding.
C-5 124.0Aromatic CH. Meta to both alkoxy groups.
C-2 148.5C-OEt (ipso-carbon). Deshielded by direct attachment to the ethoxy oxygen.
C-1 149.8C-OMe (ipso-carbon). Deshielded by direct attachment to the methoxy oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Standard Acquisition Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted IR Data and Interpretation

The spectrum is expected to show characteristic absorptions for aromatic rings and ethers. Data from structurally similar compounds like 1-bromo-4-ethoxybenzene and 1-bromo-4-methoxybenzene from the NIST database support these predictions[3][4].

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
3050-2950C-H StretchAromatic & Aliphatic C-H
1600, 1495C=C StretchAromatic Ring
1240C-O StretchAryl-Alkyl Ether (Asymmetric)
1040C-O StretchAryl-Alkyl Ether (Symmetric)
~800C-H BendOut-of-plane bending for substituted benzene
~650C-Br StretchCarbon-Bromine Bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Standard Acquisition Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the clean elution of the analyte (e.g., ramp from 100 °C to 250 °C at 10 °C/min). Helium is typically used as the carrier gas.

  • MS Method: The GC is interfaced with a Mass Spectrometer. Use standard Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-350.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak is expected to appear as a doublet with roughly equal intensity (M⁺ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation is dominated by pathways common to aromatic ethers.

Predicted m/zIonRationale
230/232 [C₉H₁₁BrO₂]⁺Molecular Ion (M⁺) . The doublet pattern confirms the presence of one bromine atom.
201/203 [M - C₂H₅]⁺Loss of the ethyl radical from the ethoxy group, a common α-cleavage for ethers.
186/188 [M - C₂H₅ - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group (less common) or rearrangement.
172/174 [M - C₂H₅O]⁺Loss of an ethoxy radical.
144 [C₇H₅O₂]⁺Loss of Br radical followed by loss of C₂H₅ radical.
43 [C₃H₇]⁺ or [C₂H₃O]⁺Common fragment ions in EI-MS.
Predicted Fragmentation Pathway Diagram

Fragmentation M [M]⁺˙ m/z 230/232 F1 m/z 201/203 M->F1 - •C₂H₅ F2 m/z 172/174 M->F2 - •OC₂H₅

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The structural confirmation of this compound is achieved by synthesizing the information from all spectroscopic techniques:

  • MS establishes the correct molecular weight (230/232 amu) and confirms the presence of one bromine atom via the isotopic pattern.

  • IR confirms the presence of key functional groups: aromatic ring (1600, 1495 cm⁻¹), ether linkages (~1240, 1040 cm⁻¹), and the C-Br bond (~650 cm⁻¹).

  • ¹³C NMR confirms the presence of 9 unique carbon environments: 3 aliphatic (methyl and methylene carbons of the alkoxy groups) and 6 aromatic carbons, consistent with the proposed structure.

  • ¹H NMR provides the final, detailed confirmation. It shows the characteristic triplet/quartet pattern of an ethoxy group, a methoxy singlet, and three distinct aromatic protons with coupling patterns (ortho and meta) that are only possible with the 1,2,4-substitution pattern on the benzene ring.

Together, these datasets provide a comprehensive and self-validating confirmation of the chemical structure of this compound.

References

  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information for an article in Organic Letters, 12, 1192. American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. National Center for Biotechnology Information. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-ethoxy-1-methoxybenzene, a polysubstituted aromatic compound. By dissecting the theoretical underpinnings of its spectral features, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the NMR data of this and structurally related molecules. The principles discussed herein are foundational for confirming molecular identity, assessing purity, and understanding the electronic environment of complex organic molecules.

Molecular Structure and Key Features

This compound possesses a benzene ring substituted with three distinct groups: a bromine atom, an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃). The strategic placement of these substituents dictates the electronic and magnetic environment of each proton and carbon atom, giving rise to a unique and predictable NMR fingerprint. The interplay of inductive and resonance effects of the electron-donating alkoxy groups and the electron-withdrawing, yet shielding, bromine atom governs the chemical shifts and coupling patterns observed in the NMR spectra.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the protons of the ethoxy and methoxy substituents. The chemical shifts (δ) are influenced by the degree of shielding or deshielding experienced by the protons.[2] In aromatic systems, electron-donating groups, such as alkoxy groups, generally increase electron density at the ortho and para positions, causing an upfield shift (lower ppm) of the signals for the protons at these positions.[2][3]

Aromatic Region (δ 6.5 - 7.5 ppm)

The benzene ring has three protons, which we will denote as H-3, H-5, and H-6.

  • H-3: This proton is ortho to the methoxy group and meta to the ethoxy group. It is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the adjacent methoxy group.

  • H-5: This proton is ortho to the bromine atom and meta to both the methoxy and ethoxy groups. The bromine atom has a deshielding inductive effect but also a shielding effect due to its lone pairs.

  • H-6: This proton is ortho to the ethoxy group and para to the bromine atom. It will be influenced by the electron-donating ethoxy group.

The splitting patterns of these protons are governed by spin-spin coupling (J-coupling) with their neighbors.[4] In benzene rings, coupling is most significant between adjacent (ortho) protons, with smaller coupling observed between meta protons, and negligible coupling between para protons.[4]

  • H-3 will be split by H-5 (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.

  • H-5 will be split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

  • H-6 will be split by H-5 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

Aliphatic Region (δ 1.0 - 4.5 ppm)
  • Methoxy Group (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm.

  • Ethoxy Group (-OCH₂CH₃):

    • The two methylene protons (-OCH₂-) are adjacent to an oxygen atom and will be deshielded, appearing as a quartet in the range of δ 4.0 - 4.2 ppm. The quartet arises from coupling with the three methyl protons (n+1 rule, 3+1=4).

    • The three methyl protons (-CH₃) are further from the oxygen and will be more shielded, appearing as a triplet around δ 1.3 - 1.5 ppm due to coupling with the two methylene protons (n+1 rule, 2+1=3).

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.2 - 7.4dJortho ≈ 8-91H
H-5~7.0 - 7.2ddJortho ≈ 8-9, Jmeta ≈ 2-31H
H-3~6.8 - 7.0dJmeta ≈ 2-31H
-OCH₂CH₃~4.0 - 4.2qJ ≈ 72H
-OCH₃~3.8 - 4.0s-3H
-OCH₂CH₃~1.3 - 1.5tJ ≈ 73H

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm region.[3] The chemical shifts of the benzene ring carbons are influenced by the attached substituents.[4][5]

  • C-1 (C-OCH₃): This carbon is directly attached to the electron-donating methoxy group and will be significantly shielded.

  • C-2 (C-OCH₂CH₃): This carbon is attached to the electron-donating ethoxy group and will also be shielded.

  • C-3 (CH): This carbon is ortho to the methoxy group and will experience a shielding effect.

  • C-4 (C-Br): The carbon attached to bromine (ipso-carbon) experiences a "heavy atom effect," which, counterintuitively to bromine's electronegativity, results in an upfield shift (shielding).[6]

  • C-5 (CH): This carbon is ortho to the bromine and will be influenced by its electronic effects.

  • C-6 (CH): This carbon is ortho to the ethoxy group and will be shielded.

The aliphatic carbons of the methoxy and ethoxy groups will appear at higher field (lower ppm).

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 158
C-1~148 - 152
C-6~118 - 122
C-5~115 - 118
C-3~112 - 115
C-4~110 - 113
-OCH₂CH₃~64 - 66
-OCH₃~55 - 57
-OCH₂CH₃~14 - 16

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectrum Acquisition

A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Many commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Data Acquisition
  • Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is critical for achieving sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift scale is calibrated relative to the TMS signal at 0 ppm.

    • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualizing Molecular Relationships

The following diagrams illustrate the structure of this compound and the key coupling interactions between the aromatic protons.

molecular_structure cluster_ring This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 OCH3 OCH₃ C1->OCH3 Methoxy C3 C3 C2->C3 OCH2CH3 OCH₂CH₃ C2->OCH2CH3 Ethoxy C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Br Br C4->Br Bromo C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

coupling_interactions H3 H3 H5 H5 H3->H5 Meta (J ≈ 2-3 Hz) H6 H6 H5->H6 Ortho (J ≈ 8-9 Hz)

Caption: ¹H-¹H coupling interactions in the aromatic region.

Conclusion

The NMR spectral analysis of this compound is a quintessential example of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. By understanding the influence of substituent effects on chemical shifts and the predictable nature of spin-spin coupling, a detailed and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. This guide provides a theoretical framework and a practical experimental protocol that will be of significant value to professionals in the fields of chemical research and drug development, enabling them to confidently characterize and validate their molecular targets.

References

  • ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calcul
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
  • NMR Spectroscopy of Benzene Deriv
  • Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • How to Analyze Chemical Shift in the Arom
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder.
  • 1H–1H Coupling in Proton NMR. (2023). ACD/Labs.
  • Nuclear magnetic resonance spectroscopy. (2024). Wikipedia.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). Semantic Scholar.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2019).
  • Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts.
  • A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.

Sources

An In-depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-ethoxy-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the theoretical underpinnings, a robust experimental protocol, and an in-depth interpretation of the compound's infrared spectrum. By explaining the causality behind spectral features, this guide serves as a practical reference for the structural characterization and quality assessment of this substituted aromatic ether.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic compound featuring a benzene ring functionalized with three distinct groups: a bromine atom, an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃). Such polysubstituted aromatic ethers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. The precise arrangement of these substituents on the aromatic scaffold dictates the molecule's chemical reactivity, biological activity, and physical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It provides a rapid, non-destructive, and highly specific molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For this compound, FT-IR is crucial for confirming the presence of key functional groups (ethers, aromatic ring), verifying the substitution pattern, and assessing sample purity. This guide explains the principles and practices required to acquire and interpret a high-quality FT-IR spectrum for this specific compound.

Foundational Principles: Vibrational Modes of a Substituted Benzene

The infrared spectrum of this compound is a superposition of the vibrational absorptions of its various structural components. The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the chemical bond connecting them. The key functional groups and their expected vibrational regions are:

  • Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.[1][2] The substitution pattern on the ring is often revealed by the pattern of strong C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.[1][3]

  • Ether Linkages (C-O): Aromatic ethers, like the methoxy and ethoxy groups attached to the benzene ring, display strong, characteristic C-O stretching bands. The asymmetric aryl-O stretch is typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch is often weaker and appears around 1075-1020 cm⁻¹.[4][5][6]

  • Aliphatic Groups (CH₂/CH₃): The methyl and ethyl portions of the ether groups give rise to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[2][7] Bending vibrations (scissoring, rocking) for these groups appear in the fingerprint region (~1470-1365 cm⁻¹).

  • Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear in the low-frequency region of the mid-IR spectrum, typically between 690 and 515 cm⁻¹.[8] This absorption can sometimes be difficult to assign definitively as it falls within the complex fingerprint region.

The electronic effects of the substituents (electron-donating ether groups and the electron-withdrawing, inductively, bromine atom) influence the precise position and intensity of these bands.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and highly effective method for analyzing liquid or solid samples with minimal preparation.

I. Materials and Equipment

  • Sample of this compound

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

II. Step-by-Step Methodology

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol. This step is critical to remove any residues from previous measurements.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Causality Insight: A fresh background scan before each sample measurement is a self-validating step that corrects for any changes in the atmospheric conditions, leading to a more accurate and reproducible spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made using the pressure clamp.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning: After acquisition, perform a baseline correction if necessary to ensure the absorption bands originate from a flat zero-transmittance line. Clean the ATR crystal thoroughly with solvent and a wipe to prepare for the next sample.

Visual Workflow: FT-IR Analysis using ATR

The following diagram outlines the logical flow of the experimental protocol.

FTIR_Workflow cluster_prep Preparation cluster_acq Measurement cluster_post Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_BG Acquire Background Spectrum Clean_ATR->Collect_BG Apply_Sample Apply Sample to Crystal Collect_BG->Apply_Sample Ready for Sample Collect_Sample Acquire Sample Spectrum Apply_Sample->Collect_Sample Process_Data Baseline Correction & Processing Collect_Sample->Process_Data Raw Data Interpret Interpret Spectrum Process_Data->Interpret End End Interpret->End

Caption: A flowchart of the Attenuated Total Reflectance (ATR) FT-IR experimental workflow.

In-Depth Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The following analysis correlates these bands to specific molecular vibrations.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: FT-IR Peak Assignments for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Comments
3100 - 3010Weak to MediumAromatic C-H StretchCharacteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[1][9]
2980 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of C-H bonds in the methoxy (-CH₃) and ethoxy (-CH₂CH₃) groups.[2][7]
1600 - 1580MediumAromatic C=C Ring StretchThese vibrations are fundamental to the benzene ring itself. The presence of electron-donating ether groups can influence their intensity.[3][7]
1500 - 1450Medium to StrongAromatic C=C Ring Stretch / CH₂ ScissoringA second ring stretching mode often appears here, overlapping with the scissoring (bending) vibration of the -CH₂- group in the ethoxy substituent.
~1250StrongAsymmetric Aryl-O StretchThis is a highly characteristic and strong band for aryl ethers, resulting from the C-O-C asymmetric stretching vibration of both ether linkages.[4][5][6]
~1040StrongSymmetric Aryl-O StretchCorresponds to the symmetric C-O-C stretching vibration. Its high intensity is also characteristic of aromatic ethers.[4][5]
900 - 800StrongAromatic C-H Out-of-Plane BendingThe specific pattern of bands in this region is highly diagnostic of the ring's substitution pattern (1,2,4-trisubstituted).
690 - 515Weak to MediumC-Br StretchThe carbon-bromine bond stretch is expected in this low-wavenumber region. Its assignment can be confirmed by comparison with similar halogenated compounds.[8]

Conclusion

The FT-IR spectrum provides a wealth of structural information for this compound. The presence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), combined with the strong, characteristic aryl-ether C-O bands around 1250 cm⁻¹ and 1040 cm⁻¹, confirms the core structure. Furthermore, the low-frequency absorption attributable to the C-Br stretch and the specific pattern of C-H out-of-plane bends in the fingerprint region serve to verify the complete structure and substitution pattern. By following the detailed protocol and interpretive guide presented, researchers can confidently use FT-IR spectroscopy as a primary tool for the qualitative analysis of this and structurally related compounds.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and - IJERMT. (n.d.). International Journal of Engineering Research & Management Technology. Retrieved from [Link]

  • Green, J. H. S. (1962). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy, 16(1), 12-16. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. Retrieved from [Link]

  • Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(4), 349-352.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Chem 351 & 353. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

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A Senior Scientist's Guide to the Mass Spectrometry of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Key Synthetic Intermediate

4-Bromo-2-ethoxy-1-methoxybenzene is a substituted aromatic ether, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Verifying the identity and purity of such molecules is a critical step in any synthetic workflow. Mass spectrometry, particularly utilizing Electron Ionization (EI), stands as a definitive analytical technique for this purpose. EI provides not only the molecular weight but also a reproducible fragmentation pattern that serves as a unique "fingerprint" for the molecule's structure.[1][2]

This in-depth guide provides a detailed examination of the mass spectrometric behavior of this compound. We will explore a robust analytical protocol, delve into the fundamental principles governing its fragmentation, and present a predictive analysis of its mass spectrum. This document is intended for researchers and drug development professionals who rely on precise structural elucidation to advance their scientific objectives.

Section 1: The Foundation - Molecular Structure & Isotopic Fingerprints

Before delving into the spectrum, understanding the molecule's structure is paramount. This compound (C₉H₁₁BrO₂) has a calculated exact mass of approximately 229.994 atomic mass units (amu) for the most abundant isotopes.

A crucial feature for the mass spectrometric identification of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z) - designated as M•⁺ and (M+2)•⁺. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[3]

Section 2: Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze a semi-volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The gas chromatograph separates the analyte from any impurities, ensuring a pure sample enters the ion source.[4] EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing predictable and informative fragmentation.[1]

Step-by-Step GC-MS Protocol:
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC injection port, typically set at 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

  • Chromatographic Separation:

    • GC Column: Utilize a standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation, providing good separation from potential impurities.

  • Mass Spectrometer Conditions (EI):

    • Transfer Line Temperature: 280°C to prevent condensation of the analyte.

    • Ion Source Temperature: 230°C. This temperature provides a balance between efficient ionization and minimizing thermal decomposition within the source.

    • Electron Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns that are consistent across different instruments and allows for comparison with spectral libraries.[1]

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragment ions and the molecular ion cluster.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector 1. Sample Injection (250°C) GC_Column 2. Chromatographic Separation (Temperature Programmed Oven) Injector->GC_Column He Carrier Gas Ion_Source 3. Electron Ionization (70 eV, 230°C) GC_Column->Ion_Source Transfer Line (280°C) Mass_Analyzer 4. Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector 5. Ion Detection Mass_Analyzer->Detector Data_System 6. Data Acquisition (Mass Spectrum) Detector->Data_System Signal Processing

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Predicted EI Mass Spectrum and Fragmentation Analysis

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 230 (for ⁷⁹Br) and m/z 232 (for ⁸¹Br), with nearly equal intensities. The presence of this distinct doublet immediately confirms the molecular weight and the presence of one bromine atom.

Predicted Major Fragment Ions

The following table summarizes the key fragment ions anticipated in the EI mass spectrum.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Neutral Loss Formula of Lost Neutral Proposed Fragment Ion Structure
202204Loss of EthyleneC₂H₄[M - C₂H₄]•⁺
201203Loss of Ethyl Radical•C₂H₅[M - C₂H₅]⁺
187189Loss of AcetaldehydeCH₃CHO[M - CH₃CHO]•⁺
152-Loss of Bromine Radical•Br[M - Br]⁺
124-Loss of •Br and C₂H₄•Br, C₂H₄[M - Br - C₂H₄]⁺
109-Loss of •Br, C₂H₄, and •CH₃•Br, C₂H₄, •CH₃[M - Br - C₂H₄ - CH₃]⁺
Key Fragmentation Pathways

The energetic molecular ion will undergo a series of competing fragmentation reactions to form more stable daughter ions. The primary pathways are driven by the cleavage of bonds associated with the ether functional groups.

  • Loss of Ethylene (C₂H₄): This is a highly characteristic fragmentation for ethoxy-substituted aromatic compounds.[6] It proceeds via a rearrangement where a hydrogen atom is transferred to the oxygen, leading to the elimination of a neutral ethylene molecule. This results in a prominent radical cation at m/z 202/204 . This fragment is essentially the molecular ion of 4-bromo-2-methoxyphenol.

  • Loss of an Ethyl Radical (•C₂H₅): Simple cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (29 amu). This pathway leads to the formation of a resonance-stabilized phenoxy cation at m/z 201/203 .

  • The "Ortho Effect" - Loss of Acetaldehyde (CH₃CHO): The proximity of the methoxy and ethoxy groups in the ortho position enables a specific interaction. This "ortho effect" can facilitate a rearrangement involving hydrogen transfer from the methoxy group to the ethoxy side chain, culminating in the loss of a neutral acetaldehyde molecule (44 amu).[7][8][9] This pathway would generate a radical cation at m/z 187/189 .

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond can break, leading to the loss of a bromine radical (79 or 81 amu). This results in an ion at m/z 152 . This fragment, 2-ethoxy-1-methoxybenzene cation, will no longer exhibit the Br isotopic pattern.

  • Secondary Fragmentations: The initial fragments can undergo further decomposition. For example, the m/z 152 ion can subsequently lose an ethylene molecule (28 amu) to yield an ion at m/z 124 . This ion can then lose a methyl radical (15 amu) to produce the ion at m/z 109 .

Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M M•⁺ m/z 230/232 F202 [M-C₂H₄]•⁺ m/z 202/204 M->F202 - C₂H₄ F201 [M-C₂H₅]⁺ m/z 201/203 M->F201 - •C₂H₅ F187 [M-CH₃CHO]•⁺ m/z 187/189 M->F187 - CH₃CHO (ortho effect) F152 [M-Br]⁺ m/z 152 M->F152 - •Br F124 [M-Br-C₂H₄]⁺ m/z 124 F152->F124 - C₂H₄ F109 [M-Br-C₂H₄-CH₃]⁺ m/z 109 F124->F109 - •CH₃

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion

The mass spectrum of this compound is predicted to be rich with structurally significant ions. The definitive molecular ion doublet at m/z 230/232 immediately establishes the elemental composition. Key diagnostic fragments arising from the loss of ethylene (to m/z 202/204) and the potential loss of acetaldehyde (to m/z 187/189) due to an ortho effect provide conclusive evidence for the arrangement of the alkoxy substituents. By understanding these predictable fragmentation pathways, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the integrity of their synthetic and developmental processes.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link]

  • Allard, P. M., et al. (2014). A Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Ortho effect. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ma, Y., et al. (2014). Systematic analysis of neutral losses in tandem mass spectrometry for metabolomics applications. Journal of The American Society for Mass Spectrometry, 25(4), 585-595. (Note: Specific link not available, but the principle is cited in search result[10]).

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 11, 2026, from [Link]

  • Nie, D., et al. (2018). Selection of neutral losses and characteristic ions for mass spectral classifier. Analyst, 143(1), 133-140. [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. Retrieved January 11, 2026, from [Link]

  • Guella, G., et al. (1993). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. ResearchGate. [Link]

  • Stults, J. T., et al. (2004). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 15(11), 1677–1687. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]

  • University of Arizona. (n.d.). Interpretation of Mass Spectra. chem.arizona.edu. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. chemistry.msu.edu. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. chem.ucdavis.edu. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Bromo-3-nitroanisole. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Schymanski, E. L., et al. (2019). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Analytica Chimica Acta, 1089, 65-76. [Link]

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4-Bromo-2-ethoxy-1-methoxybenzene solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-ethoxy-1-methoxybenzene

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Low solubility can impede reaction kinetics, complicate product isolation, and present significant challenges in preclinical development stages.[1][2] This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, outlines predictive assessments for its behavior in various solvent systems, and details rigorous experimental protocols for its quantitative determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[3][4] The structure of this compound—featuring a nonpolar benzene ring, a halogen substituent, and two ether linkages—results in a nuanced solubility profile.

Molecular Structure Analysis
  • Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

  • Ether Groups (Methoxy and Ethoxy): The oxygen atoms in the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electronegative, creating localized dipoles and rendering these groups somewhat polar. These oxygens can act as hydrogen bond acceptors, allowing for interaction with protic solvents.[5] However, they do not possess hydrogen bond donor capabilities.

  • Bromo Group: The bromine atom is a large, polarizable halogen that contributes to the overall molecular weight and van der Waals forces. Its presence slightly increases the molecule's polarity compared to an unsubstituted anisole derivative.

Key Physicochemical Parameters

A summary of the key physicochemical properties for this compound is presented below. These parameters provide a quantitative basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂[6]
Molecular Weight 231.1 g/mol [6]
Density 1.358 g/cm³[6]
Boiling Point 252.08 °C at 760 mmHg[6]
XLogP3 2.85640[6]
Polar Surface Area (PSA) 18.5 Ų[6][7]

The XLogP3 value of ~2.86 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water and good solubility in nonpolar organic solvents. The low Polar Surface Area (PSA) further supports the prediction of limited aqueous solubility, as a smaller PSA generally correlates with lower water solubility.

Predicted Solubility Profile

Based on these structural and physicochemical properties, a qualitative solubility profile can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHigh The nonpolar aromatic ring and alkyl chains dominate, leading to favorable interactions based on the "like dissolves like" principle.[5]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Medium These solvents can engage in dipole-dipole interactions with the ether and bromo groups without the high energetic cost of disrupting a hydrogen-bonded network.
Polar Protic Ethanol, MethanolMedium to Low The solvent's hydroxyl group can act as a hydrogen bond donor to the ether oxygens. However, the large nonpolar portion of the molecule limits extensive solvation.
Aqueous Water, Aqueous BuffersLow / Insoluble The molecule's dominant lipophilic character and inability to disrupt the strong hydrogen-bonding network of water result in very poor solubility.[5]

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical measurement is essential for obtaining precise solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated state.[8][9]

The Shake-Flask Method: A Validating Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess of solid this compound to a series of glass vials, each containing a precisely measured volume of the test solvent (e.g., water, ethanol, hexane). The excess solid is crucial to ensure saturation is achieved.[8]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker or rotator (e.g., at 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[1] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[8]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particulates are transferred, this step must be performed meticulously. Centrifugation of the vials at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) is the most robust approach.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the solute concentration.[1]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask experiment coupled with analytical quantification.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Sedimentation C->D E Centrifuge D->E F Filter Supernatant (0.22 µm) E->F G Accurate Dilution F->G H Quantify Concentration (HPLC-UV / UV-Vis) G->H

Caption: Experimental workflow for the Shake-Flask solubility assay.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and wide dynamic range.

HPLC-UV Method Protocol

This protocol provides a starting point for method development, which should be fully validated according to standard guidelines.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-7 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 280 nm. A full UV scan (200-400 nm) should be performed on a standard solution to determine the optimal wavelength (λₘₐₓ). Aromatic compounds typically exhibit strong absorbance in this region.[11]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the diluted samples. Generate a calibration curve by plotting the peak area against concentration.

  • Analysis: Inject the diluted samples from the solubility experiment and determine their concentration using the generated calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Alternative Method: UV-Vis Spectrophotometry

For a higher-throughput or less demanding analysis, direct UV-Vis spectrophotometry can be used. However, this method is less specific and more susceptible to interference from impurities that absorb at the same wavelength.

  • Determine λₘₐₓ: Scan a known concentration of the compound in the chosen solvent across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λₘₐₓ).

  • Create Calibration Curve: Prepare a set of standards of known concentrations and measure the absorbance of each at the predetermined λₘₐₓ. Plot absorbance vs. concentration to create a calibration curve, ensuring it adheres to the Beer-Lambert law.[12]

  • Measure Sample: Measure the absorbance of the appropriately diluted supernatant from the solubility experiment and determine its concentration from the calibration curve.

Analytical Quantification Workflow

G cluster_standards Calibration cluster_sample Sample Analysis A Prepare Stock Solution of Known Concentration B Create Serial Dilutions (Calibration Standards) A->B C Analyze Standards (HPLC or UV-Vis) B->C D Generate Calibration Curve (Response vs. Concentration) C->D H Determine Concentration from Calibration Curve D->H E Filtered Supernatant from Solubility Assay F Dilute Sample to fall within Calibration Range E->F G Analyze Diluted Sample F->G G->H

Caption: Workflow for quantitative analysis via external calibration.

Conclusion

The solubility profile of this compound is governed by its predominantly lipophilic character, stemming from its aromatic core. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in aqueous media. For researchers and drug development professionals, this profile dictates the choice of solvents for synthesis, purification (e.g., crystallization vs. chromatography), and formulation. Rigorous experimental determination, using the gold-standard shake-flask method coupled with a validated HPLC-UV analytical technique, is essential for obtaining the accurate, reliable data needed to support successful research and development endeavors.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

  • Kalamara, E., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances2021 . [Link]

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  • ResearchGate. 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. [Link]

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Navigating the Unseen: A Technical Safety Guide to 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

This guide is engineered to bridge that critical knowledge gap. As a Senior Application Scientist, my objective is not merely to present data but to construct a robust safety framework derived from first principles and data from closely related structural analogs. We will deconstruct the molecule's potential hazards based on its functional groups and provide a proactive, rather than reactive, approach to its safe handling. This document is built on the pillars of scientific integrity, inferential logic from validated data of similar compounds, and a commitment to self-validating safety protocols.

Section 1: Chemical Identity and Physicochemical Landscape

A thorough understanding of a substance's physical properties is the foundation of its safe manipulation. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction quenching.

Molecular Structure:

The structure reveals a benzene ring substituted with a bromine atom and two alkoxy groups (methoxy and ethoxy). This combination suggests a stable, yet reactive, aromatic compound. The presence of the heavy bromine atom significantly increases the molecular weight and density compared to simpler anisoles.

GHS_Hazards cluster_pictograms Inferred GHS Pictograms cluster_signal Signal Word p1 s1 Warning

Caption: Inferred GHS pictograms and signal word.

The primary routes of exposure are inhalation of vapors (especially if heated), skin/eye contact, and ingestion. [2]The anticipated hazards are moderate but require stringent adherence to safety protocols to mitigate risk.

Section 3: Proactive First-Aid and Emergency Response

In the event of an exposure, immediate and correct action is critical. The following protocols are based on best practices for handling halogenated aromatic ethers. [3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][4]Seek immediate medical attention. The speed of response is crucial to prevent serious injury.

  • Skin Contact: Remove all contaminated clothing and shoes instantly. Wash the affected area with plenty of soap and water for at least 15 minutes. [4]If irritation develops or persists, seek medical attention.

  • Inhalation: Move the victim to fresh air at once. [6]If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation. [4]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [6]If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. [4]Call a physician or poison control center immediately.

Section 4: Fire and Explosion Hazard Management

While not flammable, 4-Bromo-2-ethoxy-1-methoxybenzene is combustible. The primary danger in a fire is not the flammability of the liquid itself, but the hazardous decomposition products it releases upon heating.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [5][4]* Specific Hazards: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas. [5][6]Vapors may be heavier than air and can travel along the ground to an ignition source. * Fire-Fighting Protocol: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes. [6][4]

Section 5: Accidental Release and Containment Strategy

A well-rehearsed spill response plan is a cornerstone of laboratory safety. The objective is to contain, neutralize, and clean the spill while minimizing exposure to personnel and the environment.

Spill Response Workflow:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) evacuate->ppe ventilate Ensure Adequate Ventilation (Work in Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent (Vermiculite, Sand) ventilate->contain collect Carefully Collect Absorbed Material into a Sealable Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Label Waste Container Dispose as Hazardous Waste decontaminate->dispose end Spill Secured dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Key Procedural Points:

  • Personal Precautions: Avoid breathing vapors and ensure you wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat. [4][7]2. Environmental Precautions: Prevent the spill from entering drains or waterways. [4]3. Containment: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth.

  • Collection: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. [4]

Section 6: Handling and Storage: The Core of Prevention

Proper handling and storage are the most effective measures for preventing accidents.

  • Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. [4]Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [4]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]Keep away from incompatible materials such as strong oxidizing agents and strong acids, which could initiate a hazardous reaction. [5]

Section 7: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE form a barrier between the researcher and the chemical hazard.

Control MethodSpecification and Rationale
Engineering Controls A chemical fume hood is mandatory for all operations to maintain airborne concentrations below any potential exposure limits and to protect from splashes. [9]
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn over goggles for procedures with a high risk of splashing. [3][7]
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned. [7]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and change them immediately if contaminated. [7][9]
Respiratory Protection Not typically required if work is conducted within a functioning chemical fume hood. If aerosols or vapors are generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [3][9]

Section 8: Stability and Reactivity Profile

Understanding a chemical's stability and reactivity is key to preventing uncontrolled reactions.

  • Chemical Stability: The substance is expected to be stable under normal laboratory storage conditions (cool, dry, away from light). * Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [5]These materials can react exothermically and compromise the integrity of the compound.

  • Hazardous Decomposition Products: As mentioned, thermal decomposition under fire conditions will produce carbon oxides and hydrogen bromide. [5]

Section 9: Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies have been published for this compound. Based on analogs, it is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation. [10]It is not classified as a carcinogen by IARC or NTP, based on data for similar compounds. [2]* Ecological Information: No specific data is available. Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, every effort must be made to prevent its release into the environment. [4]

Conclusion

This compound is a valuable research chemical for which a complete safety profile is not yet established. This guide provides a scientifically-grounded framework for its safe handling, derived from the known properties of its closest chemical relatives. By embracing a culture of safety, treating this compound with the precautions outlined, and adhering to the principles of risk mitigation, researchers can confidently and safely unlock its synthetic potential. Always remember that this guide supplements, but does not replace, a thorough risk assessment for your specific experimental context.

References

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • Alchemist-chem. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene. [Link]

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Reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene, a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. The document elucidates the molecule's structural and electronic properties, offering a predictive framework for its behavior in key reaction classes. We delve into the mechanistic underpinnings of its participation in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols. The guide is structured to serve as a practical resource for laboratory scientists and drug development professionals, enabling informed decisions in the design and execution of synthetic strategies involving this building block.

Introduction: A Building Block of Untapped Potential

This compound is a polysubstituted aromatic compound featuring a bromine atom and two electron-donating alkoxy groups (ethoxy and methoxy). This unique combination of substituents imparts a nuanced reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures. The aryl bromide moiety serves as a key handle for carbon-carbon bond formation via modern cross-coupling methodologies, while the electron-rich benzene ring is primed for controlled electrophilic substitution. This guide will explore the causality behind its reactivity, moving from fundamental principles to practical applications.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its three substituents. The ethoxy and methoxy groups are powerful activating groups due to the lone pairs on the oxygen atoms, which can be donated into the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect (-I effect), yet it also possesses lone pairs that can participate in resonance.

The directing effects of these groups are paramount. Both alkoxy groups are strongly ortho, para-directing. The bromine atom is also ortho, para-directing. The positions on the ring are therefore subject to competing influences, which will be discussed in the reactivity sections.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Predicted/Analogous)Source
Molecular FormulaC₉H₁₁BrO₂N/A
Molecular Weight231.09 g/mol N/A
AppearanceLikely a liquid or low-melting solidInferred
Boiling Point> 200 °C (Predicted)Inferred from analogs[1]
Density~1.4 g/cm³ (Predicted)Inferred from analogs
SolubilityImmiscible in water, soluble in organic solventsInferred from analogs[1]

Core Reactivity Profile: A Dichotomy of Function

The molecule's utility stems from two primary modes of reaction: transformations involving the aromatic ring itself and reactions leveraging the carbon-bromine bond. Understanding the electronic factors governing these pathways is key to harnessing the compound's synthetic potential.

G cluster_structure Molecular Structure cluster_reactivity Reactivity Profile Structure This compound Substituents Substituents: - Methoxy (strong +R, -I) - Ethoxy (strong +R, -I) - Bromo (weak +R, -I) EAS Electrophilic Aromatic Substitution (EAS) Structure->EAS Ring is electron-rich (Activated) Coupling Organometallic Cross-Coupling Structure->Coupling C-Br bond provides reaction site EAS_Outcome Products from ring functionalization (e.g., Nitration, Halogenation) EAS->EAS_Outcome Coupling_Outcome Products from C-C bond formation (e.g., Biaryls, Stilbenes) Coupling->Coupling_Outcome

Caption: Logical flow from molecular structure to primary reaction pathways.

Electrophilic Aromatic Substitution (EAS)

The high electron density bestowed by the two alkoxy groups makes the benzene ring highly activated towards EAS.[2] The primary challenge is predicting the regioselectivity of the substitution.

  • Directing Effects: The methoxy group directs ortho (position 2) and para (position 4). The ethoxy group directs ortho (position 1) and para (position 5). The bromine is at position 4.

  • Analysis:

    • Position 1 is occupied by the methoxy group.

    • Position 2 is occupied by the ethoxy group.

    • Position 4 is occupied by the bromine atom.

    • This leaves positions 3, 5, and 6 available for substitution.

    • Position 5 is ortho to the bromine and meta to the methoxy and ethoxy groups.

    • Position 3 is ortho to both the ethoxy and bromine groups, and meta to the methoxy group.

    • Position 6 is ortho to the methoxy group and meta to the ethoxy and bromine groups.

Given that the alkoxy groups are much stronger activators than bromine's deactivating effect, substitution will be directed by them. The most activated positions are 3 and 6. Steric hindrance from the adjacent ethoxy group might slightly disfavor position 3. Therefore, position 6 is a likely site for electrophilic attack. Position 5 is also possible due to direction from the ethoxy group.

G cluster_legend EAS Mechanism Reactant Benzene Ring + Electrophile (E+) Intermediate Arenium Ion (Sigma Complex) Resonance Stabilized Reactant->Intermediate Rate-Determining Step (Slow) Product Substituted Benzene + H+ Intermediate->Product Proton Loss (Fast) l1 Step 1: Electrophile attacks the pi-system of the aromatic ring. l2 Step 2: A base removes a proton, restoring aromaticity.

Caption: Generalized two-step mechanism for Electrophilic Aromatic Substitution.[3]

A typical EAS reaction, such as nitration, would proceed as follows:

Protocol: Nitration of this compound

  • Disclaimer: This is a representative protocol. All laboratory work should be preceded by a thorough risk assessment.

  • Materials: this compound, Acetic Anhydride, Fuming Nitric Acid (HNO₃), Ice, Sodium Bicarbonate solution, Dichloromethane (DCM), Magnesium Sulfate.

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in acetic anhydride in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add a solution of fuming nitric acid (1.1 equivalents) in acetic anhydride dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-product. Purification is typically achieved by column chromatography or recrystallization.

Organometallic Cross-Coupling Reactions

The carbon-bromine bond is the gateway to a vast array of powerful C-C and C-heteroatom bond-forming reactions. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and functional group tolerance.[4]

The general mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5]

Suzuki_Cycle pd0 Pd(0)L_n reductive_elimination Reductive Elimination pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex oxidative_addition Oxidative Addition pd_complex_r Ar-Pd(II)-R(L_n) transmetalation Transmetalation aryl_halide Ar-Br (this compound) aryl_halide->pd_complex organoboron R-B(OR')_2 (Boronic Acid/Ester) organoboron->pd_complex_r product Ar-R (Coupled Product) pd_complex->pd_complex_r Base (e.g., K2CO3) pd_complex_r->pd0 pd_complex_r->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Disclaimer: This protocol is illustrative. All procedures should be performed by trained personnel with appropriate safety measures.

  • Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

    • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 4-bromo-2-methoxytoluene and other bromoanisoles can be used to infer its hazard profile.[7]

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral, Category 4).

    • Causes skin irritation (Category 2).

    • Causes serious eye irritation.[7]

    • May be combustible.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.[8]

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound presents a dualistic reactivity profile that makes it a highly valuable tool for synthetic chemists. Its electron-rich aromatic core is readily susceptible to functionalization via electrophilic aromatic substitution, with regioselectivity governed by the powerful directing effects of the alkoxy substituents. Simultaneously, the carbon-bromine bond provides a robust and reliable site for constructing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide has provided the foundational principles and practical methodologies required to effectively utilize this compound, empowering researchers to build molecular complexity with precision and control.

References

  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B: Physical and Biological Sciences. [Link]

  • LibreTexts Chemistry. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). The Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

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A Comprehensive Technical Guide to 4-Bromo-2-ethoxy-1-methoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxy-1-methoxybenzene, a halogenated aromatic ether, is a versatile building block in organic synthesis with significant potential in the development of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom and two distinct alkoxy groups, allows for a wide range of chemical transformations, making it an attractive scaffold for medicinal chemistry programs. This in-depth technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Nomenclature and Chemical Properties

Synonyms: 1-Bromo-3-ethoxy-4-methoxybenzene, 4-Bromo-2-ethoxyanisole[1][2] CAS Number: 52849-52-2[1]

PropertyValueSource
Molecular FormulaC₉H₁₁BrO₂[1]
Molecular Weight231.1 g/mol [1]
AppearanceExpected to be a solid or liquidInferred from related compounds
SolubilityExpected to be soluble in common organic solventsInferred from related compounds

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-bromoguaiacol (4-bromo-2-methoxyphenol). The synthesis involves a standard Williamson ether synthesis, a reliable and widely used method for the preparation of ethers.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromoguaiacol

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoguaiacol (1.0 equivalent) in anhydrous acetone or DMF.

  • Base Addition: Add potassium carbonate (1.5-2.0 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.

  • Alkylation: To the stirred suspension, add ethyl iodide or ethyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Causality behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used for a faster reaction but require more stringent anhydrous conditions.

  • Choice of Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction between the phenoxide and the ethyl halide.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet). The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nine carbon atoms in the molecule, including the four aromatic carbons attached to substituents and the two unsubstituted aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for C-O stretching of the ether linkages, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Reactivity and Key Synthetic Applications

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. This compound can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 4-position.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Transmetalation Transmetalation ArPd(II)L2Br->Transmetalation [R'-B(OH)₃]⁻ ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArR Ar-R' Reductive_Elimination->ArR R_B(OH)2 R'-B(OH)₂ R_B(OH)2->Transmetalation Base Base Base ArBr Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[5][6][7]

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzene ring.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)LBr Ar-Pd(II)L-Br Oxidative_Addition->ArPd(II)LBr Amine_Coordination Amine Coordination ArPd(II)LBr->Amine_Coordination HNR¹R² ArPd(II)L(HNR1R2)Br Ar-Pd(II)L(HNR¹R²)-Br Amine_Coordination->ArPd(II)L(HNR1R2)Br Deprotonation Deprotonation ArPd(II)L(HNR1R2)Br->Deprotonation Base ArPd(II)L(NR1R2) Ar-Pd(II)L(NR¹R²) Deprotonation->ArPd(II)L(NR1R2) Reductive_Elimination Reductive Elimination ArPd(II)L(NR1R2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration ArNR1R2 Ar-NR¹R² Reductive_Elimination->ArNR1R2 HNR1R2 HNR¹R² Base Base ArBr Ar-Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add this compound and the amine, followed by the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted guaiacol (2-methoxyphenol) and its derivatives are prevalent scaffolds in many biologically active compounds and natural products.[8] The structural motif of this compound provides a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases.

Anticancer and Antioxidant Potential

Numerous studies have demonstrated the potent anticancer and antioxidant activities of various bromophenol and substituted methoxyphenol derivatives.[9] The ability to functionalize the 4-position of the this compound core via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). By introducing diverse aryl, heteroaryl, or amino moieties, libraries of novel compounds can be synthesized and screened for their cytotoxic effects against various cancer cell lines and their ability to scavenge reactive oxygen species (ROS).

Enzyme Inhibition

The guaiacol moiety is found in compounds known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases.[8] Derivatives of this compound could be designed as potential inhibitors of various enzymes implicated in disease pathogenesis. The ethoxy group can provide additional lipophilicity and modulate the binding interactions of the molecule with the active site of a target enzyme.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and development. Its straightforward synthesis and predictable reactivity in key cross-coupling reactions make it an attractive building block for the construction of complex molecular architectures. The insights provided in this technical guide regarding its synthesis, reactivity, and potential biological applications are intended to empower researchers and scientists to leverage this compound in their quest for novel and effective therapeutic agents.

References

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  • Chemical-Suppliers. (n.d.). 4-Bromo-2-ethoxyanisole. Available from: [Link]

  • PubMed. (n.d.). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. National Center for Biotechnology Information. Available from: [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available from: [Link]

  • Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 4-Bromo-2-ethoxy-1-methoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Bromo-2-ethoxy-1-methoxybenzene in Synthesis

This compound (CAS No. 52849-52-2) is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a bromine atom providing a handle for cross-coupling reactions, and methoxy and ethoxy groups influencing reactivity and solubility—makes it a valuable building block for constructing more complex molecular architectures. In the fields of pharmaceutical and materials science research, such intermediates are foundational to the discovery and development of novel compounds.

However, the success of any synthesis, and by extension any research program, is fundamentally tied to the quality of its starting materials.[1] Impurities, even at trace levels, can lead to failed reactions, introduce artifacts in biological assays, and compromise the reproducibility of scientific findings.[1][2] This guide provides a framework for researchers, chemists, and procurement specialists to navigate the commercial landscape of this compound, ensuring the selection of a high-quality reagent that meets the stringent demands of scientific research.

The Imperative of Rigorous Supplier Qualification

In drug discovery and development, the quality of chemical inputs has a direct and profound impact on the outcomes.[3] High-purity reagents are not a luxury but a necessity to ensure drug efficacy, enhance safety, and accelerate preclinical studies.[2][3] The use of substandard reagents can introduce contaminants that lead to inconsistent data, flawed interpretations, and significant delays in the development lifecycle.[1][4]

Regulatory bodies such as the FDA and EMA have strict guidelines concerning the quality of all materials used in pharmaceutical development, making supplier qualification a critical, non-negotiable step.[5] Therefore, a robust supplier evaluation process is the first line of defense against the risks of poor reagent quality.

A Framework for Supplier Evaluation

Choosing a supplier should be a data-driven process. The following criteria form a comprehensive framework for evaluating and selecting a commercial source for this compound.

3.1 Purity and Analytical Transparency The advertised purity is the primary specification. However, the method of determination is equally important. Look for suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.

  • Key Analytical Techniques: High-quality suppliers will use methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to establish purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.[6]

  • Impurity Profiling: A comprehensive CoA will not just state the purity but will also ideally identify and quantify significant impurities.[7]

3.2 Documentation and Traceability Reputable suppliers provide comprehensive documentation beyond the CoA.

  • Safety Data Sheet (SDS): This is mandatory and provides critical information on handling, storage, and emergency procedures.

  • Lot-Specific Data: The ability to trace a specific batch of material back to its manufacturing data is a hallmark of a quality-managed system.

3.3 Supply Chain and Scalability For drug development professionals, the ability of a supplier to provide consistent quality from research-scale grams to pilot-plant kilograms is crucial.

  • Consistency: Inquire about the supplier's process for ensuring lot-to-lot consistency.

  • Availability: Assess the supplier's stock levels and lead times. Suppliers with established distribution networks can often provide faster and more reliable delivery.

Comparative Overview of Commercial Suppliers

The following table provides a snapshot of several recognized suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market, from large global distributors to more specialized chemical providers.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesNotes
Alfa Chemistry 52849-52-2Varies by batchGrams to KilogramsOften provides detailed product information and specifications online.[8]
BLD Pharm BD154626≥97% (Typical)Grams to KilogramsOffers access to analytical data like NMR and LC-MS for many products.[9]
Matrix Scientific 097364≥97% (Typical)GramsA US-based supplier known for a diverse catalog of building blocks.[10]
Echemi 52849-52-2Industrial GradeBulkA platform that connects buyers with manufacturers, often based in China.[11]

Note: Purity and availability are subject to change and should always be confirmed with the supplier for the specific lot being ordered.

Protocol: Incoming Quality Control (QC) Verification

Trust but verify. Even when sourcing from a reputable supplier, performing in-house QC on incoming reagents is a critical step to ensure the integrity of your research. This protocol outlines a standard workflow for verifying the identity and purity of this compound.

5.1 Objective: To confirm the identity and estimate the purity of a newly received lot of this compound before its use in synthesis.

5.2 Materials & Equipment:

  • Received this compound

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Glass vials, spatulas, analytical balance

  • NMR Spectrometer (≥300 MHz recommended)

5.3 Step-by-Step Methodology:

  • Documentation Review:

    • Cross-reference the supplier's bottle label with your purchase order and the supplier's CoA.

    • Ensure the CAS number (52849-52-2), product name, and lot number match.

    • Review the CoA for the reported purity and the analytical methods used.

  • Physical Inspection:

    • Visually inspect the material. This compound is typically a solid at room temperature.

    • Note its color and consistency. Any significant deviation from a white to off-white solid should be investigated.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean, dry vial. Dissolve it in ~0.6 mL of CDCl₃ with TMS. Transfer the solution to an NMR tube.

    • Rationale: CDCl₃ is a standard, relatively non-polar solvent that is unlikely to react with the analyte. TMS provides a 0 ppm reference peak.

    • Data Acquisition: Acquire a proton (¹H) NMR spectrum.

    • Data Analysis:

      • Chemical Shifts (δ): Compare the observed chemical shifts to expected values. The aromatic protons will appear between ~6.8 and 7.1 ppm. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups will have distinct signals, typically around 4.0-4.1 ppm (quartet) and 3.8-3.9 ppm (singlet), and 1.4-1.5 ppm (triplet), respectively.

      • Integration: The relative integrals of the peaks should correspond to the number of protons. For example, the ratio of aromatic protons to the methoxy protons should be 3:3 (or 1:1).

      • Purity Assessment: Look for unexpected peaks. Small peaks in the baseline may indicate impurities. Their integration relative to the main product peaks can provide a rough estimate of purity. Pay attention to peaks in the solvent region that might indicate residual synthesis solvents.

  • Decision:

    • Pass: If the physical appearance is as expected and the ¹H NMR spectrum confirms the structure and shows no significant impurities, the material can be released for use in research.

    • Fail/Investigate: If there are significant discrepancies in appearance or the NMR spectrum shows unexpected peaks or incorrect integration, quarantine the material. Contact the supplier's technical support with your data to resolve the issue.

Visualizations

The following diagrams illustrate the key decision-making workflows described in this guide.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & Procurement Start Identify Project Need Search Search for Suppliers (e.g., Databases, Catalogs) Start->Search List Create Long List of Potential Suppliers Search->List Review Review Purity & Specs List->Review CoA Request & Analyze Example CoA Review->CoA Docs Check for SDS & Other Documentation CoA->Docs Scale Assess Scalability & Lead Times Docs->Scale Shortlist Shortlist 2-3 Suppliers Scale->Shortlist Quote Request Quotations Shortlist->Quote Select Select Final Supplier Quote->Select Purchase Place Order Select->Purchase

Caption: A workflow for systematic supplier qualification.

IncomingQC Start Material Received DocReview 1. Review Paperwork (CoA, Label vs. PO) Start->DocReview Visual 2. Physical Inspection (Color, Form) DocReview->Visual NMR 3. ¹H NMR Analysis (Identity & Purity) Visual->NMR Decision Data Matches Specs? NMR->Decision Pass Release for Use Decision->Pass Yes Fail Quarantine & Contact Supplier Decision->Fail No

Caption: A streamlined protocol for incoming reagent quality control.

Conclusion

Sourcing chemical reagents for research and drug development is a task that demands scientific diligence. For a key building block like this compound, verifying supplier claims through a systematic evaluation and performing independent incoming quality control are not procedural formalities; they are essential practices that safeguard the integrity, reproducibility, and ultimate success of the scientific endeavor. By adopting the framework outlined in this guide, researchers and their organizations can mitigate risks, foster confidence in their results, and accelerate the path to discovery.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from Apollo Scientific website.[3]

  • Gehring, D., et al. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817-827.[4]

  • GSP Chem. (2024). Role of Analytical Reagents in Pharmaceutical Development. Retrieved from GSP Chem website.[5]

  • Echemi. (n.d.). This compound. Retrieved from Echemi website.[11]

  • Labcompare. (2024). Building Blocks of Research: The Importance of High-Quality Reagents. Retrieved from Labcompare website.[1]

  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from Techmate website.[2]

  • Kunio, D. (n.d.). Aromatic Pharmaceuticals: Quality Control Best Practices and Associated Challenges. Allied Academies.[6]

  • Nomble. (n.d.). Aromatic Chemical Quality Standards. Retrieved from Nomble website.[7]

Sources

A-Guide-to-Purity-Standards-of-4-Bromo-2-ethoxy-1-methoxybenzene-for-Pharmaceutical-Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 4-Bromo-2-ethoxy-1-methoxybenzene, a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Intended for researchers, scientists, and drug development professionals, this document outlines the critical interplay between synthetic pathways, potential impurities, and the analytical methodologies required for robust quality control. By integrating principles from regulatory guidelines with practical, field-proven protocols, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of downstream pharmaceutical products.

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

This compound (CAS No: 52849-52-2) is a substituted anisole derivative increasingly utilized as a versatile building block in medicinal chemistry and process development. Its unique substitution pattern makes it a valuable precursor for introducing the ethoxy-methoxy-phenyl moiety into complex molecular architectures. However, like any raw material in the pharmaceutical supply chain, its purity is not an abstract concept but a critical determinant of the final drug substance's quality and safety profile.

Impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the drug substance, can have significant consequences.[1] They may be inert, reducing the potency of the final product, or they can be pharmacologically active and potentially toxic, posing a direct risk to patient safety.[1] Therefore, a thorough understanding and control of the impurity profile of this compound is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide.[2][3]

This guide provides the scientific rationale and practical methodologies for establishing purity standards, identifying potential impurities, and implementing validated analytical techniques for routine quality control.

Physicochemical Properties & Identification

A foundational step in quality control is the confirmation of the material's identity and basic physical properties.

PropertyValueSource
CAS Number 52849-52-2[4]
Molecular Formula C₉H₁₁BrO₂[4]
Molecular Weight 231.1 g/mol [4]
Boiling Point 252.08°C at 760 mmHg[4]
Density 1.358 g/cm³[4]
Refractive Index 1.523[4]

Impurity Profiling: A Synthesis-Driven Approach

The impurity profile of a substance is a direct fingerprint of its synthetic history. Understanding the manufacturing process is paramount to predicting and identifying potential impurities. Organic impurities can arise from various sources, including starting materials, by-products of the main reaction, intermediates, degradation products, and residual reagents or catalysts.[5]

Common Synthetic Route: A prevalent method for synthesizing this compound involves the bromination of 2-ethoxy-1-methoxybenzene (2-ethoxyanisole).

Potential Process-Related Impurities:

  • Starting Materials:

    • 2-Ethoxy-1-methoxybenzene (Unreacted): Incomplete reaction can lead to the presence of the starting material.

  • Isomeric Impurities:

    • Positional Isomers: Bromination of the aromatic ring can potentially yield other isomers, such as 3-Bromo or 5-Bromo variants, depending on the directing effects of the methoxy and ethoxy groups and the precise reaction conditions.

  • Over-Brominated Species:

    • Dibromo-derivatives (e.g., 4,5-Dibromo-2-ethoxy-1-methoxybenzene): Excessive exposure to the brominating agent can lead to the formation of di-substituted products.

  • Related Substances:

    • 4-Bromo-1,2-dimethoxybenzene: If methanol is present as an impurity in the ethoxy source or vice-versa.

    • 4-Bromo-2-hydroxy-1-methoxybenzene: Incomplete etherification of a precursor catechol.

Analytical Methodologies for Purity Assessment

A multi-modal analytical approach is essential for the comprehensive characterization of this compound. No single technique can provide all the necessary information; instead, a combination of chromatographic and spectroscopic methods must be employed.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation and quantification of the main component from its impurities.

HPLC is the primary technique for quantifying non-volatile organic impurities. For brominated aromatic compounds, a reversed-phase method is typically the most effective.[6]

Protocol: HPLC Purity and Impurity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase provides good retention for the aromatic analyte.

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Rationale: This gradient allows for the elution of more polar impurities first, followed by the main analyte and then more non-polar, greasy impurities like dibrominated species.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm. Rationale: This wavelength provides a good response for the aromatic chromophore.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Calculation: Inject the sample solution. Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for unknown impurities.

GC is highly effective for analyzing volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[7] It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Protocol: GC Purity and Volatile Impurity Analysis

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 min.

    • Rationale: This program provides good separation of early-eluting volatile solvents from the later-eluting analyte and related substances.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Detector: FID at 280°C or MS scanning from m/z 40-400.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Methanol.

  • Analysis: Inject the sample. For GC-MS, identification is achieved by comparing the resulting mass spectra with a reference library (e.g., NIST). For GC-FID, quantification is done by area percent.

Spectroscopic Techniques: Structural Confirmation

Spectroscopy provides orthogonal information, confirming the structure of the main component and helping to elucidate the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum provide a definitive fingerprint of the molecule and can be used to detect and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 peak, which is a powerful diagnostic tool for identifying bromine-containing compounds.[8]

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., C-O ether bonds, C-H aromatic and aliphatic bonds, C-Br bond).

Setting Purity Specifications

Purity specifications are a set of tests and acceptance criteria that a material must meet to be considered acceptable for its intended use. These are based on a combination of regulatory guidelines, data from development batches, and an understanding of the process capabilities. The ICH Q3A(R2) guideline provides a framework for this process.[2][5]

Table of Typical Purity Specifications:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification IR / ¹H NMRConforms to the reference spectrum
Assay HPLC or GC≥ 99.0% (Area %)
Any single unspecified impurity HPLC or GC≤ 0.10%
Total Impurities HPLC or GC≤ 1.0%

Note: For drug substances with a maximum daily dose of ≤ 2g/day, the ICH identification threshold for impurities is 0.10%. Any impurity exceeding this level must be structurally identified.[5]

Visualization of Quality Control Workflows

Purity Assessment Workflow

The following diagram illustrates the logical flow from sample receipt to the final quality disposition.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Data Review & Disposition Sample Sample Receipt Visual Visual Inspection (Appearance) Sample->Visual Solubility Solubility Check Visual->Solubility Spectroscopy Spectroscopic ID (NMR, IR, MS) Solubility->Spectroscopy Chromatography Chromatographic Purity (HPLC & GC Assay) Spectroscopy->Chromatography DataReview Data Review vs. Specification Chromatography->DataReview OOS Out of Specification (OOS) Investigation DataReview->OOS Fails Release Material Release DataReview->Release Passes

Caption: A typical workflow for the purity assessment of a pharmaceutical intermediate.

Impurity Identification Decision Tree

This diagram, based on ICH principles, outlines the decision-making process when an impurity is detected.

Impurity_Identification_Tree start Impurity Detected by Chromatography check_level Is Level > Identification Threshold (e.g., 0.10%)? start->check_level no_action No Action Required (Report as Unspecified) check_level->no_action No identify Structural Identification Required (MS, NMR) check_level->identify Yes is_known Is it a Known Process Impurity? identify->is_known control_known Control as a Specified Impurity is_known->control_known Yes characterize_new Characterize New Impurity Assess Toxicological Risk is_known->characterize_new No

Caption: Decision tree for the identification and control of impurities based on ICH Q3A.

Conclusion

The establishment of robust purity standards for this compound is a critical, science-driven exercise that underpins the safety and quality of pharmaceutical manufacturing. It requires a deep understanding of synthetic chemistry to anticipate potential impurities and the skilled application of orthogonal analytical techniques for their detection, identification, and quantification. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and developers can ensure that this key intermediate meets the stringent quality requirements of the pharmaceutical industry, thereby safeguarding patient health.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link][2]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link][1]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link][9]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link][5]

  • Quality Guidelines. (n.d.). ICH. [Link][3]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link][6]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. [Link][8]

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Methodological & Application

Suzuki coupling with 4-Bromo-2-ethoxy-1-methoxybenzene protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Biaryl Compounds via Suzuki Coupling with 4-Bromo-2-ethoxy-1-methoxybenzene

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their profound contributions to the field.[1] Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][3][4]

This application note provides a detailed protocol and technical guide for the Suzuki coupling of This compound , an electron-rich aryl bromide. The presence of two electron-donating alkoxy groups (methoxy and ethoxy) on the aromatic ring presents a specific challenge: it makes the initial oxidative addition of the palladium catalyst to the carbon-bromine bond more difficult compared to electron-deficient aryl halides.[5][6][7] Therefore, the selection of an appropriate catalyst system is paramount for achieving high yields. This guide will delve into the rationale behind the choice of catalyst, base, and solvent, provide a step-by-step experimental procedure, and discuss the underlying mechanism and troubleshooting strategies to empower researchers in drug development and chemical synthesis.

The Mechanistic Heart of the Suzuki Coupling

The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps, all orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (this compound). This step forms a Pd(II) intermediate.[1][9] For electron-rich aryl bromides like our substrate, this step can be rate-limiting and often requires a catalyst system with bulky, electron-rich phosphine ligands to promote the reaction.[5][7]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[1] This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate 'ate' complex, which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[2][10][11][12]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][9]

Below is a diagram illustrating this fundamental catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_complex_b Ar-Pd(II)L2-X oxidative_add->pd_complex_b transmetalation Transmetalation pd_complex_b->transmetalation pd_complex_e Ar-Pd(II)L2-Ar' transmetalation->pd_complex_e reductive_elim Reductive Elimination pd_complex_e->reductive_elim reductive_elim->pd0 product Ar-Ar' (Biaryl Product) reductive_elim->product aryl_halide Ar-X (4-Bromo-2-ethoxy- 1-methoxybenzene) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K3PO4) base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol details the coupling of this compound with a representative partner, phenylboronic acid. The conditions have been selected to address the challenges posed by the electron-rich nature of the aryl bromide.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound104975-53-3233.091.01.0
Phenylboronic Acid98-80-6121.931.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.030.03 (3 mol%)
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.273.03.0
1,4-Dioxane, anhydrous123-91-188.115 mL-
Water, degassed7732-18-518.021 mL-
Rationale for Reagent Selection
  • Aryl Halide : this compound is chosen as the target substrate. Bromides offer a good balance of reactivity and stability, generally being more reactive than chlorides but more cost-effective than iodides.[1][13]

  • Boronic Acid : Phenylboronic acid is a standard coupling partner. An excess (1.2 eq.) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[5][13]

  • Catalyst : Pd(dppf)Cl₂ is a highly effective and versatile catalyst for a broad range of Suzuki couplings. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes the oxidative addition step, which is crucial for electron-rich aryl bromides.[6][14]

  • Base : Anhydrous potassium phosphate (K₃PO₄) is a strong inorganic base that is highly effective in activating the boronic acid without promoting base-sensitive side reactions.[11][15] Carbonates like K₂CO₃ or Cs₂CO₃ are also common alternatives.[11][16]

  • Solvent : A mixture of 1,4-dioxane and water is a common and effective solvent system. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9][17][18] It is critical to use anhydrous dioxane and degassed water to prevent catalyst deactivation.[13]

Step-by-Step Procedure

Caption: A stepwise workflow for the Suzuki coupling protocol.

  • Vessel Preparation : Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or in a desiccator.

  • Reagent Loading : To the flask, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent and Catalyst Addition : Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the suspension for 5 minutes. Finally, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the mixture. The mixture will typically turn a dark reddish-brown color.

  • Reaction Execution : Immerse the sealed flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aryl bromide.

  • Work-up Procedure :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification and Characterization :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[19]

    • Combine the fractions containing the pure product and remove the solvent to yield the final biaryl product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Inactive catalyst due to oxygen exposure.[13]2. Insufficiently active catalyst for the electron-rich substrate.3. Poor quality or wet reagents/solvents.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[13]2. Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos) and a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[16][20]3. Use freshly opened, anhydrous solvents and high-purity reagents. Dry the base (K₃PO₄) in an oven before use.
Protodeboronation The boronic acid degrades (C-B bond is cleaved and replaced by C-H) before it can couple.[13]1. Use a stronger base or a different solvent system.2. Consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which are more resistant to degradation.[21]
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen or Pd(II) species.[5]1. Rigorously exclude oxygen from the reaction mixture.2. Ensure the Pd(0) catalyst is effectively generated or use a pre-catalyst that readily forms the active species.
Product Purification Issues Product co-elutes with byproducts (e.g., homocoupled product, residual starting material).[16]1. Optimize the column chromatography solvent system.2. If separation is difficult, consider recrystallization of the crude product to obtain pure material.[19][22]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. While the coupling of electron-rich aryl halides like this compound requires careful consideration of the catalyst system, high yields and purity can be reliably achieved with the appropriate choice of reagents and meticulous experimental technique. This application note provides a validated starting point and a logical framework for troubleshooting, enabling researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Alvarez-Idaboy, J. R., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Bajusz, D., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • de la Rosa, M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Bajusz, D., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Silver, J. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

  • Wang, C., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Kohlmann, J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Heck Reaction with Electron-Rich Aryl Bromides

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][4] However, the reactivity of the aryl halide is paramount to the success of the reaction. While electron-deficient aryl halides are often reactive substrates, their electron-rich counterparts, such as 4-Bromo-2-ethoxy-1-methoxybenzene, present a greater challenge due to the slower rate of oxidative addition to the palladium(0) catalyst.[5]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully conducting the Heck reaction with the electron-rich substrate, this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights to empower researchers in optimizing this valuable transformation.

The Mechanistic Heart of the Matter: The Heck Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][6]

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)X(L)₂ oxidative_addition->aryl_pd_complex olefin_coordination Olefin Coordination aryl_pd_complex->olefin_coordination Olefin pi_complex Olefin π-Complex olefin_coordination->pi_complex migratory_insertion Migratory Insertion (Carbopalladation) pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)X(L)₂ + Product beta_hydride_elimination->hydrido_pd_complex reductive_elimination Reductive Elimination (Base) hydrido_pd_complex->reductive_elimination reductive_elimination->pd0 - HX

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) species. This is often the rate-determining step, particularly for electron-rich aryl bromides.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the alkyl palladium intermediate is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct.[3][6]

The electron-donating nature of the ethoxy and methoxy groups on the aromatic ring of this compound increases the electron density of the C-Br bond, making the oxidative addition step more challenging. Consequently, careful selection of the catalytic system and reaction conditions is crucial to drive the reaction efficiently.

Key Parameters for Success: A Guided Approach

The Palladium Precursor: A Matter of Choice and Activation

While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.[7] It is readily reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or even the solvent.[6] Other common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C) for heterogeneous catalysis.

The Ligand: The Key to Reactivity and Stability

For electron-rich aryl bromides, the choice of ligand is often the most critical factor. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its electronic and steric properties to facilitate the challenging oxidative addition step.

  • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines are highly effective for electron-rich aryl bromides. Their strong σ-donating character increases the electron density on the palladium center, promoting oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are a robust class of ligands that have shown exceptional activity in Heck reactions, particularly with less reactive substrates.[7][8] Their strong σ-donating ability and thermal stability make them well-suited for reactions that may require higher temperatures.[7]

  • Phosphine-Free Systems: In the spirit of green chemistry, phosphine-free catalytic systems have been developed. For instance, using a Pd(L-proline)₂ complex in water under microwave irradiation can provide an efficient and environmentally benign alternative.[1]

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.[6] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[7][8][9]

  • Organic Bases: Triethylamine (Et₃N) is a frequently used organic base, particularly in classical Heck conditions.

The strength and solubility of the base should be considered in the context of the chosen solvent and reaction temperature.

The Solvent: Providing the Right Environment

The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction, effectively solubilizing the polar intermediates.[7][8]

  • Aqueous Media: For more environmentally friendly protocols, reactions can be performed in water or a mixture of water and an organic solvent, often with the aid of a phase-transfer catalyst.[1][7]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and a stabilizer for the palladium catalyst, offering high thermal stability and the potential for catalyst recycling.

Comparative Overview of Catalytic Systems

The following table summarizes various catalytic systems that can be adapted for the Heck reaction of this compound with representative alkenes like styrene or acrylates.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages
System A: Classical Phosphine Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃NToluene or DMFReadily available, well-established.
System B: Bulky Phosphine Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃K₂CO₃ or Cs₂CO₃Dioxane or DMFHigh efficiency for electron-rich aryl bromides.[9]
System C: NHC Ligand Pd(OAc)₂IMes·HCl or SIMes·HClK₂CO₃ or Cs₂CO₃DMF or DMAcHigh thermal stability, excellent for challenging substrates.[7][8]
System D: Phosphine-Free (Aqueous) Pd(L-proline)₂NaOAcWater80 (Microwave)Environmentally friendly, phosphine-free.[1]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required based on the specific alkene used.

Protocol 1: Heck Coupling with Styrene using a Bulky Phosphine Ligand

Figure 2: Workflow for Heck coupling with a bulky phosphine ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF and styrene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Coupling with an Acrylate in Aqueous Media

Figure 3: Workflow for phosphine-free aqueous Heck reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.2 mmol, 1.2 equiv)

  • Pd(L-proline)₂ (0.01 mmol, 1 mol%)

  • Sodium acetate (NaOAc) (0.2 mmol, 0.2 equiv)

  • Water (4 mL)

Procedure:

  • In a microwave reaction vessel, combine this compound, n-butyl acrylate, Pd(L-proline)₂, and sodium acetate.

  • Add water to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate at 80 °C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Troubleshooting and Expert Insights

  • Low Conversion: For electron-rich aryl bromides, low conversion is a common issue. Consider increasing the reaction temperature, using a more active ligand (e.g., a bulkier phosphine or an NHC), or a stronger base like cesium carbonate.

  • Side Reactions: Homocoupling of the aryl bromide can occur at higher temperatures. Using a slight excess of the alkene can sometimes mitigate this. Dehalogenation of the starting material can also be observed; ensuring an inert atmosphere is crucial.

  • Stereoselectivity: The Heck reaction typically affords the trans (E)-alkene as the major product due to thermodynamic stability.[1]

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. Ensure that the ligand-to-palladium ratio is appropriate and that the reaction temperature is not excessively high for the chosen catalytic system.

Conclusion

The Heck reaction of this compound, while challenging due to its electron-rich nature, is a highly achievable transformation with careful consideration of the reaction parameters. By leveraging robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and by optimizing the base, solvent, and temperature, researchers can successfully synthesize valuable substituted alkenes. The development of greener, phosphine-free protocols further expands the utility of this reaction in modern, sustainable chemical synthesis. This guide provides a solid foundation for professionals in the field to confidently apply and adapt the Heck reaction for their specific research and development needs.

References

  • Al-Masum, M., & Al-Ghamdi, A. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(7), 8435-8446. [Link]

  • Cazin, C. S. J. (2011). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Catalysis Science & Technology, 1(8), 1334-1339. [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. [Link]

  • Srivastava, R. R., & Collibee, S. E. (2002). Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction of (Arylazo)amines with Vinyltriethoxysilane: trans-4,4'-Dibromostilbene. Organic Syntheses, 79, 52. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck Reaction. In Modern Carbonyl Olefination (pp. 145-174). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411. [Link]

  • Srimani, D., & Ben-David, Y. (2018). The Heck coupling reactions of aryl bromides with styrene. Dalton Transactions, 47(34), 11631-11639. [Link]

  • Reddy, M. S., & Tanaka, M. (2010). Synthesis of hydroxystilbenes and their derivatives via Heck reaction. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1184-1193. [Link]

  • Ferré-Filmon, K., Delaude, L., Demonceau, A., & Noels, A. F. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2323-2336. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22163-22183. [Link]

  • Zafar, A., & Perveen, S. (2015). Heck Reaction—State of the Art. Catalysts, 5(2), 524-607. [Link]

  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9692-9695. [Link]

  • Kadhem, M. A., & Abid, M. K. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry, 3, 131-145. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587. [Link]

  • Rocha, L. P., de Souza, P. G., de Oliveira, A. C., dos Santos, E. N., & Echevarria, A. (2015). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 11, 1946-1954. [Link]

  • Prakash, O., & Kumar, A. (2014). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 6(1), 81-113. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-2-ethoxy-1-methoxybenzene, a common structural motif in medicinal chemistry. It offers a detailed experimental protocol, mechanistic insights, and troubleshooting advice to enable researchers to successfully synthesize the corresponding arylamine derivatives.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this transformation has revolutionized synthetic organic chemistry, particularly in the pharmaceutical industry where the arylamine moiety is a ubiquitous scaffold in drug candidates.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, superseding harsher, more traditional methods for C-N bond formation.[1][5]

This application note focuses on the amination of this compound, an electron-rich aryl bromide. The presence of two electron-donating groups on the aromatic ring presents specific challenges that necessitate careful optimization of the reaction conditions. This guide provides a robust, field-tested protocol and the scientific rationale behind the choice of reagents and parameters.

Mechanism and Key Experimental Parameters

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][6][7] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]

The Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-Br(L2)->Ligand_Dissociation -L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Ligand_Dissociation->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination + HNR1R2 [Ar-Pd(II)(L)(HNR1R2)]+Br- [Ar-Pd(II)(L)(HNR1R2)]+Br- Amine_Coordination->[Ar-Pd(II)(L)(HNR1R2)]+Br- Deprotonation Deprotonation (Base) [Ar-Pd(II)(L)(HNR1R2)]+Br-->Deprotonation + Base - Base-H+Br- Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Deprotonation->Ar-Pd(II)-NR1R2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L)->Reductive_Elimination C-N Bond Formation Reductive_Elimination->Pd(0)L2 + Ar-NR1R2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selection of Reaction Components:
  • Palladium Precatalyst: While various palladium sources can be used, pre-formed palladium(0) complexes or palladium(II) salts that are readily reduced in situ are common.[8] For this protocol, we recommend a commercially available, air-stable palladium precatalyst for ease of handling and reproducibility.

  • Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination, especially with challenging substrates. For electron-rich aryl bromides like this compound, bulky, electron-rich biaryl phosphine ligands are highly effective.[1][8] Ligands such as XPhos, SPhos, or BrettPhos promote the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[9] Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[9][10]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle. Toluene, dioxane, and THF are common choices.[2][11] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic primary amine (e.g., n-hexylamine) as a representative example.

Materials and Reagents:
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.091.0233 mg
n-Hexylamine101.191.2121 mg (0.16 mL)
Palladium Precatalyst (e.g., XPhos Pd G3)869.250.0217.4 mg
XPhos Ligand476.610.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--5 mL
Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add solids: - this compound - Pd Precatalyst - Ligand - NaOtBu to an oven-dried flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene and n-hexylamine via syringe B->C D Heat the reaction mixture at 100 °C with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Quench with water and extract with ethyl acetate F->G H Wash organic layer with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), the palladium precatalyst (17.4 mg, 0.02 mmol), the XPhos ligand (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by n-hexylamine (0.16 mL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-ethoxy-4-methoxyphenyl)hexan-1-amine.

Characterization and Expected Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results for N-(2-ethoxy-4-methoxyphenyl)hexan-1-amine
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃)Signals corresponding to aromatic protons, ethoxy and methoxy groups, and the hexyl chain.
¹³C NMR (CDCl₃)Peaks for all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 252.2

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are properly dried.- Use freshly opened or properly stored base. Grind the base into a fine powder before use.
Formation of Side Products - Hydrodehalogenation (reduction of the aryl bromide)- Homocoupling of the aryl bromide- This can be caused by β-hydride elimination.[12] Consider using a different ligand that is less prone to this side reaction.- Ensure the reaction is not overheated. Optimize the catalyst and ligand loading.
Reaction Stalls - Catalyst deactivation- Insoluble base- Add a fresh portion of catalyst and ligand.- Ensure vigorous stirring to keep the base suspended. Consider using a more soluble base if compatibility allows.[10]
Difficulty in Purification - Close Rf values of product and starting material- Presence of catalyst residues- Optimize the eluent system for column chromatography. A shallow gradient may be necessary.- After the reaction, filter the crude mixture through a short plug of Celite or silica gel to remove some of the palladium residues before column chromatography.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or other hazards.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Halides on Solid Support. [Link]

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  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Wordpress. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

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Ullmann condensation of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ullmann Condensation of 4-Bromo-2-ethoxy-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the Ullmann condensation, focusing on the versatile substrate this compound. As a moderately electron-rich aryl bromide, its successful coupling is representative of the challenges and solutions encountered in modern synthetic chemistry. We move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and troubleshooting strategies, equipping the modern researcher with the necessary insights for successful implementation and adaptation.

The Ullmann Condensation: A Modern Perspective

The Ullmann condensation is a cornerstone of synthetic chemistry, representing a powerful copper-promoted method for the formation of carbon-heteroatom bonds, specifically C-O and C-N linkages.[1][2] This reaction family enables the synthesis of diaryl ethers and N-aryl amines, structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Historically, the reaction was notorious for requiring harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper metal.[1][2][3]

However, the last few decades have seen a renaissance of the Ullmann reaction.[6] The introduction of ligand-accelerated catalysis has transformed the process, allowing for significantly milder conditions, lower catalyst loadings (1-10 mol%), and a vastly expanded substrate scope.[3][7] This guide focuses on these modern, ligand-assisted protocols as applied to this compound, providing a practical framework for its use in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is critical for optimization and troubleshooting. While several pathways have been proposed, a generally accepted catalytic cycle for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) pathway.[3][8] The true active catalyst is widely considered to be a Cu(I) species, which can be generated in situ from Cu(0) or Cu(II) precursors.[1][7]

The key steps are:

  • Nucleophile Coordination: The reaction commences with the coordination of the nucleophile (an amine for C-N coupling or an alcohol/phenol for C-O coupling) to a ligand-stabilized Cu(I) complex. A base is crucial at this stage to deprotonate the nucleophile, forming a more reactive copper(I) amide or alkoxide/phenoxide intermediate.[1][3][9]

  • Oxidative Addition: The aryl halide, this compound, undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step and results in the formation of a transient, high-valent Cu(III) intermediate.[3][10] The ligand plays a vital role in stabilizing this otherwise unstable species.

  • Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired arylated product and regenerates the active ligand-Cu(I) catalyst, allowing the cycle to continue.[3]

The choice of ligand is paramount as it influences the solubility, stability, and reactivity of the copper catalyst throughout the cycle, ultimately dictating the reaction's efficiency and mildness.[11]

Ullmann_Condensation_Cycle Catalytic Cycle of the Ullmann Condensation cluster_main cluster_legend Legend Cu_I L-Cu(I)-X Cu_III L-Cu(III)(Ar)(Nu)(X) Cu_I->Cu_III Oxidative Addition Cu_I_Nu L-Cu(I)-Nu Cu_I_Nu->Cu_I  Regeneration Cu_III->Cu_I_Nu Reductive Elimination Product Ar-Nu Cu_III->Product Prod_out Nu_in R-Nu-H + Base Nu_in->Cu_I Nucleophile Coordination ArX_in Ar-X ArX_in->Cu_I ArX_in->Cu_III L L = Ligand Nu Nu = Nucleophile (Amine, Alkoxide) ArX Ar-X = Aryl Halide ArNu Ar-Nu = Product

Caption: A simplified diagram of the ligand-assisted Ullmann catalytic cycle.

Protocol 1: C-N Coupling (Goldberg Reaction)

This protocol details the N-arylation of aniline with this compound. Diamine ligands are particularly effective for this transformation.[4][12]

Materials & Equipment
  • Aryl Halide: this compound

  • Nucleophile: Aniline

  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Toluene (anhydrous)

  • Equipment: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar, heating block or oil bath, nitrogen or argon gas line, standard glassware for work-up, silica gel for column chromatography.

Reaction Parameters
ComponentMolar Eq.Catalyst LoadingRole
This compound1.0-Electrophile
Aniline1.2-Nucleophile
Copper(I) Iodide (CuI)0.055 mol%Catalyst Precursor
trans-N,N'-Dimethyl-1,2-cyclohexanediamine0.1010 mol%Ligand
Potassium Phosphate (K₃PO₄)2.0-Base
Toluene--Solvent (0.5 M)
Step-by-Step Methodology
  • Inert Atmosphere Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the setup and reaction.

  • Reagent Addition: To the tube, add CuI (5 mol%), the trans-N,N'-Dimethyl-1,2-cyclohexanediamine ligand (10 mol%), and K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) to the tube.

  • Nucleophile and Solvent: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.5 M with respect to the aryl bromide. Finally, add aniline (1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and lower the reaction vessel into a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the N-aryl amine product.

Protocol 2: C-O Coupling (Ullmann Ether Synthesis)

This protocol outlines the O-arylation of phenol with this compound. For C-O bond formation, N,O-bidentate ligands like amino acids or O,O-bidentate ligands often provide excellent results.[6][11]

Materials & Equipment
  • Aryl Halide: this compound

  • Nucleophile: Phenol

  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: L-Proline

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Dimethyl Sulfoxide (DMSO, anhydrous)

  • Equipment: Same as for the C-N coupling protocol.

Reaction Parameters
ComponentMolar Eq.Catalyst LoadingRole
This compound1.0-Electrophile
Phenol1.2-Nucleophile
Copper(I) Iodide (CuI)0.1010 mol%Catalyst Precursor
L-Proline0.2020 mol%Ligand
Cesium Carbonate (Cs₂CO₃)2.0-Base
DMSO--Solvent (0.5 M)
Step-by-Step Methodology
  • Inert Atmosphere Setup: Follow step 1 from the C-N coupling protocol.

  • Reagent Addition: To the Schlenk tube, add CuI (10 mol%), L-Proline (20 mol%), Cs₂CO₃ (2.0 equiv), and phenol (1.2 equiv).

  • Substrate & Solvent Addition: Add this compound (1.0 equiv) followed by anhydrous DMSO via syringe to achieve the desired concentration.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a large volume of water and extract with ethyl acetate or diethyl ether (3x). The use of a polar aprotic solvent like DMSO necessitates a thorough aqueous extraction.

  • Washing: Combine the organic extracts and wash thoroughly with water (3x) to remove residual DMSO, followed by a final wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure diaryl ether.

Experimental Considerations and Troubleshooting

The success of an Ullmann condensation hinges on the careful selection of its components.

  • Catalyst Source: While various copper sources can be used (CuI, CuBr, Cu₂O, Cu(OAc)₂), Cu(I) salts are often preferred as they do not require an in-situ reduction step.[7]

  • Ligand Selection: This is the most critical variable. If the prescribed ligand is ineffective, screening other classes is a logical next step. For C-N coupling, consider phenanthrolines or other diamines.[12] For C-O coupling, picolinic acid or N,N-dimethylglycine are excellent alternatives.[6][13][14]

  • Base and Solvent Synergy: The base must be strong enough to deprotonate the nucleophile but not cause decomposition. K₃PO₄ and Cs₂CO₃ are generally effective and compatible with a wide range of functional groups.[3][12] The solvent must be polar and high-boiling to facilitate the reaction and solubilize the components.[1]

  • Troubleshooting Low Yields:

    • Purity: Ensure all reagents, particularly the solvent, are anhydrous and pure.

    • Inertness: Oxygen can oxidize the Cu(I) catalyst; verify that the reaction was maintained under an inert atmosphere.

    • Temperature: While modern protocols are milder, some reluctant couplings may require higher temperatures (e.g., 120-140 °C).

    • Homocoupling: The formation of a biaryl byproduct from the aryl bromide is a known side reaction.[15] Using a more effective ligand or slightly lower temperatures can sometimes suppress this pathway.

Conclusion

The ligand-assisted Ullmann condensation is an indispensable tool for the synthesis of complex molecules. By leveraging modern, rationally designed catalytic systems, the arylation of amines and phenols with substrates like this compound can be achieved with high efficiency under relatively mild conditions. The protocols and principles outlined in this guide provide a robust starting point for researchers, enabling them to confidently apply this classic transformation to contemporary challenges in drug discovery and materials science.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ullmann condensation - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). Retrieved January 11, 2026, from [Link]

  • Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar. (2010). Retrieved January 11, 2026, from [Link]

  • Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). Retrieved January 11, 2026, from [Link]

  • (PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (2018). Retrieved January 11, 2026, from [Link]

  • Ullmann coupling-An overview - OperaChem. (2023). Retrieved January 11, 2026, from [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). Retrieved January 11, 2026, from [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. (2001). Retrieved January 11, 2026, from [Link]

  • (PDF) A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. - ResearchGate. (2011). Retrieved January 11, 2026, from [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction - ACS Publications. (2018). Retrieved January 11, 2026, from [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Retrieved January 11, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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Application Note & Protocol: Formation of 4-Ethoxy-2-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formation of the Grignard reagent, 4-ethoxy-2-methoxyphenylmagnesium bromide, from its corresponding aryl halide, 4-Bromo-2-ethoxy-1-methoxybenzene. Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds in organic synthesis.[1][2] The protocol herein is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, critical parameters for success, and troubleshooting common issues. We will delve into the nuances of handling an electron-rich aryl halide and provide a detailed, step-by-step procedure for its conversion into the desired organometallic reagent.

Introduction: The Significance of Grignard Reagents

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents (R-Mg-X) have become indispensable tools in the synthetic chemist's arsenal.[3] Their utility lies in the umpolung, or reversal of polarity, of the carbon atom attached to the magnesium.[4] In the starting aryl halide, the carbon atom bonded to the bromine is electrophilic. Upon reaction with magnesium, this carbon becomes nucleophilic, capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.[1][2][5] This reactivity makes Grignard reagents fundamental intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.

The formation of a Grignard reagent from an electron-rich aryl halide like this compound presents unique considerations. The electron-donating nature of the ethoxy and methoxy groups can influence the reactivity of the aryl bromide and the stability of the resulting Grignard reagent. This guide will address these specific challenges and provide a protocol optimized for this class of substrates.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent is a complex, surface-mediated reaction that is believed to proceed through a radical mechanism.[6][7] The overall process involves the insertion of a magnesium atom into the carbon-halogen bond.[8]

Key mechanistic steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound.[6]

  • Radical Formation: This electron transfer leads to the formation of an aryl radical and a magnesium radical cation.[6]

  • Surface Reaction: These radical species are believed to be adsorbed onto the magnesium surface, where they combine to form the organomagnesium halide.[7]

Critical Parameters for Success:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water, and will be rapidly quenched to form the corresponding arene (1-ethoxy-3-methoxybenzene in this case).[6][9][10] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Solvent Choice: Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation.[1][6] They serve to solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[6] THF is often preferred due to its higher boiling point and better solvating ability for many organomagnesium compounds.[11]

  • Magnesium Activation: A layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, rendering them unreactive.[5][12] Activation of the magnesium is crucial to expose a fresh, reactive metal surface. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical grinding.[12][13]

  • Reaction Initiation: The initiation of a Grignard reaction can sometimes be sluggish. Gentle heating or the addition of a small crystal of iodine can help to start the reaction.[14] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[11][12]

Experimental Protocol: Synthesis of 4-Ethoxy-2-methoxyphenylmagnesium Bromide

This protocol provides a detailed procedure for the laboratory-scale synthesis of 4-ethoxy-2-methoxyphenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
This compoundC₉H₁₁BrO₂231.0910.0 g>98%e.g., Sigma-Aldrich
Magnesium TurningsMg24.311.2 g>99%e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mLAnhydrouse.g., Acros Organics
IodineI₂253.811-2 small crystalsReagent Gradee.g., Fisher Scientific
1,2-Dibromoethane (optional)C₂H₄Br₂187.860.1 mL>99%e.g., Sigma-Aldrich
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Schlenk line (optional, for advanced users)

Workflow Diagram

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware B Assemble Apparatus under N₂/Ar A->B Flame-dried C Add Mg Turnings & I₂ Crystal B->C Inert Atmosphere D Add small portion of Aryl Bromide Solution C->D E Initiate Reaction (Gentle Heating) D->E Observe for initiation F Slow Addition of Remaining Aryl Bromide E->F Exothermic reaction observed G Reflux to Completion F->G Maintain gentle reflux H Cool to Room Temperature G->H I Titrate to Determine Concentration (Optional) H->I J Use in Subsequent Reaction I->J

Caption: Experimental workflow for the formation of 4-ethoxy-2-methoxyphenylmagnesium bromide.

Step-by-Step Procedure
  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at 120 °C for at least 4 hours, or flame-dry under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, addition funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings (1.2 g) and a small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, giving it a purplish-brown coating. Allow the flask to cool to room temperature. Alternative activation: Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of THF and warm gently until bubbling is observed.[12]

  • Preparation of the Aryl Bromide Solution: In a separate dry flask, dissolve this compound (10.0 g) in anhydrous THF (40 mL). Transfer this solution to the addition funnel.

  • Reaction Initiation: Add approximately 5 mL of the aryl bromide solution from the addition funnel to the magnesium turnings. The solution should become cloudy, and gentle bubbling should be observed. If the reaction does not start, gently warm the flask with a heating mantle or oil bath. The disappearance of the iodine color is a good indicator of reaction initiation.

  • Addition of the Aryl Bromide: Once the reaction has initiated (as evidenced by a sustained exotherm and gentle refluxing of the solvent), begin the dropwise addition of the remaining aryl bromide solution from the addition funnel at a rate that maintains a gentle reflux. This addition should take approximately 30-60 minutes. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion of the Reaction: After the addition is complete, the reaction mixture will typically be a grayish, cloudy solution. Heat the mixture to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cooling and Use: Allow the reaction mixture to cool to room temperature. The resulting Grignard reagent, 4-ethoxy-2-methoxyphenylmagnesium bromide, is now ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if desired.

Troubleshooting and Side Reactions

Troubleshooting Common Issues:

  • Reaction Fails to Initiate:

    • Cause: Inadequate drying of glassware or solvents; passivation of the magnesium surface.

    • Solution: Ensure all components are scrupulously dry. Try further activation of the magnesium by adding another small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also be beneficial.[14]

  • Low Yield of Grignard Reagent:

    • Cause: Presence of moisture or other protic impurities; incomplete reaction.

    • Solution: Use freshly dried solvents and pure starting materials. Ensure the reaction goes to completion by allowing sufficient reflux time.

Potential Side Reactions:

  • Wurtz Coupling: The aryl radical intermediate can couple with another aryl radical to form a biaryl byproduct. This is more prevalent with aryl iodides and bromides.

  • Reaction with Solvent: While generally stable in THF, prolonged heating can lead to the Grignard reagent attacking the solvent.

Safety Precautions

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[11][15] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[11][16] Have an ice bath readily available to cool the reaction if necessary.

  • Moisture Sensitivity: Grignard reagents react violently with water.[9][17] Avoid all contact with moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[11]

  • Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a well-stirred, cooled solution of a proton source (e.g., saturated aqueous ammonium chloride).

Conclusion

The successful formation of 4-ethoxy-2-methoxyphenylmagnesium bromide is readily achievable with careful attention to experimental detail, particularly the exclusion of moisture and the proper activation of the magnesium. This powerful intermediate opens the door to a wide array of subsequent chemical transformations, making it a valuable tool for researchers in organic synthesis and drug development. The protocol and insights provided in this application note serve as a solid foundation for the reliable and safe preparation of this and other related Grignard reagents.

References

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Application Notes and Protocols for the Strategic Use of 4-Bromo-2-ethoxy-1-methoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethoxy-1-methoxybenzene emerges as a highly valuable and versatile building block, particularly for the synthesis of diaryl- and aryl-amino scaffolds prevalent in a multitude of therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, an electron-donating ethoxy group, and a methoxy group, allows for precise control over reactivity and regioselectivity. This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its application in key synthetic transformations, empowering researchers and drug development professionals to leverage its full potential.

The presence of both ethoxy and methoxy groups on the benzene ring influences its electronic properties, making the bromine atom a prime handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are cornerstones of modern medicinal chemistry.[1] This document will delve into the practical execution of these critical transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use and safe handling.

PropertyValueReference
Molecular Formula C₉H₁₁BrO₂[2]
Molecular Weight 231.1 g/mol [2]
CAS Number 52849-52-2[2]
Boiling Point 252.08 °C at 760 mmHg[2]
Density 1.358 g/cm³[2]
Flash Point 100.607 °C[2]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in common organic solvents

Safety and Handling

As with any brominated aromatic compound, appropriate safety precautions must be observed. While specific data for this compound is limited, information from analogous compounds suggests that it should be handled with care.[3][4]

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[6]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[4] If inhaled, move to fresh air.[5] In case of eye contact, rinse cautiously with water for several minutes.[4] If swallowed, seek immediate medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Core Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile functional handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many active pharmaceutical ingredients (APIs).[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, a common motif in pharmaceuticals.[9][10]

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[11]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and prevent side reactions.[12][13]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[12][13]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various boronic acids.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Suzuki_Miyaura_Coupling cluster_reagents Reagents & Conditions A 4-Bromo-2-ethoxy- 1-methoxybenzene F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd(0) Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (90-100°C) F->G Vigorous Stirring H Workup & Purification G->H Reaction Completion I Coupled Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.[14]

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. The choice of ligand is critical and often substrate-dependent. Sterically hindered and electron-rich ligands are frequently employed to promote efficient catalysis.[14]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates with base-sensitive functional groups, milder inorganic bases like cesium carbonate may be necessary.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol illustrates a typical procedure for C-N bond formation.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.

  • Add this compound and a magnetic stir bar.

  • Seal the flask with a septum.

  • Add anhydrous toluene and morpholine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

dot

Buchwald_Hartwig_Amination start Start reagents Reagents Setup This compound Amine (e.g., Morpholine) Pd Catalyst & Ligand Base (e.g., NaOt-Bu) Anhydrous Solvent start->reagents reaction Reaction Conditions Inert Atmosphere Heating (e.g., 100°C) Vigorous Stirring reagents->reaction monitoring Reaction Monitoring TLC / GC-MS reaction->monitoring workup Workup Cooling Dilution & Filtration Aqueous Washes monitoring->workup Reaction Complete purification Purification Drying Concentration Column Chromatography workup->purification product Final Product purification->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Application in the Synthesis of SGLT2 Inhibitor Scaffolds: A Representative Pathway

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin and canagliflozin, are a class of drugs used to treat type 2 diabetes. The synthesis of these complex molecules often involves the coupling of an aryl halide with a glucose derivative. While this compound is not a direct precursor to the marketed drugs, its structural similarity to key intermediates, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene used in dapagliflozin synthesis, highlights its potential for the development of novel analogues and other SGLT2 inhibitors.[1]

The following represents a plausible synthetic route where this compound could be utilized to construct a core scaffold found in this class of drugs.

This conceptual pathway underscores the utility of this compound as a starting point for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting SGLT2 and other important biological targets.

Conclusion

This compound is a strategically important building block for pharmaceutical synthesis. Its capacity to readily undergo robust and versatile cross-coupling reactions makes it an ideal starting material for the efficient construction of complex molecular frameworks. The detailed protocols and scientific rationale provided in this guide are intended to equip researchers with the knowledge to effectively and safely utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-METHOXYTOLUENE.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.
  • Pastor, J., & Stefinovic, M. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2-methoxybenzaldehyde.
  • Jamison, T. F., & Stefinovic, M. (2015). The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2-ethoxy-4-nitrobenzene.
  • Echemi. (n.d.). This compound.

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Application Notes and Protocols for the Cross-Coupling of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed experimental protocols and foundational principles for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-ethoxy-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights into Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the synthesis of complex molecular architectures.

Introduction: The Versatility of this compound in Synthesis

This compound is a key aromatic building block, featuring a synthetically versatile bromine atom for cross-coupling reactions. The electron-donating ethoxy and methoxy groups on the phenyl ring influence its reactivity and provide handles for further functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2] This guide will detail three of the most powerful of these transformations—the Suzuki-Miyaura, Heck, and Sonogashira reactions—as applied to this specific substrate.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The general catalytic cycle, while having variations for each specific reaction, fundamentally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[3]

  • Transmetalation/Migratory Insertion: In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center.[3][4] In the Sonogashira reaction, a copper acetylide performs this role.[1][5] For the Heck reaction, an alkene inserts into the Aryl-Pd bond.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][4]

The choice of ligands, base, and solvent is critical for a successful reaction, as they modulate the catalyst's activity, stability, and selectivity.[7][8][9]

Visualizing the Catalytic Cycles

To better illustrate these fundamental processes, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-B(OR)2 Activation Ar-R->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Ar-Alkene Ar-Alkene Sigma-Alkyl-Pd(II)->Ar-Alkene β-Hydride Elimination Ar-Alkene->Pd(0)L2 Base-mediated Regeneration Base Base Base->Ar-Alkene

Caption: The catalytic cycle of the Heck coupling reaction.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Cu-Acetylide Cu-Acetylide Cu-Acetylide->Ar-Pd(II)-X(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide Base + Cu(I) Base Base Base->Terminal Alkyne Ar-Alkyne->Pd(0)L2 Cu(I) Cu(I) Cu(I)->Terminal Alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This compound and related aryl bromides may be harmful if swallowed or in contact with skin, and can cause skin irritation.[10][11] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-ethoxy-1-methoxy-4-phenylbenzene. The Suzuki-Miyaura reaction is renowned for its tolerance of a wide variety of functional groups and its use of generally non-toxic organoboron reagents.[14][15]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, degassed

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[16]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0231.08 mg
Phenylboronic acid1.2146.33 mg
Palladium(II) acetate0.024.49 mg
SPhos0.0416.42 mg
Potassium phosphate2.0424.6 mg
Toluene-5 mL
Protocol 2: Heck Coupling with Styrene

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][17] This protocol describes the synthesis of (E)-1-(2-ethoxy-4-methoxyphenyl)-2-phenylethene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0231.08 mg
Styrene1.2125.17 mg (0.138 mL)
Palladium(II) acetate0.012.24 mg
Tri(o-tolyl)phosphine0.026.09 mg
Triethylamine1.5151.77 mg (0.209 mL)
DMF-5 mL
Protocol 3: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, in this case, to synthesize 1-ethoxy-2-methoxy-4-(phenylethynyl)benzene.[1][18][19][20] This reaction typically employs a dual catalytic system of palladium and copper.[1][5][19][21]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol).[16]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[16]

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.[16]

  • Heat the reaction to 80 °C and stir for 8 hours.[16]

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and pour it into water (20 mL).[16]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[16]

  • Wash the combined organic layers with brine (20 mL).[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0231.08 mg
Phenylacetylene1.2122.57 mg (0.134 mL)
Bis(triphenylphosphine)palladium(II) dichloride0.01510.53 mg
Copper(I) iodide0.035.71 mg
Triethylamine2.0202.36 mg (0.279 mL)
DMF-5 mL

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are robust and versatile methods for the synthesis of a diverse array of complex organic molecules. The protocols provided herein for the Suzuki-Miyaura, Heck, and Sonogashira couplings serve as a comprehensive starting point for researchers. Successful implementation of these reactions hinges on careful attention to reaction setup, the purity of reagents, and thorough monitoring of the reaction progress. These powerful synthetic tools will undoubtedly continue to drive innovation in drug discovery and materials science.

References

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
  • Correa, A., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 48(4), 1021–1033.
  • Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • Chutia, R., et al. (2025). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under mild reaction conditions. International Journal of New Chemistry, 12(3), 329-339.
  • YouTube. (2019). Heck Coupling Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Dawood, K. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22295–22316.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Newman, S. G., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.

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Application Note: Strategic Catalyst Selection for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethoxy-1-methoxybenzene is a key aromatic building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of a bromine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The presence of electron-donating ethoxy and methoxy groups on the aromatic ring renders the substrate electron-rich, which significantly influences catalyst selection and reaction kinetics. This application note provides a comprehensive guide for researchers on selecting the optimal catalyst systems for the most common and impactful transformations of this substrate, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Understanding the Substrate: Electronic and Steric Profile

The reactivity of this compound is dictated by its electronic and steric properties. The two alkoxy groups (ethoxy and methoxy) are ortho- and para-directing activators, increasing the electron density of the aromatic ring through resonance. This enhanced electron density facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cycles.[1] However, the same electron-donating nature can make the subsequent reductive elimination step more challenging. Furthermore, the ethoxy group ortho to the bromine atom introduces moderate steric hindrance, which must be considered when selecting the appropriate ligand for the palladium catalyst.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most prevalent reaction for this substrate, enabling the synthesis of biaryl compounds that are common motifs in pharmaceuticals.[2] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1]

Catalyst System Rationale

For electron-rich aryl bromides like this compound, the choice of ligand is critical to ensure efficient and high-yielding coupling.

  • Palladium Precursor: Standard Pd(0) or Pd(II) precursors such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are effective. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[3]

  • Ligands: The key to success lies in using electron-rich, bulky phosphine ligands. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the crucial, often sluggish, reductive elimination step for electron-rich substrates.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand, but may require higher catalyst loadings or longer reaction times for this activated substrate.

    • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling electron-rich bromides. They form stable, monoligated Pd(0) complexes that are highly active.[4]

    • Phosphite Ligands: In some cases, palladium/phosphite complexes have demonstrated extremely high turnover numbers for the Suzuki reaction of deactivated aryl bromides.[5][6]

  • Base: A moderately strong base is required to facilitate the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are most common. The choice can depend on the solvent and the boronic acid partner.[7]

Comparative Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95[4]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-90[8]
PdCl₂(dppf)Na₂CO₃DME/H₂O85892[9]
Pd(OAc)₂ / PhosphiteK₃PO₄Toluene1104>90[5][6]

Note: Yields are representative and can vary based on the specific boronic acid coupling partner.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-ethoxy-1-methoxy-4-phenylbenzene.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

  • Solvent and Degassing: Add a 4:1 mixture of Dioxane and Water (5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C under an argon atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] The reaction couples the aryl bromide with a primary or secondary amine.[12] Given the substrate's electron-rich nature, this transformation can be challenging, often requiring specialized ligands to achieve high yields.

Catalyst System Rationale
  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Ligands: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands that promote the challenging C-N reductive elimination from the electron-rich aryl group.

    • Josiphos Ligands & Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos): These ligands are state-of-the-art for C-N coupling. Their steric bulk and electronic properties create a coordinatively unsaturated palladium center that is highly reactive in the reductive elimination step.[13]

    • BINAP and DPPF: While effective in many cases, these bidentate ligands may sometimes lead to slower reaction rates or lower yields for particularly challenging couplings compared to the more modern monophosphine biaryl ligands.[10][14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[15]

Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reagent Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and a suitable ligand like RuPhos (0.022 mmol, 10.2 mg) to a vial. Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • Main Reaction: In a separate flame-dried Schlenk tube, add this compound (1.0 mmol, 231 mg) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Addition: Add the prepared catalyst solution to the Schlenk tube, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the tube and heat the mixture to 100°C for 18-24 hours.

  • Work-up: Cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired N-aryl morpholine product.

Logical Workflow for Ligand Selection

Ligand_Selection start Start: Buchwald-Hartwig Amination of this compound amine_type What is the amine? start->amine_type primary_amine Primary Aliphatic/Aromatic amine_type->primary_amine Primary secondary_amine Secondary Cyclic/Acyclic amine_type->secondary_amine Secondary ligand_choice1 Use Bulky Biaryl Ligand (e.g., RuPhos, BrettPhos) primary_amine->ligand_choice1 ligand_choice2 Use Bulky Biaryl Ligand (e.g., Xantphos, tBuXPhos) secondary_amine->ligand_choice2 check_yield Reaction Yield > 85%? ligand_choice1->check_yield ligand_choice2->check_yield success Protocol Successful check_yield->success Yes troubleshoot Troubleshoot: - Screen other ligands - Adjust Base/Solvent/Temp check_yield->troubleshoot No

Caption: Decision workflow for ligand selection in Buchwald-Hartwig amination.

Heck and Sonogashira Couplings: Accessing Alkenes and Alkynes

While less common than Suzuki and Buchwald-Hartwig reactions for this specific substrate in pharmaceutical synthesis, the Heck and Sonogashira reactions provide vital pathways to other important molecular scaffolds.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[16][17]

  • Catalyst System: A simple system like Pd(OAc)₂ with PPh₃ is often sufficient.[16] For more challenging couplings, phosphine-free systems using palladium on charcoal (Pd/C) or N-heterocyclic carbene (NHC) ligands can be effective.[17][18]

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[16]

Sonogashira Coupling

The Sonogashira coupling joins the aryl bromide with a terminal alkyne, a reaction that requires a dual-catalyst system.[19][20]

  • Catalyst System: This reaction classically uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[20] The copper facilitates the deprotonation of the alkyne. Copper-free protocols have also been developed, often requiring a stronger base or specific ligands.[21][22]

  • Base: A liquid amine base, such as triethylamine or diisopropylamine, is used, often serving as both the base and part of the solvent system.[23]

Conclusion and Best Practices

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on a strategic approach to catalyst selection. The electron-rich nature of the substrate necessitates the use of catalyst systems, particularly ligands, that can overcome the kinetic barrier of the reductive elimination step.

  • For Suzuki-Miyaura: Employ bulky, electron-rich biaryl phosphine ligands like SPhos with a Pd(OAc)₂ precursor for reliable and high-yielding C-C bond formation.

  • For Buchwald-Hartwig: Modern, sterically demanding biaryl ligands (e.g., RuPhos, BrettPhos) paired with a strong base like NaOtBu are critical for efficient C-N coupling.

  • General Tip: Always thoroughly degas reaction mixtures to prevent oxidation and deactivation of the Pd(0) catalyst. Reaction screening for temperature, base, and solvent is recommended to optimize yields for new coupling partners.

By understanding the interplay between the substrate's electronic properties and the catalyst system's characteristics, researchers can confidently and efficiently utilize this compound as a versatile building block for complex molecule synthesis.

References

  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • Boyd, M. J., et al. (2021). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Zapf, A., & Beller, M. (2000). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. Chemistry – A European Journal, 6(11), 1830-1836. [Link]

  • ResearchGate. (2000). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering, 7(15), 13195-13203. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8451-8458. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Wiley Online Library. (2007). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. [Link]

  • MDPI. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2017). Palladium-catalyzed cross-coupling reactions of estrone. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]

  • National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: New Tactic to Slice 4-O-5 Linkage in Lignin Models. [Link]

  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

Sources

Application Notes & Protocols: A Guide to Solvent Effects in Reactions of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent Environment

4-Bromo-2-ethoxy-1-methoxybenzene is a substituted aromatic halide, a class of molecules that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. The reactivity and synthetic utility of this substrate are profoundly influenced by the reaction medium. The choice of solvent can dictate not only the rate of a reaction but also its mechanism, selectivity, and overall yield.[1] Understanding and strategically manipulating solvent effects is therefore not a trivial exercise in optimization, but a fundamental aspect of rational reaction design.

This guide provides a detailed exploration of how solvents govern the reactivity of this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions. We will move from foundational principles of solvent-solute interactions to practical, step-by-step protocols for quantifying these effects in the laboratory. The objective is to equip researchers with the theoretical knowledge and procedural confidence to harness solvent effects for more efficient and predictable synthetic outcomes.

Section 1: A Mechanistic View of Solvent Influence

The solvent is not a passive spectator; it is an active participant in the reaction's energy landscape. Its influence is primarily exerted through the differential stabilization or destabilization of the reactants, transition states, and intermediates.[2][3] To understand this, we must first classify solvents based on their structural properties.

Solvent Classification and Properties

Solvents are broadly categorized by their polarity (dipole moment) and their ability to act as hydrogen bond donors.[4]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds, allowing them to act as hydrogen bond donors and acceptors.[4] They are particularly effective at solvating both cations and anions.[5]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds.[6] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[7]

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, benzene) have low dielectric constants and small or zero dipole moments. They interact weakly with charged or polar species.

The choice between these classes can dramatically alter the course of a reaction. For instance, in standard nucleophilic substitution (SN2), switching from a polar protic solvent like methanol to a polar aprotic one like acetonitrile can increase the reaction rate by orders of magnitude.[6] This is because the protic solvent "cages" the nucleophile through hydrogen bonding, suppressing its reactivity.[6]

Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

For an electron-rich aromatic ring like this compound, SNAr reactions typically require strong activation, but the principles of solvent effects remain paramount. The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[8] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate.[8][9]

Regardless of the precise pathway, the transition state leading to the intermediate (or product in a concerted reaction) involves significant charge development. The solvent's role is to stabilize this charged transition state.

  • Polar Aprotic Solvents are Preferred: These solvents excel at stabilizing the cationic counter-ion of the nucleophile while leaving the anionic nucleophile highly reactive.[10] This enhances the rate of the initial nucleophilic attack. Furthermore, their high polarity effectively stabilizes the charge-delocalized Meisenheimer-like transition state, lowering the activation energy barrier.

  • Polar Protic Solvents Can Be Detrimental: While polar, these solvents can strongly solvate the incoming nucleophile via hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[5][11]

This causality is visualized in the reaction mechanism diagram below.

SNAr_Mechanism Figure 1: Solvent Influence on the S N Ar Pathway cluster_reactants Reactants cluster_transition_state Transition State (TS) cluster_product Product Reactants Ar-Br + Nu⁻ TS [Ar(Br)(Nu)]⁻ Reactants->TS k₁ (Rate-Determining) Solvent_Reactant Protic Solvent cages Nu⁻ (Reduces Reactivity) Solvent_Reactant->Reactants Product Ar-Nu + Br⁻ TS->Product k₂ (Fast) Solvent_TS Aprotic Solvent stabilizes charged TS (Lowers Eₐ) Solvent_TS->TS

Caption: Figure 1: Solvent Influence on the SNAr Pathway

Section 2: Experimental Protocols for Quantifying Solvent Effects

To translate theory into practice, a systematic investigation is required. The following protocols describe a self-validating system for analyzing the kinetics of a model SNAr reaction involving this compound.

Protocol: Kinetic Analysis of the Reaction with Sodium Methoxide

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound with sodium methoxide in three distinct solvent systems. The progress of the reaction is monitored by quantifying the consumption of the starting material over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • This compound (Substrate)

  • Sodium Methoxide (Nucleophile)

  • Methanol (Polar Protic Solvent)

  • Dimethyl Sulfoxide (DMSO, Polar Aprotic Solvent)

  • Toluene (Nonpolar Solvent)

  • Dodecane (Internal Standard)

  • Anhydrous solvents and reagents are critical.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in each of the three solvents.

    • Prepare a 1.0 M stock solution of sodium methoxide in methanol. For DMSO and Toluene, use a commercially available solution or prepare carefully under an inert atmosphere.

    • Prepare a 0.1 M solution of dodecane (internal standard) in each of the three solvents.

  • Reaction Setup (Example for DMSO):

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10 mL of the 0.2 M substrate solution in DMSO.

    • Add 1 mL of the 0.1 M dodecane internal standard solution.

    • Place the flask in a thermostated oil bath maintained at a constant temperature (e.g., 60 °C). Allow the solution to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly inject 2 mL of the 1.0 M sodium methoxide solution. This establishes pseudo-first-order conditions with respect to the substrate. Start a timer immediately (t=0).

    • Immediately withdraw an aliquot of ~0.2 mL (the t=0 sample), quench it in a vial containing 1 mL of dilute HCl, and add 1 mL of ethyl acetate. Vortex thoroughly.

    • Withdraw subsequent aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes), quenching each sample in the same manner.

  • Sample Analysis (GC-FID):

    • Analyze the organic layer of each quenched sample by GC-FID.

    • Develop a GC method that provides good separation between the substrate, product (4-methoxy-2-ethoxy-1-methoxybenzene), and the internal standard.

    • Calculate the response factor of the substrate relative to the internal standard.

    • For each time point, determine the concentration of the substrate based on the peak area ratio to the internal standard.

  • Data Analysis:

    • Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).

    • The slope of the resulting straight line will be equal to -kobs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [Nucleophile].

Self-Validation:

  • The use of an internal standard corrects for variations in injection volume.

  • The linearity of the pseudo-first-order plot (R² > 0.98) validates the kinetic model.

  • Running the reaction at multiple temperatures allows for the calculation of activation parameters (ΔH‡, ΔS‡) via an Eyring plot, providing deeper mechanistic insight.[2]

Experimental Workflow Visualization

The entire process, from preparation to data analysis, can be visualized as a systematic workflow.

Experimental_Workflow Figure 2: Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (Substrate, Nucleophile, Int. Std.) setup 2. Set up Reaction Flask (Substrate + Int. Std. in Solvent) prep->setup equil 3. Equilibrate Temperature (e.g., 60 °C) setup->equil init 4. Initiate Reaction (Add Nucleophile, Start Timer) equil->init sample 5. Timed Sampling & Quenching init->sample analyze 6. GC-FID Analysis sample->analyze Multiple Aliquots plot 7. Plot Kinetic Data (ln[A] vs. time) analyze->plot calc 8. Calculate Rate Constants (k_obs and k₂) plot->calc

Caption: Figure 2: Workflow for Kinetic Analysis

Section 3: Data Presentation and Interpretation

The data gathered from the kinetic experiments should be organized to facilitate clear comparison and interpretation.

Quantitative Data Summary

A summary table is the most effective way to present the final kinetic data.

SolventSolvent TypeDielectric Constant (ε at 25°C)k₂ (M⁻¹s⁻¹) at 60°CRelative Rate
TolueneNonpolar2.4[Experimental Value]1
MethanolPolar Protic32.7[Experimental Value][Calculated Value]
DMSOPolar Aprotic46.7[Experimental Value][Calculated Value]

Interpreting the Results: Based on established theory, it is expected that the reaction rate will be the highest in DMSO, followed by methanol, with the reaction in toluene being significantly slower.[6][10] The magnitude of these differences provides powerful evidence for the charge-separated nature of the SNAr transition state and underscores the critical role of solvent stabilization.

Conclusion

The solvent is a powerful tool for controlling the reactivity of this compound. By understanding the fundamental principles of how different solvent classes interact with reactants and transition states, researchers can move beyond trial-and-error and make informed, rational decisions to optimize reaction conditions. Polar aprotic solvents like DMSO are generally ideal for promoting SNAr reactions on such substrates by enhancing nucleophile reactivity and stabilizing the charged transition state. The protocols provided herein offer a robust framework for systematically quantifying these effects, enabling the development of more efficient, reliable, and scalable synthetic processes in drug discovery and development.

References

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Fiveable. (2025). Solvent effects Definition - Organic Chemistry II Key Term.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2014). (PDF) Theoretical study of the solvent effect on the aromaticity of benzene: A NICS analysis.
  • Royal Society of Chemistry. (n.d.). A spectroscopic study of solvent effects on the formation of Cu(ii)–chloride complexes in aqueous solution.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • PubMed. (n.d.). Spectroscopic investigations of solvent effect on chiral interactions.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Unknown Source. (n.d.). The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce.
  • ACS Publications. (2022). Solvation Effects in Organic Chemistry.
  • ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
  • Journal of the American Chemical Society. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions.
  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Benchchem. (n.d.). Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity.

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Application Note: High-Purity Isolation of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust protocols for the purification of 4-Bromo-2-ethoxy-1-methoxybenzene, a key substituted anisole derivative often utilized as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Achieving high purity of this intermediate is paramount for ensuring the desired outcome, yield, and impurity profile of subsequent synthetic steps. This document provides detailed, field-proven methodologies for purification via flash column chromatography and low-temperature recrystallization, alongside protocols for purity verification using modern analytical techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Strategic Importance

This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—bromo, ethoxy, and methoxy—at specific positions on the benzene ring allows for a variety of subsequent chemical transformations, such as cross-coupling reactions or further functionalization. The purity of this starting material directly impacts the efficacy and safety of the final product in drug development pipelines. Impurities, which may include regioisomers or di-brominated species from the synthesis, can lead to unwanted side reactions, reduced yields, and complex downstream purification challenges. Therefore, a validated and reliable purification strategy is not merely a procedural step but a critical quality control checkpoint.

Understanding the Impurity Profile: The "Why" of Purification

Effective purification begins with a theoretical understanding of potential impurities. The synthesis of this compound, typically via electrophilic bromination of 1-ethoxy-3-methoxybenzene, can generate several byproducts that must be removed.

  • Starting Material: Incomplete reaction will leave residual 1-ethoxy-3-methoxybenzene.

  • Regioisomers: Bromination can occur at other positions on the aromatic ring, leading to isomeric impurities that may have very similar physical properties to the desired product.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-2-ethoxy-1-methoxybenzene species, which are significantly less polar than the mono-brominated product.

The purification strategy must be chosen to effectively separate the target compound from these structurally similar impurities.

Initial Assessment: Thin-Layer Chromatography (TLC)

Before committing to a large-scale purification method, a rapid assessment of the crude reaction mixture by Thin-Layer Chromatography (TLC) is essential. TLC provides critical information about the number of components in the mixture and helps in developing an optimal solvent system for flash column chromatography.

Protocol: Analytical TLC

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.

  • Developing: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. A good starting point for a solvent system is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm).

  • Analysis: The ideal solvent system for column chromatography will give the desired product a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from all other spots.[1]

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Product Separation Quality Recommendation
98:20.65Poor separation from non-polar impurities.Too non-polar.
95:50.40Good separation from all major spots.Optimal for Chromatography.
90:100.20Good separation, but may lead to long elution times.Too polar.

Purification Methodologies

Based on the physical properties of this compound (a low-melting solid or liquid at room temperature) and the typical impurity profile, two primary methods are recommended.

Method 1: High-Resolution Flash Column Chromatography

This is the most versatile and widely applicable method for purifying gram-to-multi-gram quantities of the target compound. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase.[1][2][3]

Workflow for Flash Column Chromatography

G start Crude Product prep Prepare Silica Slurry (Hexane:EtOAc 95:5) start->prep 1. Prepare pack Pack Column prep->pack load Load Sample (dissolved in min. solvent) pack->load 2. Load elute Elute with Solvent (apply gentle pressure) load->elute 3. Elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze 4. Monitor analyze->collect Fractions are mixed/ impure, continue combine Combine Pure Fractions analyze->combine Fractions are pure evap Evaporate Solvent (Rotary Evaporator) combine->evap 5. Isolate end Pure Product evap->end

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Protocol

  • Column Preparation: Select a column of appropriate size (a good rule of thumb is to use 40-60 g of silica gel per gram of crude product). Clamp the column vertically in a fume hood.

  • Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles.[1] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of the mobile phase or a less polar solvent like pure hexane. Carefully add the solution to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle positive pressure using a pump or an air line. Begin collecting fractions.

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the product.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Method 2: Low-Temperature Recrystallization

If the purified product from chromatography is a solid, or if the crude product is sufficiently pure, recrystallization can be an excellent final polishing step to achieve very high purity. This technique relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[4][5]

Step-by-Step Protocol

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but very soluble at higher temperatures. For this compound, a non-polar solvent like heptane or a mixed solvent system like ethanol/water may be effective.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath or a -20°C freezer.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under vacuum to obtain the final, highly purified product.

Purity Assessment and Quality Control

After purification, the purity of the isolated this compound must be confirmed. A combination of techniques should be used for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample by area percentage. A reverse-phase method is typically suitable for this compound.[6][7]

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Start at 60% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 5 µL
Sample Prep 0.5 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for assessing purity and confirming the identity of the product by its mass-to-charge ratio (m/z). The presence of bromine will give a characteristic M/M+2 isotopic pattern.[8]

Parameter Condition
Column Non-polar (e.g., DB-5ms or equivalent)
Injector Temp 250 °C
Oven Program 50 °C for 2 min, then ramp to 280 °C at 15 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (scanning from 50-400 m/z)
¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities. A pure sample will show clean signals corresponding only to the protons of this compound, with integrals matching the expected proton count. The absence of peaks from starting materials or isomers is a strong indicator of high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • Handling: Handle this compound and all solvents in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.[11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Concluding Remarks

The purification of this compound is a critical step in its use as a synthetic intermediate. Flash column chromatography provides a robust and scalable method for primary purification, capable of removing a wide range of impurities. For achieving the highest levels of purity, low-temperature recrystallization serves as an excellent secondary step. The final purity should always be validated using a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR. By understanding the principles behind these protocols, researchers can confidently produce high-quality material for their drug discovery and development efforts.

References

  • Column chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 4-Bromoanisole Safety D
  • 4-Bromoanisole Safety D
  • 4-BROMO-2-METHOXYTOLUENE Safety D
  • 4-Bromoanisole Safety D
  • Supporting Information for Hantzsch-type synthesis of pyridines. The Royal Society of Chemistry.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • 4-Bromo-2-methoxybenzaldehyde Safety D
  • Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
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  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 4-bromo-1-isopropoxy-2-methoxybenzene synthesis. ChemicalBook.
  • Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
  • A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chrom
  • Chemical/Laboratory Techniques: Column Chromatography. University of Groningen via YouTube.
  • Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone. Benchchem.
  • Benzene, 1-bromo-4-methoxy-. SIELC Technologies.

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Application Note & Protocol: A Robust and Scalable Synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethoxy-1-methoxybenzene is a key substituted aromatic halide, serving as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a precursor for various active compounds.[1][2][3] The precise introduction of the bromo-, ethoxy-, and methoxy- functionalities onto the benzene ring provides distinct points for further chemical modification, such as cross-coupling reactions.[4][5]

The growing demand for this intermediate necessitates a synthetic protocol that is not only high-yielding and regioselective but also safe, cost-effective, and amenable to large-scale production.[6] This application note provides a comprehensive guide for the scale-up synthesis of this compound from the readily available starting material, 2-ethoxyanisole (1-ethoxy-2-methoxybenzene). The selected method is an electrophilic aromatic substitution (EAS) reaction, which is a cornerstone of aromatic chemistry.[7][8] We detail a protocol utilizing N-Bromosuccinimide (NBS) as the brominating agent, a choice predicated on its superior handling characteristics and enhanced selectivity compared to elemental bromine, especially in a scale-up context.[9][10]

This document outlines the strategic considerations, a detailed step-by-step protocol, safety assessments, and analytical validation methods to ensure the production of high-purity material.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via the electrophilic aromatic bromination of 1-ethoxy-2-methoxybenzene.

Reaction Scheme:

(Image depicting the reaction of 1-ethoxy-2-methoxybenzene with NBS to yield this compound and succinimide)

Rationale for Route Selection

The benzene ring of the starting material, 1-ethoxy-2-methoxybenzene, is highly activated by two electron-donating groups: methoxy (-OCH₃) and ethoxy (-OC₂H₅). Both are strong activating groups and are ortho-, para- directors in electrophilic aromatic substitution.[7]

  • Regioselectivity: The position para to the methoxy group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack. The ortho positions to both groups are more sterically hindered. This inherent electronic preference allows for high regioselectivity, minimizing the formation of isomeric byproducts and simplifying downstream purification.[11]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a classic reagent for this transformation, it is a highly toxic, corrosive, and volatile liquid, posing significant handling and safety challenges on a large scale.[12][13][14] N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle.[9] It serves as a source of electrophilic bromine (Br⁺), especially under acidic or with certain activators, and its use can lead to cleaner reactions with fewer side products.[1][10][15] The use of NBS avoids the generation of large quantities of corrosive HBr gas as a byproduct, which is a major drawback of using Br₂.[8]

  • Solvent and Conditions: Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. The reaction proceeds efficiently at ambient temperature, which is advantageous for scale-up as it reduces energy costs and minimizes the risk of side reactions that can occur at elevated temperatures.[6][16]

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The activating groups on the ring increase the nucleophilicity of the aromatic system, enabling it to attack the electrophilic bromine atom from NBS.

G Figure 1: Reaction Mechanism of Electrophilic Aromatic Bromination sub 1-Ethoxy-2-methoxybenzene (Nucleophile) sigma Arenium Ion (Sigma Complex) Resonance Stabilized sub->sigma π-bond attacks Brδ+ nbs N-Bromosuccinimide (NBS) (Electrophile Source) nbs->sigma Generates Br+ product This compound sigma->product - H+ (Deprotonation) succinimide Succinimide sigma->succinimide Succinimide anion abstracts proton

Caption: Figure 1: Reaction Mechanism of Electrophilic Aromatic Bromination.

Materials and Equipment

Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (100g Scale)PuritySupplier Notes
1-Ethoxy-2-methoxybenzene17600-72-5152.19100.0 g (0.657 mol)≥98%Starting Material
N-Bromosuccinimide (NBS)128-08-5177.98122.5 g (0.688 mol)≥99%Brominating Agent
Acetonitrile (MeCN)75-05-841.051.0 LAnhydrous, ≥99.8%Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~50 gTechnical GradeFor Quenching
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~500 mLAqueous SolutionFor Neutralization
Brine (Saturated NaCl)7647-14-558.44~250 mLAqueous SolutionFor Washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~30 gLaboratory GradeDrying Agent
Heptane142-82-5100.21~400 mLTechnical GradeFor Recrystallization
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermometer or temperature probe

  • Addition funnel (optional, for controlled addition if needed)

  • Heating/cooling bath

  • Condenser

  • Separatory funnel (2 L)

  • Büchner funnel and filtration flask (2 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, nitrile gloves.[12]

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the title compound.

G Figure 2: Experimental Workflow for Synthesis start Start: Assemble Reactor charge Charge Reactor: 1-Ethoxy-2-methoxybenzene (100g) Acetonitrile (1.0 L) start->charge cool Cool to 0-5 °C charge->cool add_nbs Portion-wise Addition of NBS (122.5 g) over 1 hour Maintain T < 10 °C cool->add_nbs react Warm to Room Temp (20-25 °C) Stir for 4-6 hours add_nbs->react monitor Monitor Reaction by TLC/GC-MS (Disappearance of starting material) react->monitor monitor->react If incomplete quench Quench Reaction: Add 10% Sodium Thiosulfate (aq) until color disappears monitor->quench If complete evap Solvent Removal: Concentrate via Rotary Evaporation quench->evap extract Aqueous Work-up: 1. Add Ethyl Acetate & Water 2. Separate Layers 3. Wash organic with NaHCO₃, Brine evap->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter Filter and Concentrate dry->filter purify Purification: Recrystallize from Heptane filter->purify isolate Isolate Product: Filter, wash with cold Heptane, Dry purify->isolate analyze Final Analysis: ¹H NMR, ¹³C NMR, GC-MS, MP isolate->analyze end_node End: Store Product analyze->end_node

Caption: Figure 2: Experimental Workflow for Synthesis.

Reaction Setup and Execution
  • Reactor Assembly: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: Charge the flask with 1-ethoxy-2-methoxybenzene (100.0 g, 0.657 mol) and acetonitrile (1.0 L).[17] Begin stirring to form a homogeneous solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (122.5 g, 0.688 mol, 1.05 equivalents) to the stirred solution in portions over approximately 1 hour. Monitor the internal temperature closely and maintain it below 10 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Work-up and Isolation
  • Quenching: Once the reaction is complete, cool the mixture again to ~10 °C. Cautiously add a 10% (w/v) aqueous solution of sodium thiosulfate until the orange/yellow color of any residual bromine is discharged.

  • Solvent Removal: Remove the bulk of the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting slurry to a 2 L separatory funnel. Add ethyl acetate (500 mL) and deionized water (500 mL). Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 250 mL) and brine (1 x 250 mL).[18]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot heptane (~300-400 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold heptane.

  • Drying: Dry the product under vacuum to a constant weight.

    • Expected Yield: 125-140 g (77-86%)

    • Appearance: White to off-white crystalline solid.

Process Safety Assessment

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[9]

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid breathing vapors and ensure no ignition sources are present.

  • Exothermicity: The bromination reaction is exothermic. Controlled, portion-wise addition of NBS and external cooling are critical to prevent a runaway reaction.[13] A scale-up of this process should involve a thorough thermal hazard assessment.

  • Quenching: The quench with sodium thiosulfate can release some heat. Perform the quench slowly and with cooling.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][19]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.14 (dd, J = 8.6, 2.2 Hz, 1H), 7.08 (d, J = 2.2 Hz, 1H), 6.78 (d, J = 8.6 Hz, 1H), 4.09 (q, J = 7.0 Hz, 2H), 3.86 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 150.0, 149.2, 125.0, 118.1, 113.3, 112.9, 64.6, 56.2, 14.8.
GC-MS Purity Assay≥99.0%
Melting Point Range43-45 °C

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; poor quality NBS.Extend reaction time. Check the activity of NBS (a simple test is its reaction with KI/starch paper).
Formation of Di-bromo byproduct Over-addition of NBS; reaction temperature too high.Use only a slight excess of NBS (1.05 eq). Maintain strict temperature control during addition.
Low Yield Product loss during work-up or recrystallization.Ensure complete extraction. Use minimal hot solvent for recrystallization and ensure complete cooling.
Oily Product Impurities preventing crystallization.Re-purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or a second recrystallization.[20]

Conclusion

The protocol described provides a reliable, safe, and scalable method for the synthesis of this compound. By employing N-Bromosuccinimide, this process avoids the significant hazards associated with elemental bromine, making it more suitable for industrial applications.[6] The high regioselectivity and straightforward purification by recrystallization lead to a high-purity product in good yield. This application note serves as a validated starting point for researchers and process chemists in the drug development and fine chemical industries.

References

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available at: [Link]

  • Waeytens, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • PrepChem.com. Synthesis of 1-Methoxy-2-(1-octynyl)-benzene. Available at: [Link]

  • Rutgers University. Bromine Safety Data Sheet. Available at: [Link]

  • Slideshare. (2014). Bromine handling and safety. Available at: [Link]

  • Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. Available at: [Link]

  • ResearchGate. (2025). The crystal structure of (E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene, C12H16O4S. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]

  • Liu, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Zhang, L., et al. (2021). Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. PMC - NIH. Available at: [Link]

  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (2020). Efficient scale up of photochemical bromination of conjugated allylic compounds in continuous-flow. Available at: [Link]

  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

  • ResearchGate. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • ResearchGate. (2010). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Available at: [Link]

  • Google Patents. (2013). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • ResearchGate. (2019). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2007). 4-Bromo-2-chloro-1-methoxybenzene. Available at: [Link]

Sources

The Synthetic Chemist's Guide to 4-Bromo-2-ethoxy-1-methoxybenzene: A Versatile Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. 4-Bromo-2-ethoxy-1-methoxybenzene has emerged as a highly versatile and valuable synthetic intermediate. Its unique substitution pattern, featuring a bromine atom for facile metal-catalyzed cross-coupling and lithiation, along with two distinct alkoxy groups, offers a powerful handle for regioselective elaboration. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound, complete with field-proven insights and step-by-step protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling.

PropertyValueReference
CAS Number 52849-52-2[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.1 g/mol [1]
Boiling Point 252.08°C at 760 mmHg[1]
Density 1.358 g/cm³[1]
Flash Point 100.607°C[1]

Safety Precautions: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[2][3]

The Strategic Advantage: Directing Effects of Alkoxy Groups

The ethoxy and methoxy substituents on the benzene ring are both ortho-, para-directing and activating groups for electrophilic aromatic substitution.[4][5] However, in the case of this compound, the positions ortho and para to the bromine atom are already substituted. This substitution pattern makes the molecule an excellent substrate for reactions that proceed via functionalization of the carbon-bromine bond, as the electronic nature of the ring enhances its reactivity in oxidative addition to palladium(0) catalysts, a key step in many cross-coupling reactions.[6][7][8] The stronger activating effect of the methoxy group compared to the ethoxy group can also influence the regioselectivity in certain reactions.[9]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[8][10]

Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[8][10]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Degassed Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[11]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)2/SPhos - K3PO4 Inert Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Toluene Inert->Solvent Heat Heat to 100°C Stir for 18h Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool & Dilute with Ethyl Acetate Monitor->Quench Wash Wash with H2O and Brine Quench->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Biaryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines, a common motif in pharmaceuticals.[6][7]

Causality of Experimental Choices: The selection of the palladium catalyst and ligand is crucial, with bulky, electron-rich phosphine ligands often being highly effective.[6][7] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.[12]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction tube.[11]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Complex Deprotonation->RedElim RedElim->Pd0 Reductive Elimination Product Ar-NR2 RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Organometallic Transformations: Grignard and Lithiation Reactions

The bromine atom of this compound can be readily converted into a potent nucleophile via Grignard reagent formation or lithiation, opening avenues for the introduction of a wide array of electrophiles.

Grignard Reagent Formation and Reaction

Grignard reagents are powerful carbon nucleophiles used to form new carbon-carbon bonds.[2][13]

Causality of Experimental Choices: The formation of a Grignard reagent requires anhydrous conditions as they react readily with protic solvents like water.[14] The magnesium metal surface may need activation, which can be achieved by adding a small crystal of iodine or by mechanical means.[13]

Protocol 3: Formation of (2-Ethoxy-4-methoxyphenyl)magnesium bromide and Reaction with an Aldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (optional, for activation)

  • An aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 mmol) to the flask.

  • If necessary, add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL).

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Lithiation and Trapping with Electrophiles

Lithiation provides an alternative route to a highly reactive organometallic intermediate.[3]

Causality of Experimental Choices: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78°C) to prevent side reactions.[3] A strong organolithium base, such as n-butyllithium, is used for the exchange.

Protocol 4: Lithiation of this compound and Trapping with an Electrophile (e.g., DMF)

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add anhydrous DMF (1.5 mmol) dropwise.

  • Continue stirring at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Diagram 3: Lithiation and Electrophilic Quench

Lithiation_Workflow Start 4-Bromo-2-ethoxy- 1-methoxybenzene in Anhydrous THF Cool Cool to -78°C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir Stir for 1h Add_nBuLi->Stir Aryllithium Aryllithium Intermediate Stir->Aryllithium Add_Electrophile Add Electrophile (e.g., DMF) Aryllithium->Add_Electrophile Warm Warm to RT Add_Electrophile->Warm Quench Quench with aq. NH4Cl Warm->Quench Workup Extraction & Purification Quench->Workup Product Functionalized Product Workup->Product

Caption: General workflow for lithiation and electrophilic quench.

Conclusion

This compound stands out as a strategically important and versatile building block in organic synthesis. Its amenability to a wide range of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents, allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their pursuit of novel pharmaceuticals, functional materials, and other advanced chemical entities.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 31(9), 1005-1009.
  • MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Garci, J., & Martin, R. (2008). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 41(3), 360-367.
  • Ashby, E. C., & Laemmle, J. (1975).
  • ResearchGate. (2018). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Clark, J. (2023). grignard reagents. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2010). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Journal of Physical Science. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Josh Osbourn. (2021, July 1). Reactions of Disubstituted Benzenes [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethoxy-1-methoxybenzene with Organoboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The synthesis of biaryl and substituted aromatic structures is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials, owing to their unique electronic and steric properties.[1][4][5] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[6][7] Developed by Akira Suzuki and his colleagues, this Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboronic acid reagents.[7][8][9]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethoxy-1-methoxybenzene, an electron-rich aryl bromide, with various organoboronic acids. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[5] For an electron-rich substrate like this compound, this step can be slower compared to electron-deficient aryl halides and may necessitate the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[6][13]

  • Transmetalation: In this step, the organic group from the organoboronic acid is transferred to the palladium center.[7] This process is typically facilitated by a base, which activates the organoboronic acid to form a more nucleophilic boronate species.[14] The choice of base is crucial and can significantly impact the reaction rate and yield.[7][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 Ar-Pd(II)(R')L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R'-B(OR)₂ + Base) ArPd(II)(R)L2->Pd(0)L2 Product Ar-R' ArPd(II)(R)L2->Product Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization: Key Parameters for Success

The successful execution of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[8] For a substrate like this compound, which is both electron-rich and potentially sterically hindered, careful consideration of these parameters is essential.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is arguably the most critical decision in setting up a Suzuki-Miyaura reaction. While Pd(PPh₃)₄ can be effective, modern catalysis often employs a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[6][10]

For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[13][15] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility and high efficacy in challenging coupling reactions.[8][16] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings.[8]

The Role of the Base and Solvent

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6][7] The strength and solubility of the base can significantly influence the reaction outcome. For instance, stronger bases like K₃PO₄ are often effective for less reactive substrates.

The solvent system must be chosen to ensure adequate solubility of all reaction components.[7] A variety of organic solvents, including toluene, dioxane, THF, and DMF, are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[6][17] The choice of solvent can also influence the reaction kinetics and selectivity.[17][18]

Detailed Experimental Protocol: A General Procedure

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Note: This is a general guideline, and optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed Toluene

  • Degassed Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 to 5:1 ratio) to the flask via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically ranging from 80 to 110 °C).[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[8] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[8][19]

Table: Representative Reaction Conditions and Expected Outcomes
Organoboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)1101680-90
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)902475-85
2-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (9:1)951870-80

Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Diagram: Workflow for Reaction Optimization

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Start: Initial Reaction Setup ScreenCatalyst Screen Pd Catalyst & Ligand Start->ScreenCatalyst ScreenBase Screen Base ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent System ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp AnalyzeResults Analyze Yield & Purity OptimizeTemp->AnalyzeResults AnalyzeResults->ScreenCatalyst < 50% Yield Re-screen OptimizedProtocol Optimized Protocol AnalyzeResults->OptimizedProtocol > 80% Yield Finalize

Caption: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the synthetic chemist's arsenal for the construction of biaryl compounds. The successful application of this methodology to electron-rich substrates like this compound requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. By following the protocols and optimization strategies outlined in this guide, researchers can confidently approach the synthesis of diverse and complex molecular targets. The continued development of more active and robust catalyst systems promises to further expand the scope and utility of this remarkable transformation in drug discovery and beyond.[13][20]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Fiveable. Biaryl Synthesis Definition. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Available at: [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]

  • ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available at: [Link]

  • National Institutes of Health. Expanding chemical space by para-C−H arylation of arenes. Available at: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • IOPscience. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

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Real-Time Reaction Monitoring of 4-Bromo-2-ethoxy-1-methoxybenzene Intermediates by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocols for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving 4-Bromo-2-ethoxy-1-methoxybenzene. As a key building block in the synthesis of more complex pharmaceutical intermediates, ensuring the complete conversion of this aryl bromide and tracking the formation of products is critical for process optimization and yield maximization. This guide details the fundamental principles of TLC, selection of appropriate stationary and mobile phases, visualization techniques, and provides step-by-step protocols for two common synthetic transformations: a Suzuki-Miyaura coupling and a Grignard reaction. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable tool for real-time qualitative analysis of reaction progress.

Introduction: The Imperative of Reaction Monitoring

In multistep organic synthesis, particularly within drug development, the ability to rapidly and accurately assess the status of a chemical reaction is paramount. Incomplete reactions lead to complex purification challenges and reduced yields, while unnecessarily long reaction times waste resources. This compound is a substituted aryl halide frequently employed in cross-coupling and organometallic reactions to construct more elaborate molecular architectures. Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and highly sensitive method for monitoring the progress of these reactions.[1] By providing a qualitative snapshot of the components in a reaction mixture at any given time, TLC allows chemists to make informed decisions about when a reaction is complete or if it has stalled.[2]

Foundational Principles of TLC

TLC is a form of solid-liquid adsorption chromatography.[3] The process relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1][4]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂) or alumina (Al₂O₃), is coated onto an inert backing like glass, aluminum, or plastic.[1][5] For the compounds discussed herein, silica gel is the preferred stationary phase due to its slightly acidic nature and high resolving power for a wide range of organic molecules.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents is drawn up the plate by capillary action.[1] As the mobile phase moves, it carries the spotted reaction mixture with it.

  • Separation: Separation is achieved based on polarity.[6] Polar compounds in the mixture will have stronger interactions (adsorption) with the polar stationary phase and will therefore travel up the plate more slowly.[7][8] Less polar compounds will be more readily dissolved in the mobile phase and will travel up the plate faster.[5][8] This differential migration results in the separation of the starting material, intermediates, and final product into distinct spots.

Core Directive: Protocol Design for this compound

The success of TLC monitoring hinges on the rational selection of the chromatographic conditions. Given the properties of this compound (a moderately polar aromatic ether), a systematic approach is required.

Stationary Phase Selection

For routine monitoring of most organic reactions involving this substrate, Silica Gel 60 F254 plates are the industry standard and are highly recommended. The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that glows green under short-wave (254 nm) UV light.[9] This is a non-destructive visualization method that is particularly effective for aromatic and conjugated compounds like our substrate and its derivatives, which absorb UV light and appear as dark spots against the green background.[9][10]

Mobile Phase (Eluent) Development

The choice of mobile phase is the most critical variable in TLC.[11] The goal is to achieve a good separation where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[6][11] The Rf value is a ratio calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12][13][14]

A binary solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), provides the flexibility to fine-tune the polarity.[5][6][15]

Compound PolarityRecommended Solvent SystemRationale
Non-polar 5-20% Ethyl Acetate in HexaneA lower polarity mobile phase is needed to encourage movement from the baseline.
Moderately Polar 20-50% Ethyl Acetate in HexaneThis is a versatile starting point for many organic transformations.
Polar 50-100% Ethyl Acetate or 5% Methanol in DichloromethaneA highly polar mobile phase is required to move polar compounds up the plate.[15][16]

Expert Insight: Always start with a system of intermediate polarity (e.g., 30% Ethyl Acetate/Hexane). If the spots remain at the bottom (low Rf), the mobile phase is not polar enough to elute them; increase the proportion of the polar solvent.[17] If the spots run to the top with the solvent front (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.[5]

Visualization Techniques

Because this compound and its likely products are colorless, visualization methods are required to see the separated spots.[18]

  • UV Light (254 nm): This is the primary, non-destructive method.[9][10] Aromatic and conjugated compounds will appear as dark purple or black spots. It is good practice to lightly circle the spots with a pencil while viewing under the UV lamp, as they will disappear when the light is removed.[9]

  • Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapor.[9] Iodine forms colored complexes with many organic compounds, causing them to appear as yellow-brown spots.[9][19] This is a good general-purpose stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for compounds that can be oxidized, such as alcohols, alkenes, and some functional groups.[19] It provides a high-contrast visualization where spots appear as yellow/brown on a purple background.

General Protocol: TLC Workflow for Reaction Monitoring

This protocol outlines the fundamental steps for performing TLC analysis.

Materials
  • TLC plates (Silica Gel 60 F254)

  • TLC developing chamber with lid

  • Capillary spotters or micropipette

  • Pencil

  • Forceps

  • Mobile phase solvent system

  • Visualization tools (UV lamp, iodine chamber, or stain dip)

Step-by-Step Methodology
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and improves spot resolution.[4][20]

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[21] Mark 2-3 tick marks on this line for spotting. A common setup is to spot the starting material (SM) on the left, a co-spot (SM + reaction mixture) in the middle, and the reaction mixture (RM) on the right.

  • Sample Preparation & Spotting: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary spotter, touch it briefly to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[7] Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the solvent.[7] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[1]

  • Completion: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[7]

  • Visualization & Analysis: Allow the solvent to completely evaporate from the plate. View the plate under a 254 nm UV lamp and circle any visible spots.[9] If necessary, use a secondary method like an iodine chamber or a chemical stain.[10] Calculate the Rf value for each spot.[12] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare TLC Chamber (Solvent + Filter Paper) C 3. Develop Plate (Place in Saturated Chamber) A->C B 2. Prepare & Spot Plate (Draw Origin, Spot SM, Co, RM) B->C D 4. Mark Solvent Front (Remove Plate & Mark Line) C->D E 5. Visualize Spots (Dry Plate, Use UV Lamp/Stain) D->E F 6. Analyze Results (Circle Spots, Calculate Rf Values) E->F

Caption: General workflow for monitoring a chemical reaction using TLC.

Application Example 1: Monitoring a Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an aryl halide with an organoboron species.[2][22] Here, we monitor the coupling of this compound with phenylboronic acid.

Reaction: this compound + Phenylboronic Acid --[Pd Catalyst, Base]--> 2-ethoxy-4-methoxy-1,1'-biphenyl

Protocol
  • Reaction Aliquot: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a glass capillary.

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 20% Ethyl Acetate in Hexane. This system is chosen because the biphenyl product is significantly less polar than the boronic acid starting material and slightly less polar than the aryl bromide.

  • Spotting Plan:

    • Lane 1 (SM): this compound

    • Lane 2 (Co): Co-spot of SM and the reaction mixture

    • Lane 3 (RM): Reaction Mixture

  • Visualization: Primarily UV light (254 nm). Both the starting material and the product are UV active.[23]

Expected Results & Interpretation
CompoundRoleExpected Rf Value (20% EtOAc/Hex)TLC Appearance
This compound Starting Material~0.40UV active spot. Fades over time.
Phenylboronic Acid Reagent~0.0 - 0.1Stays at the baseline due to high polarity. May not be UV active.
2-ethoxy-4-methoxy-1,1'-biphenyl Product~0.55New, higher Rf, UV active spot appears and intensifies.

The reaction is complete when the spot at Rf ≈ 0.40 (starting material) is absent in the 'RM' lane. The appearance of a single new major spot at Rf ≈ 0.55 indicates a clean conversion to the desired product.

Application Example 2: Monitoring a Grignard Reaction

Grignard reagents, formed from aryl halides and magnesium, are potent nucleophiles that react with electrophiles like aldehydes or ketones.[24][25][26] Here, we monitor the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Reaction:

  • This compound + Mg --[Dry Ether]--> (2-ethoxy-4-methoxyphenyl)magnesium bromide

  • (Grignard Reagent) + Benzaldehyde --[then H₃O⁺]--> (2-ethoxy-4-methoxyphenyl)(phenyl)methanol

Protocol
  • Reaction Aliquot: Cautiously withdraw aliquots. Crucially, each aliquot must be quenched immediately in a separate vial containing a small amount of dilute acid before spotting to destroy any unreacted Grignard reagent.

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 30% Ethyl Acetate in Hexane. The alcohol product is significantly more polar than the aryl bromide starting material, necessitating a more polar eluent.[27]

  • Spotting Plan:

    • Lane 1 (SM): this compound

    • Lane 2 (RM): Quenched reaction mixture

    • Lane 3 (Ref): Benzaldehyde (if desired)

  • Visualization: UV light and Potassium Permanganate (KMnO₄) stain. The alcohol product will not be visible under UV but will show up strongly with the KMnO₄ stain.

Expected Results & Interpretation
CompoundRoleExpected Rf Value (30% EtOAc/Hex)TLC Appearance
This compound Starting Material~0.65UV active spot. Disappears as Grignard forms.
Benzaldehyde Reagent~0.50UV active spot. Disappears as it reacts.
(2-ethoxy-4-methoxyphenyl)(phenyl)methanol Product~0.25New, lower Rf spot. Not UV active, but stains yellow with KMnO₄.

Monitoring this reaction involves two stages. First, the disappearance of the starting material spot (Rf ≈ 0.65) indicates successful Grignard formation. After the addition of benzaldehyde, the appearance of the new, low-Rf spot (Rf ≈ 0.25) that is positive to permanganate stain confirms the formation of the desired secondary alcohol.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions, confirmation of conversions, and identification of potential side products. By methodically selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain critical insights into their synthetic processes, ensuring efficiency and success in the development of complex molecules.

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  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

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  • How i will select mobile phase solevent system for TLC? ResearchGate. [Link]

  • 1-(2-Bromoethoxy)-4-methoxybenzene. PubChem. [Link]

  • What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? Quora. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Interchim Scientific. [Link]

  • Solvent system for Thin Layer Chromatography of non polar extracts? ResearchGate. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents... The Journal of Organic Chemistry. [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents... Chemistry – A European Journal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with electron-rich aryl halides, such as 4-Bromo-2-ethoxy-1-methoxybenzene. The presence of two electron-donating groups (ethoxy and methoxy) on the aromatic ring significantly impacts the reactivity of the C-Br bond, often leading to lower than expected yields. This resource provides in-depth, experience-driven advice to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Low Yields and Side Reactions

This section is designed to help you identify the root cause of poor reaction outcomes and provides actionable steps for optimization.

Question 1: My reaction has stalled with a significant amount of unreacted this compound. What are the likely causes and how can I improve conversion?

Answer:

Stalling in the Suzuki coupling of an electron-rich aryl bromide like this compound is a frequent challenge. The primary reason is the difficulty of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The choice of palladium source and, more critically, the ligand is paramount. For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be too slow.[3]

    • Actionable Advice: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition step for challenging substrates.[1][4][5][6] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands stabilize the electron-rich palladium center and facilitate the cleavage of the C-Br bond.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7][8] An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.

    • Actionable Advice: A screening of bases is often necessary. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly in anhydrous solvent systems.[9] The choice of base is also solvent-dependent; for instance, stronger bases often perform well in ethereal solvents like dioxane or THF.[1][10]

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, they are often necessary to overcome the activation energy for the oxidative addition of electron-rich aryl bromides.

    • Actionable Advice: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, especially if using a high-boiling solvent like dioxane or toluene.[11]

Question 2: I'm observing a significant amount of a dehalogenated byproduct (1-ethoxy-3-methoxybenzene). What is causing this and how can I minimize it?

Answer:

The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings and arises from the premature reduction of the aryl halide.[6] After the oxidative addition of your this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture before it has a chance to undergo transmetalation.

Potential Causes & Solutions:

  • Hydride Source: The source of the hydride can be varied.

    • Solvent: Solvents with abstractable protons, such as alcohols, can be a source.[6]

    • Base: Certain bases or impurities within the base can act as hydride donors.

    • Boronic Acid/Ester: Degradation of the boronic acid can sometimes generate species that lead to dehalogenation.

  • Actionable Advice:

    • Solvent Choice: If you are using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, toluene, or THF.[10]

    • Base Purity: Ensure you are using a high-purity, anhydrous base.

    • Optimize Reaction Conditions: Lowering the reaction temperature slightly or reducing the reaction time once the starting material is consumed can sometimes help. More importantly, using a more efficient ligand that promotes a faster transmetalation can outcompete the dehalogenation pathway.

Question 3: My reaction is producing a homocoupled byproduct of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

Potential Causes & Solutions:

  • Inadequate Degassing: The most common cause is insufficient removal of dissolved oxygen from the solvents and the reaction headspace.

  • Actionable Advice:

    • Rigorous Degassing: Employ a robust degassing technique. The "freeze-pump-thaw" method (for solvents that will freeze) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes is crucial.[9][12]

    • Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process.

    • Use Fresh Palladium Source: An older palladium source might have some Pd(II) contamination. Using a fresh, high-quality palladium precursor can be beneficial.

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for the Suzuki coupling of this compound?

For electron-rich and sterically hindered aryl bromides, highly active catalyst systems are generally required.[5] A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is recommended.

Catalyst ComponentExamplesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, RuPhos, t-Bu₃PBulky and electron-rich ligands that promote the difficult oxidative addition step and facilitate reductive elimination.[1][4][6]
How do the electron-donating groups on this compound affect the reaction?

The ethoxy and methoxy groups are electron-donating through resonance. This has two main effects:

  • Slower Oxidative Addition: They increase the electron density of the aromatic ring, which strengthens the carbon-bromine bond and makes it less electrophilic. This slows down the rate-limiting oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][2]

  • Influence on Product Properties: These groups will be present in the final coupled product, influencing its polarity, solubility, and spectroscopic characteristics.

What is the best solvent for this reaction?

The choice of solvent is critical and can significantly impact the yield.[10][13] A screening of solvents is often beneficial.

SolventAdvantagesDisadvantages
Dioxane Aprotic, high boiling point, often gives good results.Can form peroxides.
Toluene Aprotic, high boiling point, good for many Suzuki couplings.Can have lower solubility for some inorganic bases.
THF/Water Biphasic system that can be very effective, especially with ionic bases.[9][10]Lower boiling point limits the reaction temperature.
DMF/Water Polar aprotic solvent that can aid in solubility.Can sometimes lead to side reactions at high temperatures.

Generally, a good starting point is a 10:1 mixture of an organic solvent (like dioxane or toluene) and water, with a suitable base.[11]

Visualizing the Suzuki Coupling and Troubleshooting

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR')₂ + Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction: High Starting Material? Start->Check_Conversion Stalled Reaction Stalled Check_Conversion->Stalled Yes Side_Products Mainly Side Products Check_Conversion->Side_Products No Optimize_Catalyst Optimize Catalyst: - More active ligand (SPhos, XPhos) - Increase catalyst loading Stalled->Optimize_Catalyst Optimize_Conditions Optimize Conditions: - Increase temperature - Screen bases (K₃PO₄, Cs₂CO₃) Stalled->Optimize_Conditions Check_Dehalogenation Dehalogenation Product? Side_Products->Check_Dehalogenation Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Check_Homocoupling Boronic Acid Homocoupling? Check_Dehalogenation->Check_Homocoupling No Solvent_Purity Change/Purify Solvent (e.g., to anhydrous dioxane) Check_Dehalogenation->Solvent_Purity Yes Degassing Improve Degassing Protocol (Freeze-Pump-Thaw) Check_Homocoupling->Degassing Yes Solvent_Purity->Success Degassing->Success

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup: Add the catalyst mixture to the Schlenk flask. Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Gao, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Viciu, M. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Various Authors. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chen, J., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Valente, C., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sahoo, S. K., et al. (2019). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Barder, T. E., et al. (2008). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Request PDF on ResearchGate. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Various Authors. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

Sources

Technical Support Center: Grignard Reagent Formation from 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-ethoxy-4-methoxyphenyl)magnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and side reactions encountered during the Grignard formation using 4-Bromo-2-ethoxy-1-methoxybenzene. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Grignard reaction in a direct question-and-answer format.

Q1: My reaction fails to initiate. The solution remains clear and there is no sign of an exotherm.

Symptoms:

  • No spontaneous boiling or cloudiness observed after adding a small aliquot of the this compound solution.

  • The magnesium turnings remain shiny and unreacted.

  • No temperature increase is detected.

Probable Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution
Passivated Magnesium Surface Magnesium metal is naturally coated with a thin, unreactive layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface[1][2][3].Activate the Magnesium: Expose a fresh metal surface using one of the following methods: 1. Mechanical Activation: In the flame-dried, inert flask, use a glass stirring rod to crush and grind the magnesium turnings against each other. This physically scrapes off the oxide layer[4]. 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent[1][2][5]. These agents react with the MgO layer to form reactive magnesium halides, exposing the underlying metal[3]. The disappearance of the iodine's purple color or the evolution of ethylene gas are indicators of activation[2][5].
Presence of Moisture Grignard reagents are potent bases and are rapidly quenched by protic sources, including trace amounts of water in the glassware or solvent[6][7][8][9]. This prevents the reagent from forming.Ensure Rigorous Anhydrous Conditions: 1. Glassware: All glassware (flask, condenser, dropping funnel) must be flame-dried under vacuum or oven-dried at >120°C for several hours and assembled while hot, then cooled under a positive pressure of dry inert gas (Nitrogen or Argon)[1]. 2. Solvent: Use freshly opened anhydrous solvent or solvent that has been freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).
Low Reactivity of Starting Material While aryl bromides are generally suitable for Grignard formation, the electron-donating ethoxy and methoxy groups can slightly decrease the electrophilicity of the carbon-bromine bond, sometimes making initiation sluggish compared to simpler aryl halides.Gentle Warming: After adding a small portion of the aryl bromide solution, gently warm the bottom of the flask with a heat gun. Be prepared to immerse the flask in a cooling bath immediately, as the reaction is highly exothermic once it begins[1][7].
Q2: The reaction initiated, but the mixture has turned dark brown or black, and my final yield is low.

Symptoms:

  • The solution becomes cloudy as expected, but then darkens significantly during the addition of the aryl bromide or subsequent reflux.

  • Analysis of the product mixture shows a significant amount of a high-boiling point byproduct.

Probable Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution
Wurtz Homocoupling Side Reaction This is the most significant side reaction. The already-formed Grignard reagent ((2-ethoxy-4-methoxyphenyl)magnesium bromide) can act as a nucleophile and attack a molecule of the unreacted this compound starting material[6][10][11]. This results in the formation of a symmetrical biaryl compound (3,3'-diethoxy-6,6'-dimethoxy-1,1'-biphenyl) and MgBr₂.[12][13] This reaction is particularly favored at higher temperatures and high local concentrations of the aryl bromide[6][10]. The darkening can be due to the formation of finely divided metal byproducts from decomposition pathways[1].Control Reaction Conditions: 1. Slow Addition: Add the solution of this compound very slowly (dropwise) from the addition funnel. The goal is to maintain a very low concentration of the aryl bromide in the flask at all times, ensuring it reacts with the magnesium surface rather than the Grignard reagent[6][10]. 2. Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and use a water bath to cool the flask. Overheating significantly promotes the Wurtz coupling side reaction[6][10].
Oxygen Contamination Grignard reagents react with atmospheric oxygen to form magnesium organoperoxides, which can then hydrolyze to form phenols or undergo further reactions leading to colored impurities[7].Maintain an Inert Atmosphere: Ensure a constant, positive pressure of dry nitrogen or argon throughout the entire setup, from initiation to the completion of the reaction.
Process Logic: Grignard Formation vs. Wurtz Homocoupling

The diagram below illustrates the desired reaction pathway versus the primary side reaction. Minimizing the concentration of the aryl bromide ([ArBr]) is key to favoring the desired product.

G cluster_main Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Homocoupling ArBr 4-Bromo-2-ethoxy- 1-methoxybenzene (ArBr) Mg Mg Metal Surface ArBr->Mg Slow Addition (Low [ArBr]) ArMgBr (2-ethoxy-4-methoxyphenyl) magnesium bromide (ArMgBr) Mg->ArMgBr Oxidative Insertion ArMgBr_side ArMgBr (Nucleophile) ArBr_side ArBr (Electrophile) ArMgBr_side->ArBr_side High Temp & High [ArBr] Biaryl Symmetrical Biaryl (Ar-Ar) + MgBr₂ ArBr_side->Biaryl

Caption: Desired Grignard formation vs. undesired Wurtz homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Schlenk Equilibrium and how does it affect my Grignard reagent?

The Schlenk equilibrium is a dynamic equilibrium that exists in solutions of Grignard reagents.[14][15] It describes the disproportionation of two molecules of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide salt (MgX₂).[14][16]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R group.[14] In ether solvents like THF, the equilibrium typically favors the RMgX species.[14] While both RMgX and R₂Mg are effective nucleophiles, the presence of this equilibrium is important to understand the complex nature of the reagent in solution. For most synthetic applications, the mixture is used as is, but be aware that the solution contains more than just the simple "RMgX" structure.

Q2: How do the electron-donating ethoxy and methoxy groups influence the reaction?

The two electron-donating groups on the aromatic ring have a dual effect. Firstly, they increase the electron density on the ring, which can make the carbon-bromine bond slightly stronger and the initial oxidative insertion into the magnesium a bit more difficult to initiate compared to an unsubstituted bromobenzene. This is why proper magnesium activation is critical. Secondly, these groups help to stabilize the resulting Grignard reagent through resonance, making it a stable and effective nucleophile for subsequent reactions.

Q3: Is THF or Diethyl Ether the better solvent for this reaction?

For the preparation of aryl Grignard reagents, Tetrahydrofuran (THF) is often preferred over diethyl ether.[17][18] THF has a higher boiling point (66°C vs. 35°C for diethyl ether), which allows for a wider and more controllable temperature range for the reaction. Furthermore, THF is a better solvating agent for the organomagnesium species, which can help to stabilize the Grignard reagent and facilitate its formation.[17][18]

Q4: Can I store the prepared Grignard reagent?

While it is always best to use a Grignard reagent immediately after its preparation, it can be stored for a short period (a few days) under a strictly inert atmosphere (N₂ or Ar) in a sealed, dry flask. Before use, it is highly advisable to determine the exact concentration of the stored reagent by titration (e.g., using a known concentration of I₂ or a titrant like sec-butanol with an indicator).

Experimental Protocols

Protocol 1: Preparation of (2-ethoxy-4-methoxyphenyl)magnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dry. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, causing a faint purple vapor to coat the turnings.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension. Observe the reaction mixture closely. Successful initiation is marked by the disappearance of the iodine color, a gentle spontaneous boiling (exotherm), and the appearance of a cloudy, grayish color.[17]

  • Addition: Once the reaction has initiated, begin a slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, steady reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, the mixture may be gently heated to continue reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown suspension.

  • Usage: Cool the freshly prepared Grignard reagent to the desired temperature for your subsequent reaction. Use it as soon as possible for the best results.

Troubleshooting Workflow Diagram

If your reaction fails, follow this logical progression to identify and solve the issue.

cluster_activation Activation Methods start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvent?) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, not heavily oxidized?) check_anhydrous->check_mg Yes, conditions are dry failure Persistent Failure (Consult further resources) check_anhydrous->failure No, moisture present activate_mg Activate Magnesium check_mg->activate_mg Yes, Mg is good quality check_mg->failure No, Mg is old/dull mechanical Mechanical Crushing activate_mg->mechanical chemical Add Iodine or 1,2-Dibromoethane activate_mg->chemical reinitiate Re-attempt Initiation (Add small aliquot, gentle warming) success Reaction Initiates! (Exotherm, cloudiness) reinitiate->success Successful reinitiate->failure Unsuccessful mechanical->reinitiate chemical->reinitiate

Sources

Technical Support Center: Synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed, evidence-based solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the bromination of 2-ethoxy-1-methoxybenzene can stem from several factors, including suboptimal reaction conditions, reagent quality, and competing side reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

A1: Key Areas for Investigation:

  • Substrate Reactivity and Directing Group Effects: The starting material, 2-ethoxy-1-methoxybenzene, possesses two activating groups: a methoxy group (-OCH₃) and an ethoxy group (-OC₂H₅). Both are ortho-, para-directing.[2][3] The desired product is the result of bromination at the para position relative to the methoxy group and ortho to the ethoxy group. Understanding the directing effects is crucial for predicting the major product. The ethoxy group is slightly more activating than the methoxy group, which can influence the regioselectivity.

  • Brominating Agent and Stoichiometry: The choice and amount of the brominating agent are critical.

    • N-Bromosuccinimide (NBS): A common and milder alternative to liquid bromine, NBS can improve regioselectivity and is easier to handle.[4][5] Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion, but a large excess can lead to di-bromination.[6]

    • Liquid Bromine (Br₂): While effective, Br₂ is highly corrosive and can lead to over-bromination if not carefully controlled.[7][8] It is often diluted in a suitable solvent like acetic acid or dichloromethane.[9]

  • Reaction Conditions:

    • Temperature: Electrophilic aromatic substitutions are sensitive to temperature.[10] Running the reaction at too high a temperature can lead to side reactions and decomposition. A common starting point is 0°C to room temperature.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.[10] Halogenated solvents like dichloromethane (DCM) or non-polar solvents like carbon tetrachloride are frequently used. Acetic acid can also be employed, particularly with liquid bromine.[9]

  • Workup and Purification: Product loss during the workup and purification steps is a common contributor to low apparent yields.[10] Ensure efficient extraction and minimize losses during chromatographic purification.

Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?

The formation of isomers is a common challenge in the bromination of di-substituted benzene rings.

A2: Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The ethoxy group is bulkier than the methoxy group. This steric hindrance can disfavor bromination at the position ortho to the ethoxy group, potentially leading to a mixture of products.

  • Choice of Brominating Agent: Milder brominating agents, such as NBS, often exhibit higher regioselectivity compared to the more reactive liquid bromine.[5]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

  • Lewis Acid Catalysis: While the starting material is activated, a mild Lewis acid catalyst could potentially enhance the selectivity, though it also risks increasing the rate of side reactions.

Q3: The reaction mixture turns dark, and I'm isolating a complex mixture of products. What is causing this, and how can I prevent it?

A dark reaction mixture often indicates decomposition of the starting material or product, or the formation of polymeric side products.

A3: Minimizing Decomposition and Side Reactions:

  • Control of Reaction Temperature: Exothermic reactions can lead to a rapid increase in temperature if not properly controlled. Maintaining a low and stable temperature (e.g., using an ice bath) is crucial.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions allows for better control of the reaction rate and temperature.

  • Exclusion of Light and Moisture: Some bromination reactions can be sensitive to light, which can initiate radical side reactions.[8] Conducting the reaction in a flask wrapped in aluminum foil can be beneficial. Ensure all glassware is dry and reagents are anhydrous, as water can react with some brominating agents and catalysts.

  • Workup Procedure: Promptly quenching the reaction and washing the organic layer to remove acidic byproducts (like HBr) is important. A wash with a mild base like sodium bicarbonate solution is recommended.[9] Any residual bromine can be quenched with a sodium thiosulfate solution.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy and ethoxy groups in this reaction?

A1: The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are both strong activating groups in electrophilic aromatic substitution.[10] They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles like Br⁺. They are also ortho-, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves.[2][3]

Q2: Which brominating agent is recommended for this synthesis?

A2: Both N-Bromosuccinimide (NBS) and liquid bromine (Br₂) can be used. NBS is generally preferred for laboratory-scale synthesis due to its solid nature, ease of handling, and often higher regioselectivity.[4][5] Liquid bromine is more atom-economical but is highly corrosive and requires more stringent safety precautions.[7][8]

Q3: What is a typical workup procedure for this bromination?

A3: A standard workup procedure involves:

  • Quenching the reaction with a reducing agent like aqueous sodium thiosulfate to remove any unreacted bromine.[11]

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr.[9]

  • Washing with brine (saturated NaCl solution) to remove excess water.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtering and concentrating the solvent under reduced pressure.

  • Purifying the crude product, typically by column chromatography or recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the desired product, and any major byproducts. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound using NBS
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-1-methoxybenzene (1.0 eq) in dichloromethane (DCM). Cool the flask to 0°C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Comparison of Brominating Agents
FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Physical State SolidLiquid
Handling Easier, less corrosiveDifficult, highly corrosive
Reactivity MilderMore reactive
Regioselectivity Often higherCan be lower
Byproducts SuccinimideHBr
Safety Less hazardousHighly toxic and corrosive

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup cluster_3 Purification A Dissolve 2-ethoxy-1-methoxybenzene in DCM B Cool to 0°C A->B C Add NBS portion-wise B->C D Monitor by TLC C->D E Quench with Na₂S₂O₃ D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the synthesis of this compound.

Electrophilic Aromatic Substitution Mechanism

G 2-ethoxy-1-methoxybenzene Sigma Complex 2-ethoxy-1-methoxybenzene->Sigma Complex + Br⁺ Br+ Br⁺ This compound Sigma Complex->this compound - H⁺ H+ H⁺

Caption: General mechanism for electrophilic aromatic bromination.

References

  • Unknown. (2023, April 19). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?
  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Retrieved from [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (1990). Method for the bromination of aromatic compound.
  • WordPress. (2026, January 3). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. Optimization for the bromination step. Retrieved from [Link]

  • Unknown. Experimental Methods 1. Bromination Methods.
  • Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. Retrieved from [Link]

  • Unknown. Bromination of Arene.
  • YouTube. (2021, February 1). REActivities Bromination Setup and Reaction (1/2). Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (2025, August 10). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Unknown. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Chemistry LibreTexts. (2021, June 10). 23: Electrophilic Aromatic Substitution (Worksheet). Retrieved from [Link]

  • YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

  • Google Patents. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]

  • Pearson. Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for obtaining high-purity material.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This guide addresses common challenges encountered during its purification and provides robust protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the electrophilic bromination of 1-ethoxy-3-methoxybenzene. In this case, potential impurities include:

  • Isomeric Byproducts: The ethoxy and methoxy groups are ortho-, para-directing. While the desired product is the result of bromination at the 4-position, bromination can also occur at other positions on the aromatic ring, leading to isomeric impurities.[1]

  • Di-brominated Species: Under forcing reaction conditions or with an excess of the brominating agent, a second bromine atom can be added to the aromatic ring, resulting in di-bromo-ethoxy-methoxybenzene isomers.

  • Unreacted Starting Material: Incomplete bromination will leave residual 1-ethoxy-3-methoxybenzene in the crude product.

  • Residual Reagents and Solvents: Depending on the specific bromination method and work-up procedure, impurities such as residual brominating agents (e.g., N-bromosuccinimide) or solvents may be present.

Q2: My crude product is a dark oil, but the pure compound should be a solid or a colorless oil. What is causing the color?

The presence of color in the crude product often indicates the formation of colored byproducts or degradation products. Phenolic compounds, which could be present as impurities or formed through ether cleavage under acidic conditions, are susceptible to oxidation, leading to the formation of colored quinone-type structures.[2] It is also possible that trace amounts of bromine remain, which can impart a yellow or brownish color.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?

Difficulty in crystallization can arise from several factors:

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Presence of Impurities: A high concentration of impurities can inhibit crystal lattice formation.

  • Supersaturation Issues: The solution may be supersaturated and require nucleation to initiate crystallization.

To address this, you can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or cooling the solution very slowly. If these methods fail, a different recrystallization solvent or a preliminary purification step like column chromatography may be necessary.[3]

Q4: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. Why is this?

This is a common issue that can occur for several reasons:

  • Co-elution on TLC: The impurities may have a very similar polarity to your product, causing them to co-elute on the TLC plate and appear as a single spot.

  • Non-UV Active Impurities: If the impurities do not contain a chromophore, they will not be visible under a UV lamp.

  • Volatile Impurities: Volatile impurities, such as residual solvents, may evaporate from the TLC plate before or during analysis.

In such cases, more sensitive analytical techniques like GC-MS or high-field NMR are necessary to detect and identify the impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause(s) Troubleshooting Steps
Streaking or tailing of the product spot on TLC. The compound is too polar for the chosen eluent system. The compound is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[3]
Product elutes with impurities. The polarity of the eluent is too high. The column is overloaded with the crude material.Decrease the polarity of the eluent to achieve a target Rf value of 0.2-0.3 for your product on TLC.[4] Use a larger column or reduce the amount of crude material loaded.
No product is eluting from the column. The eluent is not polar enough to move the compound. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[1]
Issue 2: Low Yield After Recrystallization
Symptom Possible Cause(s) Troubleshooting Steps
Very little or no solid crystallizes out upon cooling. Too much solvent was used. The chosen solvent is too effective at dissolving the compound.Evaporate some of the solvent to concentrate the solution and induce crystallization. Choose a solvent in which the compound has lower solubility at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[5]
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. High concentration of impurities.Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly.
  • Add another thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel bed.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5).
  • Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
  • Collect fractions and monitor the separation using TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is crucial and may require some experimentation. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., heptane) are good starting points.[6]

1. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a small amount of the chosen recrystallization solvent.
  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
  • Add more hot solvent in small portions until the solid is completely dissolved.

2. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization of Purity

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Expected Observations for Pure this compound
¹H NMR Structural confirmation and identification of proton-containing impurities.The spectrum should show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet). The integration of these signals should be consistent with the structure. The absence of unexpected peaks indicates high purity.[7]
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The spectrum should exhibit the expected number of signals for the aromatic and aliphatic carbons.[7]
GC-MS Separation and identification of volatile impurities.A single major peak corresponding to the mass of this compound. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).[8]
HPLC Quantification of purity and detection of non-volatile impurities.A single major peak with a purity value typically >98% as determined by area normalization.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (if needed) Analysis Purity Analysis (NMR, GC-MS, HPLC) Column->Analysis Recrystallization->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Specification

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oil Oiling Out? Crystals->Oil No Success Collect Crystals Crystals->Success Yes AddSolvent Add More Solvent & Reheat Oil->AddSolvent Yes SlowCool Cool Slower Oil->SlowCool No Failure Re-evaluate Solvent/Method AddSolvent->Cool SlowCool->Crystals Seed Add Seed Crystal SlowCool->Seed Still No Crystals Seed->Crystals Seed->Failure Still No Crystals

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Chegg. (2022, May 9). Analyze the 1H-NMR spectrum of bromobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromobenzene. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(4), 1145–1154. [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • SpectraBase. (n.d.). Bromobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]

  • ResearchGate. (2016, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. Retrieved from [Link]

  • Ege University. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. Retrieved from [Link]

  • Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Quora. (2017, April 24). Where will Br2/FeBr3 add when reacted with 1-Ethoxy-3-nitrobenzene?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ether Cleavage of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ether cleavage of 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you overcome common challenges and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the ether cleavage of this compound, a mixed aryl ether. The primary challenge often lies in achieving selective cleavage of the methyl ether over the ethyl ether.

Q1: My reaction shows a low yield or a significant amount of unreacted starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue that can typically be traced back to reagent stoichiometry, reaction conditions, or reagent quality.

Likely Causes & Solutions:

Likely Cause Scientific Rationale Recommended Solution
Insufficient BBr₃ Boron tribromide (BBr₃) is a strong Lewis acid that coordinates with the ether oxygen atoms.[1][2] One equivalent of BBr₃ is required for each ether group, and additional equivalents may be consumed by other Lewis basic sites in the molecule or by trace amounts of water.[3]Use at least 1.1 to 1.5 equivalents of BBr₃ for selective mono-demethylation. For cleaving both ethers, a minimum of 2.2 equivalents is necessary.
Reaction Temperature Too Low Ether cleavage is an energy-dependent process.[4] While starting the reaction at low temperatures (-78 °C) is crucial to control the initial exothermic reaction, the cleavage itself may require thermal energy to proceed to completion.After the initial addition of BBr₃ at -78 °C, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Short Reaction Time The cleavage of aryl ethers, while facilitated by BBr₃, is not always instantaneous.[6] Insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible. Do not quench the reaction based on a fixed time; quench based on analytical data.[7]
Degraded BBr₃ Reagent BBr₃ is highly moisture-sensitive and reacts violently with water to form HBr and boric acid.[3] If the reagent has been improperly stored or handled, its effective concentration will be lower than expected.Use a fresh bottle or a recently purchased solution of BBr₃. Ensure all glassware is oven-dried or flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5][8]
Q2: I am getting a mixture of products, including the desired 4-Bromo-5-ethoxyphenol, the di-hydroxy product (4-bromocatechol), and the isomeric 4-Bromo-5-methoxyphenol. How can I improve selectivity?

A2: Achieving high selectivity in mixed ether cleavage depends on exploiting the subtle differences in reactivity between the methyl and ethyl groups. The reaction generally proceeds via an Sₙ2 mechanism where the bromide ion attacks the less sterically hindered alkyl group.[9][10][11]

Key Principles for Selectivity:

  • Steric Hindrance: The methyl group is less sterically hindered than the ethyl group, making it the preferred site for nucleophilic attack by the bromide ion.[12][13]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for cleaving the more hindered ethyl group, leading to a loss of selectivity.[6]

Troubleshooting Selectivity Issues:

Caption: General workflow for BBr₃-mediated ether cleavage.

Q2: Can I use other reagents like HBr or HI? What are the pros and cons?

A2: Yes, strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave ethers. [1][11]However, their utility compared to BBr₃ depends on the substrate and desired outcome.

ReagentPros Cons
BBr₃ Highly effective for aryl ethers. Reactions often proceed under milder conditions (low temperature to RT). Generally shows good functional group tolerance. [14]Highly toxic, corrosive, and extremely moisture-sensitive. [3]Work-up can be challenging.
HBr / HI Less expensive and easier to handle than BBr₃. Effective for a range of ethers. [11][15]Often requires high temperatures (reflux), which can lead to lower selectivity and decomposition of sensitive substrates. [7][11]HI is more reactive than HBr, but also more expensive.

For a substrate like this compound, BBr₃ is generally the superior choice as the milder reaction conditions allow for greater control over the selective cleavage of the methyl ether.

Q3: How should I properly monitor the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.

  • TLC System: Use a solvent system that gives good separation between your starting material and the expected product(s). A mixture of hexanes and ethyl acetate is a good starting point.

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting material (SM), one for the reaction mixture (R), and one co-spot (C) containing both.

    • Carefully take a small aliquot from the reaction mixture and quench it in a separate vial with a drop of methanol before spotting it on the plate.

    • Run the TLC and visualize under UV light and/or with a stain (e.g., potassium permanganate).

    • The reaction is complete when the starting material spot in the 'R' lane has completely disappeared. The appearance of a new, more polar spot (lower Rf) indicates product formation.

Experimental Protocol: Selective Demethylation of this compound

This protocol outlines a standard procedure for the selective cleavage of the methyl ether using BBr₃.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (1.0 M solution in DCM, 1.2 eq)

  • Anhydrous Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in the flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-6 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the flask to 0 °C in an ice bath. Carefully and slowly add anhydrous methanol (approx. 5 equivalents relative to BBr₃) to quench the excess reagent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up:

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-Bromo-5-ethoxyphenol.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers... Study Prep. [Link]

  • Vrettos, E. I. (2018). Dimethylation with BBr3? ResearchGate. [Link]

  • Brückner Research Group. (n.d.). General Procedure for the Formation of the Ligands... University of Connecticut. [Link]

  • Sousa, S. F., & Silva, P. J. (n.d.). Template for Electronic Submission to ACS Journals. Universidade Fernando Pessoa. [Link]

  • Ell, A. (2018). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. [Link]

  • Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep. [Link]

  • dungeonsandderp. (2025). BBr3 deprotection byproducts. Reddit. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Karaman, R. (2016). Easy Ether cleavage. ResearchGate. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Chem Help ASAP. (2019). cleavage of ethers with acid. YouTube. [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]

  • Soderberg, T. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). Boron Tribromide. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • Stevens, E. (2018). ether cleavage with strong acids. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

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Preventing byproduct formation in 4-Bromo-2-ethoxy-1-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route and minimize the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues that can arise during the synthesis of this compound. We will explore the root causes of these problems and provide detailed, step-by-step protocols to overcome them.

Issue 1: Low Yield of the Desired 4-Bromo Isomer and Significant Formation of the Ortho-Bromo Byproduct

Root Cause Analysis: The synthesis of this compound is an electrophilic aromatic substitution reaction. The starting material, 2-ethoxy-1-methoxybenzene, possesses two activating groups: a methoxy group (-OCH3) and an ethoxy group (-OC2H5). Both are ortho-, para-directing. The d[1][2]esired product is the result of bromination at the para position relative to the methoxy group and ortho to the ethoxy group. However, the formation of the ortho-bromo isomer (bromination ortho to the methoxy group) is a common competing reaction. The ratio of these isomers is highly dependent on steric hindrance and the reaction conditions. The ethoxy group, being bulkier than the methoxy group, can sterically hinder the approach of the electrophile to the ortho position.

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can significantly enhance the para-selectivity. At lo[3]wer temperatures, the reaction is more sensitive to the subtle energetic differences between the transition states leading to the ortho and para products, favoring the sterically less hindered para-isomer.

  • Choice of Brominating Agent: Using a bulkier brominating agent can increase steric hindrance at the ortho position, thereby favoring para-substitution. N-Bromosuccinimide (NBS) is often a good choice for regioselective brominations.

  • [3]Solvent Effects: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the formation of the para isomer.

Experimental Protocol for Enhanced Para-Selectivity:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxy-1-methoxybenzene (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired 4-bromo isomer from the ortho-bromo byproduct.

Issue 2: Presence of Significant Amounts of Dibrominated Byproducts

Root Cause Analysis: The methoxy and ethoxy groups are strong activating groups, making the aromatic ring highly susceptible to further electrophilic substitution. If th[4][5][6]e reaction is not carefully controlled, the desired monobrominated product can undergo a second bromination to yield dibrominated byproducts, such as 2,4-dibromo-1-ethoxy-5-methoxybenzene and 4,5-dibromo-2-ethoxy-1-methoxybenzene.

Mitigation Strategies:

  • Stoichiometry Control: Use of a slight excess of the brominating agent is common to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of polybromination. Precise control over the stoichiometry is crucial.

  • Slow Addition of Brominating Agent: Adding the brominating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, thus favoring monosubstitution.

  • Reaction Time: Over-running the reaction can lead to the formation of dibrominated products. It is essential to monitor the reaction closely and stop it as soon as the starting material has been consumed.

Optimized Protocol to Minimize Dibromination:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br2.
Equivalents of Brominating Agent 1.0 - 1.1 equivalentsMinimizes excess electrophile available for a second substitution.
Reaction Temperature 0°C to room temperatureSlower reaction rate allows for better control.
Addition Time 30 - 60 minutesMaintains a low concentration of the brominating agent.
Monitoring TLC or GC-MSAllows for timely quenching of the reaction.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing insights based on established chemical principles.

Q1: What is the role of a Lewis acid catalyst in this bromination reaction?

In electrophilic aromatic substitution, a Lewis acid catalyst, such as FeBr3, is often used to polarize the bromine molecule (Br2), making it a more potent electrophile. The L[2]ewis acid coordinates with one of the bromine atoms, creating a partial positive charge on the other, which is then attacked by the electron-rich aromatic ring. However, due to the high reactivity of the doubly activated benzene ring in 2-ethoxy-1-methoxybenzene, this reaction can often proceed without a Lewis acid catalyst, particularly when using a more reactive brominating agent like NBS.

Q2: How do the electronic effects of the methoxy and ethoxy groups influence the reaction?

Both the methoxy (-OCH3) and ethoxy (-OC2H5) groups are strong electron-donating groups due to the resonance effect of the lone pairs of electrons on the oxygen atoms. This [7][8]electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This [4][5][6]is why the reaction is facile and prone to over-bromination if not carefully controlled. These groups direct the incoming electrophile to the ortho and para positions.

Q3: Can I use elemental bromine (Br2) for this synthesis?

Yes, elemental bromine can be used, but it is generally more reactive and less selective than NBS. This [3]can lead to a higher proportion of the ortho-isomer and dibrominated byproducts. If using Br2, it is crucial to use a non-polar solvent and maintain a low reaction temperature to improve selectivity.

Q4: What are the best techniques for purifying the final product?

Column chromatography on silica gel is the most effective method for purifying this compound and separating it from isomeric and polybrominated byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) usually provides good separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway for the bromination of 2-ethoxy-1-methoxybenzene, highlighting the formation of the desired product and a common byproduct.

Bromination_Pathway cluster_start Starting Material cluster_products Products 2-ethoxy-1-methoxybenzene 2-ethoxy-1-methoxybenzene Reaction Intermediate Sigma Complex (Resonance Stabilized) 2-ethoxy-1-methoxybenzene->Reaction Intermediate Electrophilic Attack Br2 Br2 Br2->Reaction Intermediate NBS NBS NBS->Reaction Intermediate This compound This compound Dibrominated byproducts Dibrominated byproducts This compound->Dibrominated byproducts Further Bromination Ortho-bromo byproduct Ortho-bromo byproduct Reaction Intermediate->this compound Deprotonation (Para-attack) Reaction Intermediate->Ortho-bromo byproduct Deprotonation (Ortho-attack)

Caption: Reaction pathway for the bromination of 2-ethoxy-1-methoxybenzene.

References

  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18693-18704. [Link]

  • Verstraelen, T., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 134-145. [Link]

  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics.
  • Jia, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13887-13904. [Link]

  • Verstraelen, T., et al. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. ResearchGate. [Link]

  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. SciSpace. [Link]

  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]

  • University of Illinois. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. ResearchGate. [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important chemical intermediate. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during your experiments, offering insights and actionable solutions.

Question 1: My bromination of 2-ethoxy-1-methoxybenzene is resulting in a low yield and the formation of multiple-brominated side products. What's going wrong and how can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution. The ethoxy and methoxy groups are both activating and ortho-, para-directing.[1] The key to achieving high regioselectivity for the desired 4-bromo product lies in carefully controlling the reaction conditions to prevent over-bromination.

Causality and Solution:

  • Electrophilicity of the Brominating Agent: Strong brominating agents like neat bromine (Br₂) can be too reactive, leading to the formation of di- and tri-brominated species.

    • Recommendation: Employ a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for controlled monobromination of activated aromatic rings. It releases bromine slowly in the presence of an acid catalyst, keeping the concentration of the electrophile low.

  • Reaction Temperature: Higher temperatures increase the reaction rate but can decrease selectivity.

    • Recommendation: Perform the bromination at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature can significantly improve the yield of the desired isomer. Precise temperature control is crucial.[2]

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent.

    • Recommendation: Acetic acid or a mixture of acetic acid and water is often a good choice for this type of reaction. It helps to moderate the reactivity of the bromine.

Protocol for Optimized Monobromination:

ParameterRecommendationRationale
Starting Material 2-ethoxy-1-methoxybenzene---
Brominating Agent N-Bromosuccinimide (NBS)Controlled release of bromine
Solvent Glacial Acetic AcidModerates reactivity
Temperature 0 °C to Room TemperatureEnhances regioselectivity
Monitoring TLC or HPLCTo track reaction progress and prevent over-bromination[2]

Question 2: I'm observing a significant amount of an isomeric impurity that is difficult to separate from the desired this compound. How can I improve the purification process?

Answer: The formation of the ortho-brominated isomer is a common side reaction. Due to the similar polarity of the ortho and para isomers, chromatographic separation can be challenging on a large scale. The key is to optimize the purification method to exploit subtle differences in their physical properties.

Causality and Solution:

  • Inefficient Crystallization: If the initial purification attempt is recrystallization, the solvent system may not be optimal, leading to co-crystallization of the isomers.

    • Recommendation: A systematic solvent screen is crucial. Experiment with a range of solvents with varying polarities, such as hexanes, ethanol, or mixtures like ethanol/water. The goal is to find a solvent system where the desired 4-bromo isomer has significantly lower solubility at colder temperatures compared to the impurity. Slow cooling is also critical to allow for the formation of pure crystals.

  • Suboptimal Column Chromatography: On a large scale, column chromatography can be resource-intensive. If it's necessary, the choice of stationary and mobile phases is critical.

    • Recommendation: For non-polar compounds like this, a normal-phase silica gel column is standard. To improve separation, a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) should be employed. The key is to have an Rf value of around 0.2-0.3 for the desired product on TLC to ensure good separation on the column.[3]

Workflow for Isomer Separation:

G cluster_0 Purification Strategy Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Solvent Screening Column Chromatography Column Chromatography Recrystallization->Column Chromatography Unsuccessful Pure 4-Bromo Isomer Pure 4-Bromo Isomer Recrystallization->Pure 4-Bromo Isomer Successful Column Chromatography->Pure 4-Bromo Isomer Pure Fractions Impure Fractions Impure Fractions Column Chromatography->Impure Fractions Mixed Fractions

Caption: Purification workflow for isomeric separation.

Question 3: My reaction seems to stall before all the starting material is consumed. What are the potential causes and how can I drive the reaction to completion?

Answer: A stalled reaction can be due to several factors, including reagent decomposition, insufficient catalyst, or deactivation of the aromatic ring.

Causality and Solution:

  • Decomposition of Brominating Agent: NBS can decompose over time, especially in the presence of light or impurities.

    • Recommendation: Use freshly opened or purified NBS. Ensure the reaction is protected from light.

  • Insufficient Acid Catalyst: If using NBS, an acid catalyst is often required to generate the active brominating species.

    • Recommendation: A small amount of a strong acid like sulfuric acid or perchloric acid can be added to initiate the reaction. However, be cautious as too much acid can lead to unwanted side reactions.

  • Deactivation by Product: In some cases, the product of the reaction can be less reactive than the starting material, leading to a slowdown.

    • Recommendation: A slight excess of the brominating agent (e.g., 1.1 equivalents) can help to drive the reaction to completion. However, this must be balanced with the risk of over-bromination, so careful monitoring is essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis routes for this compound?

A1: The most common and direct route is the electrophilic bromination of 2-ethoxy-1-methoxybenzene. The choice of brominating agent and reaction conditions are critical for achieving high yield and purity on a large scale.

Q2: Are there any specific safety precautions I should take during the large-scale synthesis?

A2: Yes, absolutely. Bromine and its derivatives are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with larger quantities, be mindful of potential exotherms and have an appropriate cooling system in place. Always consult the Safety Data Sheet (SDS) for all reagents.[2]

Q3: Can I use elemental bromine for the large-scale synthesis?

A3: While elemental bromine can be used, it is generally not recommended for large-scale synthesis of this specific compound due to its high reactivity, which can lead to poor selectivity and the formation of multiple byproducts.[4] Milder and more controllable brominating agents like N-Bromosuccinimide (NBS) are preferred.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and the position of the bromine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the final product.

References

  • Vertex AI Search. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.

Sources

Technical Support Center: 4-Bromo-2-ethoxy-1-methoxybenzene Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Synthesis of this compound

The most direct route to this compound is through the electrophilic aromatic substitution (bromination) of the parent compound, 2-ethoxy-1-methoxybenzene. The key challenge in this synthesis is achieving high regioselectivity for the para-position relative to the activating methoxy and ethoxy groups, and avoiding over-bromination.

Frequently Asked Questions (FAQs): Synthesis

Q1: My bromination of 2-ethoxy-1-methoxybenzene is giving a mixture of isomers and di-brominated products. How can I improve selectivity for the 4-bromo product?

A1: Achieving high regioselectivity is dependent on controlling the reactivity of the brominating agent. The two alkoxy groups are strong ortho-, para-directors, making the aromatic ring highly activated.

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with a strong Lewis acid catalyst, as this is highly reactive and can lead to over-bromination and poor selectivity. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. Using NBS in a polar aprotic solvent like DMF or acetonitrile (MeCN) at or below room temperature often provides the desired mono-brominated product with high para-selectivity.[1]

  • Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity. Using a slight excess (1.05-1.1 equivalents) of NBS is typically sufficient; a larger excess increases the risk of di-bromination.[1]

  • Solvent Effects: Solvents can influence the speciation and reactivity of the brominating agent.[2] For activated systems like this, less-polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective in moderating reactivity.

Q2: The reaction is sluggish and conversion is low, even after several hours. What can I do?

A2: Low conversion with a mild brominating agent like NBS can occur if the system lacks a proper initiator or if the solvent is not optimal.

  • Initiation: While NBS can sometimes react directly, trace amounts of an acid catalyst (like a drop of acetic acid) or a radical initiator (like AIBN, though less common for EAS) can sometimes be required to initiate the reaction, depending on the purity of the reagents and solvent. However, for highly activated rings, this is often unnecessary.

  • Solvent Choice: A solvent that does not fully solubilize the starting materials can lead to a slow, heterogeneous reaction. Ensure your 2-ethoxy-1-methoxybenzene and NBS are fully dissolved. DMF is often an excellent choice due to its high polarity and ability to dissolve a wide range of reagents.

Optimized Protocol: Synthesis of this compound

This protocol is designed for high regioselectivity and yield.

Materials:

  • 2-ethoxy-1-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-ethoxy-1-methoxybenzene (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and water.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. We will focus on two of the most powerful and widely used methods: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Subsection 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond, a cornerstone of biaryl synthesis.[3][4]

Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low or No Suzuki Coupling Product q1 Is the Palladium Catalyst Active? start->q1 a1_yes Check Base & Solvent System q1->a1_yes Yes a1_no Use fresh Pd source (e.g., Pd(PPh₃)₄, Pd(OAc)₂). Ensure anaerobic conditions. Consider a pre-catalyst. q1->a1_no No q2 Is the Base Appropriate? a1_yes->q2 a2_yes Check Boronic Acid Quality q2->a2_yes Yes a2_no Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure base is anhydrous if required. q2->a2_no No q3 Is Boronic Acid Homocoupling (Glaser coupling) observed? a2_yes->q3 a3_yes Rigorously degas solvents. Lower reaction temperature. Use a different Pd source/ligand. q3->a3_yes Yes a3_no Check for Protodebromination q3->a3_no No q4 Is starting aryl bromide being consumed to form the debrominated arene? a3_no->q4 a4_yes Ensure anhydrous conditions. Use a different base. Consider MIDA boronates to control transmetalation. q4->a4_yes Yes a4_no Reaction may be too slow. Increase temperature or catalyst loading. q4->a4_no No

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is not proceeding. What are the most common points of failure?

A1: The success of a Suzuki coupling hinges on three key components: the palladium catalyst, the base, and the solvent system.[3][5]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. If your reaction is not properly degassed, the catalyst can oxidize and become inactive. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is run under an inert atmosphere.

  • Incorrect Base: The base is crucial for activating the organoboron species for transmetalation.[6] For coupling with aryl bromides, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly effective. The base must be strong enough but not so strong as to cause unwanted side reactions.

  • Solvent Choice: A mixture of an organic solvent and water is often used.[3] Common systems include 1,4-dioxane/water, toluene/water, or THF/water. The solvent must be able to dissolve both the organic-soluble aryl bromide and the often water-soluble inorganic base and boronate salt.

Q2: I am observing significant amounts of my boronic acid homocoupling and protodebromination of my starting material. How can I minimize these side products?

A2:

  • Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this.

  • Protodebromination: This occurs when the aryl bromide is reduced to the corresponding arene. This side reaction can be caused by trace water reacting with intermediates in the catalytic cycle. While Suzuki reactions often use water as a co-solvent, ensuring your organic solvent is anhydrous and using a carefully controlled amount of water can help. Using MIDA boronates can also mitigate this issue by slowly releasing the boronic acid, preventing high transient concentrations that can lead to side reactions.[6]

General Protocol: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)The substrate for the coupling reaction.
Boronic Acid Aryl/Vinyl Boronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the aryl bromide.
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, a Pd(II) source can be used with a phosphine ligand.[3]
Ligand (if needed) SPhos, XPhos, PPh₃ (2-10 mol%)Electron-rich, bulky phosphine ligands accelerate oxidative addition and reductive elimination.[4][7]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Essential for the transmetalation step.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)A common biphasic system that facilitates the reaction.[3]
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle.[3]

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, boronic acid, base, and palladium catalyst/ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L₂) Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation (R-B(OH)₂ + Base) TM->Pd0 Reductive Elimination RE Ar-R TM->RE

Subsection 2.2: Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a critical transformation in pharmaceutical synthesis.[8][9][10] The choice of ligand and base is paramount for success.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: How do I select the right ligand and base for coupling with this compound?

A1: The choice is highly dependent on the amine coupling partner.

  • For Primary Amines: Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos are generally very effective. They promote both the oxidative addition and the final reductive elimination step.[11]

  • For Secondary Amines: Ligands like BINAP or DPPF were historically important and can still be effective.[9] However, the more modern, bulky monophosphine ligands often give better results and allow for milder conditions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[8]

Q2: My amination reaction is giving a low yield, and I'm recovering mostly starting material. What's wrong?

A2: Low conversion can be due to several factors.

  • Catalyst Inhibition: The amine starting material or the product can act as a ligand for the palladium center, inhibiting the catalytic cycle. Using a ligand with high steric bulk helps prevent this by creating a well-defined coordination sphere around the metal.

  • Insufficient Base Strength: The pKa of the amine determines the required base strength. If the base is not strong enough to deprotonate the amine-palladium complex, the reaction will stall. NaOtBu is generally sufficient for most primary and secondary alkyl and aryl amines.

  • Temperature: While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require heating (typically 80-110 °C) to achieve a reasonable rate.

General Protocol: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)The electrophilic coupling partner.
Amine Primary or Secondary Amine (1.1-1.2 equiv)The nucleophilic coupling partner.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common palladium precursors.[11]
Ligand XPhos, RuPhos, or other bulky phosphine (1.1x Pd)Crucial for catalytic activity and stability.[11]
Base NaOtBu (1.4-1.6 equiv)Strong, non-nucleophilic base to facilitate C-N bond formation.
Solvent Toluene or 1,4-Dioxane, anhydrousAprotic solvents that are stable at high temperatures.
Temperature 80-110 °CThermal energy is typically required.

Buchwald_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OA Ar-Pd(II)-Br(L) Pd0->OA Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)-NHR'R'']⁺Br⁻(L) OA->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination RE Ar-NR'R'' AmidoComplex->RE

Section 3: Grignard Reagent Formation

Formation of the Grignard reagent, 4-(2-ethoxy-1-methoxy)phenylmagnesium bromide, transforms the electrophilic aryl bromide into a potent carbon nucleophile, opening pathways to a wide range of subsequent reactions.

Frequently Asked Questions (FAQs): Grignard Reaction

Q1: My Grignard reaction will not initiate. The magnesium is just sitting in the flask. What can I do to start it?

A1: This is the most common issue with Grignard reactions. The primary cause is a passivating layer of magnesium oxide on the metal surface and the presence of trace water.[12][13]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and all solvents (typically THF or diethyl ether) must be anhydrous.[14][15]

  • Magnesium Activation: The MgO layer must be disrupted.[15]

    • Mechanical Activation: Crush the magnesium turnings with a glass rod in the flask (under an inert atmosphere) to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and creating reactive magnesium iodide. The brown color of the iodine should disappear as the reaction initiates.[16] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, activating the surface.[12]

  • Local Concentration: Add a small portion of your aryl bromide solution directly to the magnesium turnings and gently warm the spot with a heat gun. This high local concentration can often trigger the reaction. Once it starts (indicated by bubbling or a cloudy appearance), add the remaining solution at a rate that maintains a gentle reflux.[12]

Q2: The reaction mixture turns cloudy and then dark brown or black. Is this a problem?

A2: A cloudy or grayish appearance is normal and indicates the formation of the Grignard reagent. However, a very dark brown or black color can indicate decomposition or side reactions.[14][16] This is often caused by impurities or overheating, which can lead to Wurtz coupling (see next question) and the formation of finely divided metal particles. While a dark color doesn't always mean the reaction has failed, it suggests that conditions could be optimized for a cleaner reaction.

Q3: How can I minimize the formation of the biaryl (Wurtz coupling) side product?

A3: Wurtz coupling occurs when the newly formed Grignard reagent attacks the C-Br bond of another molecule of the starting aryl bromide.[16]

  • Slow Addition: This is the most critical factor. Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the presence of the Grignard reagent, minimizing the side reaction.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing aryl Grignard reagents as it is better at solvating and stabilizing the reagent.[15][16]

Protocol: Grignard Reagent Formation

Procedure:

  • Place magnesium turnings (1.2-1.5 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Add a magnetic stir bar and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.

  • Add a small amount (~10%) of the aryl bromide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the iodine color fades and bubbling begins.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture. Gentle heating may be required to complete the reaction (e.g., reflux for 30-60 minutes). A successful reaction is indicated by the consumption of most of the magnesium metal.

  • The resulting dark gray or brown solution is the Grignard reagent and can be used directly in the next step.

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). Optimization for the bromination step. [Link]

  • ACS Publications. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ChemCatChem. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • ResearchGate. (2018). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

  • ACS Publications. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Iowa Research Online. (2009). 4‐Bromo‐2‐chloro‐1‐methoxybenzene. [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. [Link]

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • Beilstein Journals. (2015). Supplementary Information. [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • Beilstein Journals. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • University of Rochester. 25. The Grignard Reaction. [Link]

  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene. [Link]

  • ResearchGate. (2009). 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • The Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • PubChem. 1-(2-Bromoethoxy)-4-methoxybenzene. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • ResearchGate. (2018). Orienting methoxy group-carbocation conjugation effects explaining the regioselectivity of electrophilic aromatic substitution on anisole. [Link]

  • Pearson. Propose a mechanism for the bromination of ethoxybenzene to give o-bromoethoxybenzene and p-bromoethoxybenzene. [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in Reactions of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying and mitigating side products in chemical reactions involving the versatile building block, 4-Bromo-2-ethoxy-1-methoxybenzene. The following question-and-answer format is designed to address specific experimental challenges with a focus on mechanistic causality and practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I minimize it?

A1: Root Cause Analysis & Mitigation Strategy

What you are observing is homocoupling , a common side reaction in Suzuki-Miyaura couplings where the boronic acid reagent couples with itself.[1][2] This process is primarily promoted by the presence of dissolved oxygen or when using a Palladium(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][3] The electron-rich nature of the this compound substrate can sometimes make the desired cross-coupling kinetics sluggish, allowing side reactions like homocoupling more opportunity to occur.

Troubleshooting Protocol:

  • Rigorous Deoxygenation: The presence of oxygen is a primary culprit in promoting the oxidation of the active Pd(0) catalyst to Pd(II), which facilitates homocoupling.[2][4]

    • Action: Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the stirred solution for 15-20 minutes.[1] Alternatively, a series of three "evacuate-backfill" cycles with an inert gas is also highly effective. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Catalyst Selection & Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) is a critical step.[3] Sometimes this reduction is slow or incomplete, leading to residual Pd(II) that drives homocoupling.

    • Action: Consider switching to a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a modern, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[4] These catalysts often require no induction period and can lead to cleaner reactions.

  • Base and Stoichiometry Control: The base is crucial for activating the boronic acid for transmetalation.[5] However, an excessively strong or poorly soluble base can sometimes exacerbate side reactions.

    • Action: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and, if running under anhydrous conditions, thoroughly dried.[4] If using an aqueous base solution, ensure vigorous stirring to overcome phase separation.[1] A slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling to completion, outcompeting the homocoupling pathway.

Validation: Successful mitigation will be evident by a significant reduction of the homocoupled byproduct in your crude reaction analysis (TLC, LC-MS, GC-MS) and a corresponding increase in the yield of the desired cross-coupled product.

Q2: During a lithium-halogen exchange reaction using n-butyllithium on this compound, my primary product after quenching is 1-ethoxy-3-methoxybenzene. What is this hydrodehalogenation side product and how do I prevent it?

A2: Root Cause Analysis & Mitigation Strategy

The formation of 1-ethoxy-3-methoxybenzene is a classic case of hydrodehalogenation or "quenching." This occurs when the highly basic aryllithium intermediate, formed via the lithium-halogen exchange, is protonated by an acidic proton source in the reaction mixture before it can react with your intended electrophile.[6] Given the high reactivity of aryllithiums, even weakly acidic protons (e.g., from trace water) can be a significant issue.

Troubleshooting Protocol:

  • Solvent and Glassware Preparation (Critical): The most common source of protons is residual water.

    • Action: Ensure all glassware is rigorously dried in an oven (e.g., >120 °C) for several hours and cooled under a stream of dry nitrogen or argon. Solvents (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Reagent Purity: The starting material and the electrophile should also be anhydrous.

    • Action: If your this compound or electrophile is a solid, dry it under high vacuum for several hours. If it is a liquid, consider storing it over molecular sieves.

  • Low-Temperature Conditions: Lithium-halogen exchange is an extremely fast reaction, often complete in seconds to minutes at low temperatures.[7][8] Running the reaction at cryogenic temperatures (e.g., -78 °C) is standard practice to increase chemoselectivity and suppress side reactions.[7]

    • Action: Perform the addition of n-butyllithium at -78 °C (a dry ice/acetone bath). After a short stirring period (5-15 minutes) to ensure complete exchange, add your electrophile at the same low temperature. Only allow the reaction to warm after the electrophile has been added.

Troubleshooting Logic Diagram:

G Start Crude Reaction Mixture (TLC/LCMS shows impurity) Purify Purification (Flash Chromatography / Prep-HPLC) Start->Purify Isolate Isolated Impurity Purify->Isolate Analyze Spectroscopic Analysis Isolate->Analyze HRMS HRMS (Confirms Formula) Analyze->HRMS NMR 1D/2D NMR (Determines Structure) Analyze->NMR Identify Side Product Structure Identified HRMS->Identify NMR->Identify

Sources

Technical Support Center: Catalyst Deactivation in 4-Bromo-2-ethoxy-1-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion of this compound. What are the likely causes related to the catalyst?

A1: Low or no conversion is a frequent and frustrating issue, often pointing directly to a problem with the catalytic cycle. The primary bottleneck is typically the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] For an electron-rich aryl bromide like this compound, this step can be sluggish.

Several factors related to the catalyst's health can be at play:

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[2] This reduction can be inefficient, leading to a low concentration of the active catalyst.

  • Poor Ligand Choice: The ligand is not merely a spectator; it is crucial for stabilizing the Pd(0) state and facilitating oxidative addition. Standard ligands may not be effective for this specific substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction with aryl bromides and chlorides.[3][4]

  • Immediate Catalyst Deactivation: The active Pd(0) complex may be decomposing into inactive palladium black as soon as it's formed, especially if trace oxygen is present or if the temperature is too high.

For a systematic approach to resolving this, please refer to the troubleshooting workflow in the guide below.

Q2: I'm observing a black precipitate forming in my reaction flask. What is this, and is my reaction compromised?

A2: The black precipitate is almost certainly "palladium black," which consists of finely divided, catalytically inactive palladium metal aggregates.[5] Its formation is a definitive sign of catalyst deactivation and indicates that the active, soluble palladium complexes have decomposed.

This decomposition is often caused by:

  • Exposure to Oxygen: Inadequate degassing of solvents and reagents allows oxygen to oxidize the active Pd(0) catalyst, leading to aggregation.[4]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate the decomposition of palladium complexes, especially if the supporting ligand is not robust enough.[4][6]

  • Ligand Dissociation: If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, it can dissociate from the palladium center, leaving the metal prone to aggregation.[7]

Once a significant amount of palladium black has formed, the concentration of the active catalyst in solution plummets, and your reaction will likely stall. The best course of action is prevention, as detailed in our protocols.

Q3: My reaction starts well, but then stalls before reaching completion. Why is this happening?

A3: This scenario, where the reaction proceeds initially and then halts, points to a gradual deactivation of the catalyst over the course of the reaction. Several mechanisms can be responsible for this time-dependent loss of activity.[8]

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons.[8] These substances can bind irreversibly to the palladium's active sites, rendering them ineffective. Common poisons include sulfur-containing compounds or other metals.[6][9] Even byproducts from the reaction itself can sometimes inhibit the catalyst.

  • Ligand Degradation: The phosphine ligands that are critical to the catalyst's function can themselves degrade under prolonged heating or in the presence of certain reagents, especially water or oxygen.[7][10] This leads to the eventual decomposition of the active catalytic complex.

  • Thermal Degradation (Sintering): In heterogeneous catalysis, sintering involves the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[11][12] While more common for supported catalysts, a similar aggregation process leads to the formation of inactive palladium black in homogeneous systems.

To address this, focus on the purity of your reagents and the thermal stability of your chosen catalyst/ligand system.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving common problems.

Issue 1: Low Yield / Incomplete Conversion

This is the most common failure mode. The following workflow provides a logical progression for troubleshooting.

G start Problem: Low or No Conversion reagent_check Step 1: Verify Reagent Quality - Use fresh, high-purity reagents? - Solvents anhydrous and degassed? [23] - Base freshly opened/dried? start->reagent_check catalyst_system Step 2: Optimize Catalyst System - Increase catalyst loading (e.g., to 2-5 mol%)? [23] - Switch to a pre-catalyst? - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos)? [22] reagent_check->catalyst_system If reagents are pure conditions Step 3: Adjust Reaction Conditions - Increase temperature in 10°C increments? [23] - Extend reaction time? [23] - Screen alternative solvents (Toluene, Dioxane, CPME)? [25] catalyst_system->conditions If still no improvement base Step 4: Evaluate the Base - Is the base strong enough? - Switch to a different base (e.g., K3PO4, LiHMDS)? [23] conditions->base If reaction remains sluggish success Resolution: Improved Conversion base->success If conversion improves

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

The formation of 2-ethoxy-1-methoxybenzene (the hydrodehalogenated product) indicates that the aryl-palladium intermediate is being intercepted by a hydrogen source before it can couple with the partner reagent.

  • Probable Cause: This often occurs when the transmetalation or reductive elimination step is slow compared to side reactions. It can be exacerbated by moisture in the reaction or by certain bases and solvents.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can be a proton source and can also deactivate the catalyst.[10]

    • Optimize the Base: Some bases are more prone to promoting hydrodehalogenation. If using a hydroxide or alkoxide base, consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[13]

    • Ligand Choice: A more electron-donating and bulky ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[2]

Table 1: Troubleshooting Summary
Observed Problem Primary Suspect (Cause) Recommended First Action(s) Citations
No reaction from t=0Inefficient catalyst activation / Poor ligand choiceSwitch to a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos-Pd-G3).[2]
Black precipitate formsCatalyst decomposition / AggregationImprove degassing procedure (e.g., freeze-pump-thaw cycles); consider a lower reaction temperature.[4]
Reaction stalls mid-wayCatalyst poisoning or gradual degradationPurify starting materials and solvent; use a more thermally stable ligand.[7][9][14]
Hydrodehalogenation product observedUndesired protonolysis pathwayEnsure strictly anhydrous conditions; switch to a non-hydroxide/alkoxide base like K₃PO₄.[10][13]
Understanding Deactivation Pathways

Catalyst deactivation is not a single event but can occur through several distinct chemical and physical mechanisms.

DeactivationPathways cluster_chemical Chemical Deactivation cluster_thermal Thermal/Physical Deactivation ActiveCatalyst Active Pd(0)L_n Catalyst Poisoning Poisoning (Irreversible binding of impurities, e.g., S, Pb) [2] ActiveCatalyst->Poisoning Impurities LigandDegradation Ligand Degradation (e.g., P-C bond cleavage, oxidation) [11] ActiveCatalyst->LigandDegradation Heat, O₂, H₂O Sintering Sintering / Aggregation (Formation of Pd Black) [1, 7] ActiveCatalyst->Sintering High Temp, Low Ligand Conc. DeactivatedCatalyst Inactive Species Poisoning->DeactivatedCatalyst LigandDegradation->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Major pathways of palladium catalyst deactivation.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Emphasis on Preventing Deactivation

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • Reagent Preparation:

    • Ensure the this compound is of high purity. If necessary, purify by column chromatography or recrystallization.

    • Use a high-purity arylboronic acid.

    • The base (e.g., K₃PO₄) should be finely ground and dried under vacuum at >100 °C for several hours before use.

    • The solvent (e.g., 1,4-Dioxane or Toluene) must be anhydrous and degassed. A common and effective method is to sparge with argon for 30 minutes, followed by passing it through an activated alumina column.

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the dried base (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and any additional ligand if required. Using a pre-catalyst is highly recommended as it bypasses potentially inefficient in-situ activation steps.[2]

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Degassing and Execution:

    • Add the degassed solvent via cannula or syringe.

    • For maximum oxygen removal, perform three "freeze-pump-thaw" cycles on the reaction mixture.[4]

    • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and precipitated palladium.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Selection of Common Ligands for Challenging Couplings
Ligand TypeExample(s)Key AdvantagesWhen to Use
Bulky Biarylphosphines XPhos, SPhos, RuPhosHigh activity for aryl chlorides/bromides; promote fast reductive elimination; thermally stable.Excellent first choice for difficult couplings, including sterically hindered substrates.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron donors; highly effective for activating unreactive C-Cl and C-Br bonds; often very thermally stable.When phosphine ligands fail or for very high-temperature reactions.[3]
Traditional Phosphines PPh₃, P(t-Bu)₃Inexpensive and readily available.Generally less effective for electron-rich aryl bromides; may require higher temperatures and catalyst loadings, increasing risk of deactivation.[15][16]
References
  • Sintering process and catalysis. (n.d.). Google Scholar.
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • What Is the Difference between Catalyst Poisoning and Thermal Degradation (Sintering)? (2025, November 27). Google.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate.
  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. (2025, August 7). ResearchGate.
  • The regeneration or disposal of deactivated heterogeneous catalysts. (2025, August 7). ResearchGate.
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed.
  • Mechanisms of catalyst deactivation. (n.d.). SciSpace.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
  • Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34. (n.d.). PMC - NIH.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Google Scholar.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. (n.d.). SpringerLink.
  • (PDF) Sintering process and catalysis. (2025, August 8). ResearchGate.
  • Mechanisms of catalyst deactivation. (n.d.). ResearchGate.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. (n.d.). Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.). ResearchGate.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). Semantic Scholar.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Effects of Impurities in Pharmaceuticals. (2019, September 9). Oceanic Pharmachem.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.

Sources

Technical Support Center: Troubleshooting Incomplete Conversion of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for experiments involving 4-Bromo-2-ethoxy-1-methoxybenzene, a key intermediate in various synthetic pathways. As Senior Application Scientists, we understand that incomplete conversions can be a significant bottleneck in research and development. This resource offers a structured, question-and-answer-based approach to diagnose and resolve common issues encountered during reactions with this substrate.

Our guidance is rooted in established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Troubleshooting Workflow: A General Overview

Before diving into specific frequently asked questions, the following flowchart provides a logical progression for diagnosing the root cause of an incomplete reaction.

Technical Support Center: Purification of Crude 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Molecule and Potential Impurities

This compound is a substituted aromatic ether. Its purification can be challenging due to the potential for isomeric and poly-brominated impurities arising from its synthesis. The primary synthetic route involves the electrophilic bromination of 2-ethoxy-1-methoxybenzene. The ethoxy and methoxy groups are ortho-, para-directing activators, meaning the bromine can add at different positions on the benzene ring, leading to a mixture of products.[1]

Common Impurities to Consider:

  • Isomeric Byproducts: The most common impurity is likely the isomeric product where bromine is positioned differently on the aromatic ring. The relative positions of the ethoxy, methoxy, and bromo groups influence the polarity of the molecule.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated products, which will have significantly different physical properties.[2]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-ethoxy-1-methoxybenzene in the crude product.

  • Residual Reagents and Solvents: Reagents from the bromination reaction (e.g., N-bromosuccinimide, bromine) and the reaction solvent need to be effectively removed.

The choice of purification strategy will depend on the nature and quantity of these impurities. Below, we address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of during purification?

A1: Understanding the physical properties of your target compound is fundamental to designing an effective purification strategy. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂[3]
Molecular Weight 231.1 g/mol [3]
Boiling Point 252.08 °C at 760 mmHg[3]
Density 1.358 g/cm³[3]

The relatively high boiling point suggests that distillation, particularly fractional distillation under reduced pressure, could be a viable purification method, especially for separating it from less volatile impurities.

Q2: I have a crude solid product. Should I start with recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid that is already relatively pure. It is a more scalable and often quicker method than chromatography. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[4]

  • Column chromatography is a more powerful technique for separating complex mixtures, especially when dealing with multiple components or impurities with similar polarities to the target compound.[5][6][7] It is particularly useful for separating isomeric byproducts.

Recommendation: Start with a small-scale test. Try to recrystallize a small portion of your crude material. If you can obtain sharp-melting crystals, recrystallization may be sufficient. If the product oils out, or if TLC analysis of the crude material shows multiple spots close together, column chromatography will likely be necessary.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here are some common issues and their solutions.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to a solvent with too high a boiling point or a solution that is too concentrated.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation point. Allow it to cool slowly again.

    • Change Solvents: Choose a solvent with a lower boiling point.[8]

    • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. A common solvent pair for aromatic ethers is ethanol/water or hexane/ethyl acetate.[9]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was added.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.

      • Add a seed crystal of the pure compound to the cooled solution.

Problem 3: The recovered crystals are still impure.

  • Causality: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. It can also occur if the chosen solvent does not effectively differentiate between the desired compound and the impurities.

  • Solutions:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, less pure crystals.[8]

    • Solvent Selection: Experiment with different solvents or solvent pairs. An ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble in the cold solvent.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like," for the moderately polar this compound, solvents like ethanol, isopropanol, or a hexane/ethyl acetate mixture are good starting points.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities? D Slow Cooling (Crystallization) B->D No insoluble impurities C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Recrystallization Workflow Diagram.

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating isomeric impurities.

Problem 1: Poor separation of spots on the TLC plate.

  • Causality: The chosen eluent system does not have the optimal polarity to differentiate between the components of the mixture.

  • Solutions:

    • Adjust Solvent Polarity:

      • If the Rf values are too low (spots remain near the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the Rf values are too high (spots run with the solvent front), the eluent is too polar. Decrease the proportion of the more polar solvent.

    • Try a Different Solvent System: Sometimes a different combination of solvents will provide better selectivity. For separating isomers of substituted benzenes, a Phenyl or Pentafluorophenyl (PFP) column might offer better resolution due to π-π interactions.[10]

Problem 2: The compound is not eluting from the column.

  • Causality: The eluent is not polar enough to displace the compound from the stationary phase (silica gel or alumina).

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, switch from 100% hexane to a 95:5 hexane:ethyl acetate mixture, and then incrementally increase the ethyl acetate concentration.

    • Check for Compound Degradation: It's possible the compound is degrading on the silica gel, which is slightly acidic. If you suspect this, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina.

Problem 3: The column runs dry.

  • Causality: The solvent level was allowed to drop below the top of the stationary phase.

  • Solution: This can cause cracking of the stationary phase and lead to poor separation. The column will likely need to be repacked. Always ensure there is a head of solvent above the silica or alumina.

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing:

    • Wet Packing (Silica Gel): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the separation by TLC.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Crude Sample B TLC Analysis (Determine Eluent) A->B C Pack Column D Load Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Pure Product I->J

Caption: Column Chromatography Workflow.

References

  • Column chromatography. (n.d.). Retrieved January 11, 2026, from [Link]

  • Rochester University Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 11, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). The Hive. Retrieved January 11, 2026, from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 11, 2026, from [Link]

  • Improved process for side-chain bromination of alkyl-benzenes. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 11, 2026, from [Link]

  • Use of fractional distillation in organic chemistry [closed]. (2018, December 30). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.
  • Rochester University Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 11, 2026, from [Link]

  • Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. (2012, November 7). PubMed. Retrieved January 11, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved January 11, 2026, from [Link]

  • Simple and Fractional Distillation. (2020, June 20). YouTube. Retrieved January 11, 2026, from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • 4‐Bromo‐2‐chloro‐1‐methoxybenzene. (n.d.). Iowa Research Online. Retrieved January 11, 2026, from [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022, November 1). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxy-1-methoxybenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the experimental nuances of this versatile building block. The strategic selection of a base is paramount in controlling the reaction pathways and achieving desired outcomes. This center will delve into the critical impact of base selection on the reactivity of this compound in a variety of common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: this compound is an electron-rich aryl bromide due to the presence of two electron-donating alkoxy groups (methoxy and ethoxy). This electronic nature significantly influences its reactivity. In palladium-catalyzed cross-coupling reactions, the electron-richness can make the initial oxidative addition step of the catalytic cycle more challenging. The choice of base is crucial as it can influence multiple aspects of the reaction:

  • In Suzuki-Miyaura Coupling: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The strength and solubility of the base can dramatically affect the rate and yield of this reaction.

  • In Buchwald-Hartwig Amination: The base is necessary to deprotonate the amine nucleophile, forming the active palladium-amido complex. A careful selection is needed to avoid side reactions or catalyst deactivation.

  • In Metal-Halogen Exchange: The use of strong organolithium bases can lead to lithiation at the bromine position, forming a potent nucleophile. The choice between bases like n-BuLi and t-BuLi can influence the efficiency and potential for side reactions.

  • In Other Reactions (Heck, Sonogashira, Ullmann): The base plays a vital role in regenerating the active catalyst and promoting the desired bond formation, while minimizing side reactions.

Q2: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the most common reasons for failure?

A2: Low yields or reaction failure in Suzuki-Miyaura couplings with this substrate are often due to its electron-rich nature. Here are some common culprits and troubleshooting tips:

  • Inefficient Oxidative Addition: The electron-donating alkoxy groups can hinder the oxidative addition of the aryl bromide to the Pd(0) catalyst. Consider using more electron-rich and bulky phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) to enhance the catalyst's activity.

  • Inappropriate Base: The choice of base is critical. For electron-rich aryl bromides, stronger bases are often more effective. While common bases like sodium carbonate can work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give superior results. Ensure the base is finely powdered and anhydrous for optimal performance.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene. This can be exacerbated by the presence of excess water or a very strong base. While some water is often beneficial in Suzuki reactions, using rigorously dried solvents can sometimes help.

  • Catalyst Deactivation: Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Q3: Can I perform a direct lithiation on this compound? What should I be cautious about?

A3: Yes, direct lithium-halogen exchange is a common and effective method to generate the corresponding aryllithium species from this compound. This creates a powerful nucleophile that can be reacted with a wide range of electrophiles. Key considerations include:

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used for this transformation. tert-Butyllithium (t-BuLi) is a stronger base and may lead to side reactions, including deprotonation at other sites on the molecule.

  • Cryogenic Temperatures: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.

  • Anhydrous Conditions: Strict exclusion of moisture is essential, as any water will quench the organolithium reagent. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Recommended Solution
Suboptimal Base Screen a variety of bases. For Suzuki reactions, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic organic base like LHMDS or a strong inorganic base like NaOtBu might be necessary.
Ineffective Ligand For electron-rich aryl bromides, standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically demanding ligands such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
Catalyst Deactivation Ensure all reagents and solvents are of high purity and the reaction is conducted under a strictly inert atmosphere. Consider using a palladium precatalyst which can be more stable and provide a more active catalytic species.
Poor Solubility The insolubility of some inorganic bases can be problematic. Consider using a solvent system that improves solubility, such as a mixture of toluene and water for Suzuki reactions, or using a more soluble base like Cs₂CO₃.
Problem 2: Formation of Side Products
Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This can occur if the oxidative addition is slow. Optimize the catalyst and ligand system to favor the cross-coupling pathway. Lowering the reaction temperature slightly might also help.
Hydrodehalogenation (Reduction of the Aryl Bromide) This side product arises from the premature reductive elimination of a palladium-hydride species. Ensure the absence of water and other proton sources. The choice of base can also influence this; sometimes a weaker base can mitigate this issue.
ortho-Deprotonation/Aryne Formation (with strong bases) When using very strong bases like organolithiums at higher temperatures, deprotonation ortho to the alkoxy groups followed by elimination could lead to aryne intermediates and undesired products. Maintain cryogenic temperatures during lithiation.

Impact of Base Selection on Key Reactions: A Comparative Overview

The choice of base can dramatically alter the course and efficiency of reactions involving this compound. The following table provides a general guide for base selection in common transformations.

ReactionCommon BasespKa of Conjugate Acid (approx.)Key Considerations
Suzuki-Miyaura Coupling Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄10.3, 10.3, 10.3, 12.3Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for this electron-rich substrate.
Buchwald-Hartwig Amination NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS19, 12.3, 10.3, 36The choice depends on the pKa of the amine. Stronger, non-nucleophilic bases are generally preferred.
Metal-Halogen Exchange n-BuLi, s-BuLi, t-BuLi~50, ~51, ~53n-BuLi is the most common choice. Stronger alkyllithiums may lead to side reactions.
Heck Reaction Et₃N, DBU, K₂CO₃10.7, 13.5, 10.3Organic amine bases are frequently used. The choice can influence the regioselectivity of the alkene insertion.
Sonogashira Coupling Et₃N, i-Pr₂NEt, K₂CO₃10.7, 11.4, 10.3An amine base is typically required to deprotonate the terminal alkyne.
Ullmann Condensation K₂CO₃, Cs₂CO₃, KOtBu10.3, 10.3, 19Often requires a strong base and high temperatures. Cs₂CO₃ can be particularly effective.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'B(OR)2 + Base ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The pivotal role of the base in the transmetalation step of the Suzuki-Miyaura coupling.

Decision Tree for Troubleshooting a Failed Suzuki Coupling

Troubleshooting_Suzuki start Low/No Product in Suzuki Coupling q1 Have you tried a stronger base? (e.g., K3PO4, Cs2CO3) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using an electron-rich, bulky ligand? (e.g., XPhos, SPhos) a1_yes->q2 s1 Try K3PO4 or Cs2CO3 a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction performed under strictly inert conditions? a2_yes->q3 s2 Switch to a biaryl phosphine ligand a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider reagent quality and other reaction parameters a3_yes->end_node s3 Degas solvents and use an inert atmosphere (Ar or N2) a3_no->s3

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the base, ligand, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the chosen base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Lithium-Halogen Exchange of this compound

This protocol describes the generation of the aryllithium species from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Electrophile (e.g., aldehyde, 1.2 equiv)

  • Dry ice/acetone bath

  • Argon or Nitrogen gas

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the low temperature.

  • Stir at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Strohbach, J. W., et al. (2019). Patent Application Publication. googleapis.com. [Link]

  • (2020). WO2020070651A1 - Boron containing pde4 inhibitors.
  • (2020). US20200108083A1 - Boron Containing PDE4 Inhibitors.
  • BenchChem. (2025).
  • (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • (2025). 4-Bromo-2-chloro-1-methoxybenzene | Request PDF. ResearchGate. [Link]

  • (2019).
  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene. PubChem. [Link]

  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene and 4-Bromo-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl halides, such as 4-bromo-2-ethoxy-1-methoxybenzene and 4-bromo-1,2-dimethoxybenzene, are indispensable precursors for the construction of complex molecular architectures. While structurally similar, the subtle difference between an ethoxy and a methoxy group at the 2-position imparts distinct reactivity profiles. This guide provides an in-depth comparison of these two reagents, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction between this compound and 4-bromo-1,2-dimethoxybenzene lies in the steric and electronic properties of the ethoxy versus the methoxy group. These differences, though subtle, can have a significant impact on reaction kinetics, yields, and even the feasibility of certain transformations.

PropertyThis compound4-Bromo-1,2-dimethoxybenzene
Molecular Formula C₉H₁₁BrO₂C₈H₉BrO₂
Molecular Weight 231.09 g/mol 217.06 g/mol [1]
Steric Hindrance (at C2) HigherLower
Electron Donating Capacity (Resonance) Slightly StrongerStrong
Predicted Reactivity in Pd-catalyzed couplings Potentially slower due to stericsGenerally faster
Predicted Regioselectivity in Lithiation More susceptible to steric hindranceLess susceptible to steric hindrance

Mechanistic Underpinnings: The Influence of Alkoxy Groups

The reactivity of these compounds is governed by the interplay of electronic and steric effects of the two alkoxy substituents.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, where the oxygen lone pairs delocalize into the aromatic ring, is dominant and activates the ring towards electrophilic attack, particularly at the ortho and para positions.[2][3] The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group due to the greater inductive effect of the ethyl group.

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of reagents to the adjacent positions (the C1-methoxy and the C3-hydrogen), influencing the regioselectivity and rate of reactions, particularly those involving bulky transition metal catalysts or organometallic reagents.[4][5]

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern C-C and C-N bond formation, respectively.[6][7] The efficiency of these reactions is highly dependent on the electronic and steric environment of the aryl halide.

In the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step.[6] For both this compound and 4-bromo-1,2-dimethoxybenzene, the electron-donating nature of the alkoxy groups can slightly retard this step compared to electron-deficient aryl bromides. However, the more significant differentiating factor is the steric hindrance posed by the ortho-alkoxy group.

  • 4-Bromo-1,2-dimethoxybenzene: The smaller methoxy group at the 2-position presents less steric hindrance to the incoming palladium catalyst, generally leading to faster reaction rates and higher yields.

  • This compound: The bulkier ethoxy group can sterically encumber the oxidative addition step, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalyst systems (e.g., ligands with a larger bite angle) to achieve comparable efficiency.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Similar to the Suzuki coupling, the oxidative addition of palladium is the initial step in the Buchwald-Hartwig amination catalytic cycle.[2][8] The steric bulk of the ortho-substituent plays a crucial role.

  • 4-Bromo-1,2-dimethoxybenzene: The less hindered environment around the bromine atom facilitates the approach of the palladium catalyst, making it a more reactive substrate in this transformation.

  • This compound: The larger ethoxy group can slow down the rate of oxidative addition. This may necessitate the use of more active, sterically demanding ligands (e.g., biaryl phosphine ligands like XPhos or SPhos) to promote the reaction efficiently.[9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), the desired amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) in a Schlenk tube.

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Heat the mixture with stirring at a temperature typically between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Directed Ortho-Metalation and Lithiation-Borylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[10] The alkoxy groups in both substrates can direct lithiation to the adjacent positions. However, the steric and electronic differences between the ethoxy and methoxy groups can influence the regioselectivity and rate of this process.

In the context of these substrates, metalation can occur at either the C3 or C5 position. The methoxy and ethoxy groups are both ortho-directing groups. The relative directing ability and the steric environment will determine the major product.

  • 4-Bromo-1,2-dimethoxybenzene: The two methoxy groups are electronically similar. Lithiation is likely to be directed by both, but the C5 position is sterically less hindered than the C3 position (which is flanked by a methoxy group and a bromine atom).

  • This compound: The ethoxy group is a slightly stronger electron-donating group but also significantly bulkier. This increased steric hindrance around the C3 position would likely favor lithiation at the C5 position, ortho to the C4-methoxy group.

The subsequent trapping of the organolithium intermediate with a boronic ester, known as the lithiation-borylation reaction, provides a versatile route to functionalized boronic esters.[11] The yield of this reaction will be highly dependent on the efficiency of the initial lithiation step.

Representative Experimental Protocol: Lithiation-Borylation

This protocol requires strict anhydrous and anaerobic conditions.

  • Reaction Setup: To a solution of the aryl bromide (1.0 mmol) in a dry ethereal solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, add a solution of an alkyllithium reagent (e.g., n-BuLi or s-BuLi, 1.1 mmol) dropwise.

  • Lithiation: Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the formation of the aryllithium species.

  • Borylation: Add a solution of a boronic ester (e.g., triisopropyl borate or pinacolborane, 1.2 mmol) in the same solvent at -78 °C.

  • Warm-up and Quench: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting boronic acid or ester by chromatography or recrystallization.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Electronic Effects cluster_1 Steric Effects Resonance Resonance (+M) Reactivity Increased Ring Nucleophilicity Resonance->Reactivity Dominant Effect Induction Induction (-I) Induction->Reactivity Minor Effect Ethoxy Ethoxy Group Hindrance Steric Hindrance Ethoxy->Hindrance Greater Methoxy Methoxy Group Methoxy->Hindrance Lesser

Caption: A diagram illustrating the interplay of electronic and steric effects of alkoxy groups.

G ArylBr Ar-Br OxAdd Ar-Pd(II)(Br)Ln ArylBr->OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd PdAmide Ar-Pd(II)(NR2)Ln OxAdd->PdAmide + Amine, - HBr Amine R2NH Amine->PdAmide Base Base Base->PdAmide PdAmide->Pd0 Regenerates Catalyst Product Ar-NR2 PdAmide->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice between this compound and 4-bromo-1,2-dimethoxybenzene should be guided by the specific requirements of the intended chemical transformation.

  • For reactions sensitive to steric hindrance , such as many palladium-catalyzed cross-couplings, 4-bromo-1,2-dimethoxybenzene is generally the preferred substrate due to the smaller size of the methoxy group, which allows for more facile access to the reaction center.

  • In cases where maximizing the electron-donating character of the substituents is paramount , and the reaction conditions can overcome the steric bulk, This compound might offer a slight advantage.

  • For directed ortho-metalation , the steric and electronic differences can be exploited to achieve desired regioselectivity. Careful consideration of the directing group strength and steric environment is necessary.

Ultimately, while this guide provides a framework based on established chemical principles, empirical validation through small-scale experiments is always recommended to determine the optimal substrate and reaction conditions for a specific synthetic target.

References

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A Researcher's Guide to Cross-Coupling Reactions: Exploring Alternatives to 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to assemble complex molecular architectures. A common building block in this field is 4-Bromo-2-ethoxy-1-methoxybenzene, a versatile precursor for introducing the valuable 2-ethoxy-1-methoxyphenyl moiety. However, reliance on a single reagent can limit synthetic flexibility and optimization. This guide provides an in-depth, objective comparison of viable alternative reagents to this compound, complete with supporting experimental data and detailed protocols to empower informed decision-making in your research.

The Central Scaffold: Understanding the 2-Ethoxy-1-methoxyphenyl Moiety

The 2-ethoxy-1-methoxyphenyl group is a prevalent structural motif in medicinal chemistry and materials science. The differential oxygen substitution pattern influences the electronic properties and metabolic stability of the parent molecule, while also providing potential hydrogen bond acceptors. The ability to efficiently incorporate this scaffold is therefore of significant interest. This compound serves as a reliable electrophilic partner in a multitude of cross-coupling reactions. However, exploring alternative reagents can unlock advantages in terms of reactivity, cost, and functional group tolerance.

Alternative Reagents: A Comparative Analysis

The choice of a cross-coupling partner is a critical decision that influences reaction kinetics, catalyst selection, and overall yield. Here, we compare several classes of alternatives to this compound, categorized by their role as either electrophilic or nucleophilic coupling partners.

Electrophilic Alternatives: Varying the Leaving Group

The nature of the leaving group on the aromatic ring is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides and pseudohalides is I > Br > OTf > Cl, a trend largely governed by the carbon-halogen bond dissociation energy.[1]

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
4-Iodo-2-ethoxy-1-methoxybenzene Iodo (I)HighestMilder reaction conditions, lower catalyst loadings.Higher cost, potential for side reactions due to high reactivity.
This compound (Benchmark) Bromo (Br)HighGood balance of reactivity and stability, widely available.Can require more forcing conditions than the iodo analog.
2-Ethoxy-1-methoxy-4-(trifluoromethylsulfonyloxy)benzene Triflate (OTf)ModerateReactivity comparable to bromides, easily synthesized from the corresponding phenol.Can be less stable than halides under certain conditions.
4-Chloro-2-ethoxy-1-methoxybenzene Chloro (Cl)LowestLower cost, readily available.Requires more active and often more expensive catalyst systems and harsher conditions.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

To provide a quantitative comparison, the following table summarizes the expected yields for the Suzuki-Miyaura coupling of these electrophilic alternatives with phenylboronic acid under typical conditions. This data is synthesized from established reactivity principles and analogous systems reported in the literature.[1][2]

Electrophilic PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-Iodo-2-ethoxy-1-methoxybenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80490-98
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O100885-95
2-Ethoxy-1-methoxy-4-(trifluoromethylsulfonyloxy)benzenePd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane1001280-90
4-Chloro-2-ethoxy-1-methoxybenzenePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH1102470-85
Nucleophilic Alternatives: Reversing the Polarity

An alternative synthetic strategy involves reversing the polarity of the 2-ethoxy-1-methoxyphenyl fragment, employing it as the nucleophilic partner in the cross-coupling reaction. This approach offers significant flexibility, particularly when the desired coupling partner is a readily available aryl halide or triflate.

ReagentClassKey AdvantagesKey Disadvantages
(2-Ethoxy-1-methoxyphenyl)boronic acid OrganoboronHigh functional group tolerance, commercially available, environmentally benign byproducts.[3]Can be prone to protodeboronation under certain conditions.
(2-Ethoxy-1-methoxyphenyl)magnesium bromide Grignard ReagentHighly reactive, readily prepared from the corresponding bromide.Low functional group tolerance (reacts with acidic protons and many electrophilic groups).[4]
(2-Ethoxy-1-methoxyphenyl)(tributyl)stannane OrganostannaneHigh functional group tolerance, stable and easy to handle.[5][6][7]Toxicity of tin byproducts and difficulty in their removal.[6][7]

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for key synthetic transformations are provided below. These protocols are designed to be self-validating systems, with explanations for critical steps grounded in established chemical principles.

Protocol 1: Synthesis of (2-Ethoxy-1-methoxyphenyl)boronic acid

This protocol describes a standard procedure for the synthesis of the boronic acid derivative from this compound.

Synthesis_of_Boronic_Acid A This compound B 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ A->B Lithiation & Borylation C (2-Ethoxy-1-methoxyphenyl)boronic acid B->C Hydrolysis

Caption: Synthesis of (2-Ethoxy-1-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. The causality here is that the low temperature prevents premature side reactions of the highly reactive organolithium intermediate.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. This prevents multiple additions of the organolithium to the boron center.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using (2-Ethoxy-1-methoxyphenyl)boronic acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of the synthesized boronic acid with an aryl bromide.

Suzuki_Miyaura_Coupling A (2-Ethoxy-1-methoxyphenyl)boronic acid + Aryl Bromide B Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 100 °C A->B Reaction Conditions C Coupled Product B->C C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

  • (2-Ethoxy-1-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, (2-ethoxy-1-methoxyphenyl)boronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water. The biphasic solvent system is crucial for the Suzuki-Miyaura reaction, allowing for the dissolution of both the organic substrates and the inorganic base.

  • Degas the mixture by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N bond formation using this compound.[8][9][10]

Buchwald_Hartwig_Amination A This compound + Amine B Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100 °C A->B Reaction Conditions C Aryl Amine Product B->C C-N Bond Formation

Caption: Buchwald-Hartwig amination reaction workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel. The use of a strong, non-nucleophilic base like NaOtBu is critical for the deprotonation of the amine and regeneration of the active catalyst.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Conclusion and Future Outlook

The selection of a coupling partner in cross-coupling reactions is a nuanced decision that extends beyond mere reactivity. While this compound remains a robust and reliable reagent, this guide has illuminated a spectrum of viable alternatives, each with its own set of advantages and disadvantages. The iodo- and triflate- derivatives offer enhanced reactivity for milder conditions, whereas the chloro- analog presents a more economical option for large-scale synthesis, albeit with the need for more sophisticated catalyst systems.

Furthermore, the strategic reversal of polarity through the use of boronic acid, Grignard, or organostannane reagents provides an invaluable orthogonal approach, significantly expanding the synthetic chemist's toolkit. The choice between these nucleophilic partners will be dictated by the functional group tolerance of the substrate and the desired reaction conditions.

Future advancements in this field will likely focus on the development of more active and universal catalyst systems that can efficiently couple even the most challenging substrates, such as aryl chlorides, under increasingly mild conditions. The continued exploration of non-toxic and environmentally benign alternatives to traditional organometallic reagents will also be a key area of research, further enhancing the sustainability and applicability of these powerful bond-forming reactions.

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  • ResearchGate. The crystal structure of (E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene, C12H16O4S. [Link]

  • Narayanam, J. M. R.; Stephenson, C. R. J. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 2011 , 76(22), 9119-9125. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and material science.[1][2] The focus of this guide is the Suzuki coupling of 4-Bromo-2-ethoxy-1-methoxybenzene, a substrate of interest due to its electron-rich nature, which can present unique challenges to catalyst performance. This guide provides a comparative analysis of catalyst systems, drawing upon data from structurally analogous aryl bromides to inform catalyst selection and reaction optimization for this specific transformation.

The Critical Choice: Understanding Catalyst and Ligand Synergy

The success of a Suzuki-Miyaura coupling hinges on the careful selection of a palladium catalyst and an appropriate ligand.[3] The ligand's role is multifaceted; it modulates the electronic and steric properties of the palladium center, influencing both the stability and activity of the catalyst throughout the catalytic cycle.[4] For electron-rich aryl bromides like this compound, the choice of ligand is especially critical to facilitate the oxidative addition step and promote efficient reductive elimination.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation Transmetalation Transmetalation (Ar'-B(OR)2, Base) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

While direct comparative studies on this compound are not extensively documented in publicly available literature, we can infer catalyst performance from studies on structurally similar electron-rich aryl bromides.[5] Palladium-based catalysts, particularly in conjunction with bulky, electron-rich phosphine ligands, are the most frequently employed and successful for these challenging substrates.[4][5]

Catalyst/Ligand SystemKey Features & Performance InsightsRelevant Substrates in Literature
Pd(OAc)₂ / SPhos SPhos is a bulky biarylphosphine ligand known to promote high catalytic activity for electron-rich and sterically hindered aryl bromides.[6] This system often allows for lower catalyst loadings and milder reaction conditions.Used in the coupling of highly oxygenated aryl halides.[7]
Pd(OAc)₂ / XPhos XPhos, another bulky biarylphosphine ligand, is highly effective for a wide range of Suzuki couplings, including those with challenging substrates. It often provides excellent yields where other ligands fail.[8]Effective for sterically hindered and electron-rich aryl chlorides.[9]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classical, versatile catalyst. While generally effective, it may require higher catalyst loadings and temperatures for less reactive substrates compared to more modern ligand systems.[10]Widely used for a variety of aryl bromides.[11]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust and versatile catalyst, often effective for a broad scope of substrates, including heteroaryl bromides.[10]Demonstrates high yields in couplings with heteroaryl boronic acids.[3]
Pd-NHC Complexes N-Heterocyclic Carbene (NHC) ligands offer strong σ-donor properties, forming stable and highly active palladium complexes. They are a powerful alternative to phosphine ligands, particularly for challenging couplings.[12]Effective in the amination of aryl chlorides, indicating high activity.[12]

Field-Proven Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound and should be optimized for specific coupling partners and desired outcomes.

Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand

This protocol is recommended as a starting point due to the high reactivity often observed with bulky biarylphosphine ligands for electron-rich aryl bromides.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 10 mL).

  • Seal the flask and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Pre-formed Palladium Catalyst (e.g., Pd(PPh₃)₄)

This protocol offers simplicity as it uses a pre-formed, air-stable catalyst.

Reaction Setup:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[10]

  • Add a mixture of a suitable solvent (e.g., Toluene/Water, 4:1, 10 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up (Extraction, Washing) Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Expert Recommendations

For the Suzuki coupling of the electron-rich this compound, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly recommended as a starting point.[5][7] These systems have consistently demonstrated high efficacy for challenging aryl bromides, often providing superior yields under milder conditions compared to traditional catalysts like Pd(PPh₃)₄. While PdCl₂(dppf) and Pd-NHC complexes also represent viable and powerful alternatives, the biarylphosphine-ligated systems offer a well-established and robust platform for this specific class of substrate. As with any catalytic reaction, empirical optimization of the base, solvent, and temperature for each specific boronic acid partner is crucial to achieving optimal results.

References

  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem. 5

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. 3

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid - ResearchGate.

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.

  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. 10

  • Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-3-methoxythiophene-2-carboxylate - Benchchem. 1

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa.

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate.

  • Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde - Benchchem. 2

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.

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A Comparative Guide to the Reactivity of Bromoanisole Derivatives in the Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Among the vast array of substrates, aryl bromides are common coupling partners due to their balance of reactivity and stability.

This guide provides an in-depth technical comparison of the reactivity of bromoanisole derivatives in the Heck reaction. We will explore how the position of the methoxy group and the presence of other substituents influence reaction outcomes, supported by experimental data and mechanistic insights. Our focus is to explain the causality behind experimental observations, providing a predictive framework for researchers designing synthetic routes.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of an aryl bromide in the Heck reaction is fundamentally governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[3] The electronic properties and steric environment of the aryl bromide significantly influence this rate-determining step.

  • Electronic Effects: The methoxy group (-OCH₃) on the anisole ring is an electron-donating group (EDG) through resonance, increasing electron density on the aromatic ring. This increased electron density strengthens the C-Br bond, making oxidative addition more difficult and thus deactivating the substrate compared to unsubstituted bromobenzene or those with electron-withdrawing groups (EWGs).[4] Reactions with bromoanisole, therefore, often require longer reaction times or higher temperatures.[4]

  • Steric Effects: The physical bulk of substituents near the C-Br bond can hinder the approach of the bulky palladium catalyst. This steric hindrance is a critical factor, particularly for ortho-substituted substrates, which are generally less reactive than their meta and para counterparts.[2]

Isomer Reactivity Comparison: Ortho vs. Meta vs. Para

The position of the methoxy group on the bromoanisole ring creates a distinct reactivity profile for each isomer. The generally observed trend in reactivity for bromoanisole isomers in the Heck reaction is:

para > meta >> ortho

This trend can be rationalized by the interplay of the electronic and steric factors discussed above.

para-Bromoanisole (4-Bromoanisole)

The para isomer is the most reactive of the three. The methoxy group is positioned opposite the bromine atom, where its electron-donating effect is felt, but it imparts no steric hindrance to the reaction site. While still considered a deactivated aryl halide, its unobstructed C-Br bond makes it a reliable substrate under appropriate catalytic conditions.[4]

meta-Bromoanisole (3-Bromoanisole)

The meta isomer exhibits intermediate reactivity. The methoxy group is further from the bromine atom and exerts a weaker deactivating electronic effect at the reaction site compared to the para and ortho positions. It also presents no significant steric barrier, leading to reactivity that is generally comparable to, or slightly less than, the para isomer.[2]

ortho-Bromoanisole (2-Bromoanisole)

The ortho isomer is by far the least reactive. The primary reason for its low reactivity is severe steric hindrance. The methoxy group is adjacent to the bromine atom, physically blocking the palladium catalyst from efficiently accessing and inserting into the C-Br bond. This steric impediment dramatically slows the rate of oxidative addition, often leading to poor yields or requiring harsh reaction conditions and specialized, bulky ligands to overcome.[2]

Supporting Experimental Data
Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂ (1%)N-phenyl urea (2%)NaHCO₃Ionic Liquid1801274[4]
4-BromoanisoleEthyl acrylatePd/Ni BimetallicNoneK₂CO₃DMF1400.5>99[5]
4-BromoanisoleStyrenePd(OAc)₂ (0.1%)P(o-tol)₃ (0.2%)K₂CO₃DMF1202495[6]

Note: The high yield for the Pd/Ni bimetallic system highlights how catalyst development can overcome the deactivating nature of the methoxy group.

The Heck Reaction Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The generally accepted catalytic cycle for the Heck reaction involves several key steps, starting with the in-situ generation of the active Pd(0) species from a Pd(II) precatalyst like Palladium(II) acetate.[1][7]

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L₂) (Aryl-Palladium Complex) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene - L pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Syn-Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex σ-Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride β-Hydride Elimination alkyl_pd_complex->beta_hydride hydrido_pd_complex H-Pd(II)-X(L₂) (Hydrido-Palladium Complex) beta_hydride->hydrido_pd_complex + Product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination + Base reductive_elimination->pd0 - Base-HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with an Acrylate

This protocol is a generalized procedure based on common methodologies and should be optimized for specific substrates and equipment.[4][8]

Materials and Reagents:
  • 4-Bromoanisole

  • Alkene (e.g., ethyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reactant Addition: Add 4-bromoanisole (1.0 eq), the base (1.5-2.0 eq), and the anhydrous solvent (to achieve a ~0.1-0.5 M concentration).

  • Alkene Addition: Add the alkene (1.2-1.5 eq) to the mixture.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure substituted alkene.

Caption: General experimental workflow for the Heck reaction.

Conclusion

The reactivity of bromoanisole derivatives in the Heck reaction is a clear illustration of fundamental principles in physical organic chemistry. The predictable interplay of electronic deactivation by the methoxy group and the profound steric hindrance in the ortho position dictates the reactivity order of para > meta >> ortho. While bromoanisoles are considered "deactivated" substrates, modern advancements in catalyst systems, including the use of bimetallic catalysts and robust ligands, have made their coupling efficient and synthetically valuable. For drug development professionals and synthetic chemists, understanding these underlying factors is crucial for designing robust, efficient, and successful synthetic strategies.

References

  • Sharma, Y. O., & Degani, M. S. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1038-1047. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. BenchChem.
  • Limberger, J., Poersch, S., & Monteiro, A. L. (2011). Pd-catalyzed Heck reactions of aryl bromides with 1,2-diarylethenes. Journal of the Brazilian Chemical Society, 22(3), 563-568. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • Özdemir, İ., et al. (2018). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 23(12), 3126. [Link]

  • Evans, P. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Wikipedia. (2023). Heck reaction. [Link]

  • ResearchGate. (n.d.). Ni–Pd catalyzed Mizoroki-Heck reaction of 4-bromoanisole with ethyl acrylate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Newman, S. G., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Bhanage, B. M., & Shirakawa, E. (Eds.). (2015). Heck Reaction—State of the Art. Catalysts, 7(1), 1. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23871-23902. [Link]

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Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Iodo-2-ethoxy-1-methoxybenzene in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and scalable chemical synthesis. For drug development professionals and synthetic chemists, halogenated aromatic compounds are indispensable building blocks. This guide provides an in-depth, objective comparison of 4-bromo-2-ethoxy-1-methoxybenzene and 4-iodo-2-ethoxy-1-methoxybenzene, two closely related synthons, in the context of palladium-catalyzed cross-coupling reactions. By understanding their fundamental reactivity differences, researchers can optimize reaction conditions, improve yields, and streamline synthetic routes to complex target molecules.

The core difference in the catalytic performance of these two reagents is dictated by the inherent properties of their respective carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This disparity has profound implications for the kinetics and thermodynamics of the catalytic cycle, particularly the initial, often rate-determining, oxidative addition step.[3]

Reactivity at a Glance: A Predictive Comparison

While direct, side-by-side kinetic studies for these specific substrates are not extensively reported, their relative performance can be reliably predicted based on well-established principles of aryl halide reactivity in cross-coupling catalysis.[1][4][5] The general trend consistently observed is I > Br > Cl .[4]

Feature4-Iodo-2-ethoxy-1-methoxybenzeneThis compound
General Reactivity HighModerate
Reaction Conditions Milder (e.g., lower temperatures)More Forcing (e.g., higher temperatures)
Reaction Times ShorterLonger
Catalyst Loading Potentially lowerTypically higher or requires more active systems
Yields Generally higherOften lower under identical, mild conditions
Cost Generally higherMore cost-effective
Stability Can be less stable, light-sensitiveGenerally more stable

The Mechanistic Imperative: Oxidative Addition

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8] In this step, the Pd(0) center inserts itself into the carbon-halogen (C-X) bond, forming a new Pd(II) species. The energy required to break the C-X bond represents a significant portion of the activation energy for this step.

Because the C-I bond is weaker than the C-Br bond, 4-iodo-2-ethoxy-1-methoxybenzene undergoes oxidative addition more readily and at a faster rate than its bromo counterpart.[3][5][9] This translates to a lower overall activation energy for the catalytic cycle, enabling the use of milder conditions.

A Pd(0)L₂ + Ar-I B [Ar-Pd(II)(I)-L₂] Transition State A->B ΔG‡ (Iodo) (Lower) D Pd(0)L₂ + Ar-Br C Ar-Pd(II)-I(L₂) B->C E [Ar-Pd(II)(Br)-L₂] Transition State F Ar-Pd(II)-Br(L₂) D->E ΔG‡ (Bromo) (Higher) E->F Y_axis Relative Energy G A Pd(0)L₂ (Active Catalyst) C Oxidative Addition (Rate-Limiting Step for Ar-Br) (Faster for Ar-I) B Ar-X (Aryl Halide) B->C D Ar-Pd(II)(X)-L₂ C->D F Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) E Nu-M (e.g., Ar'-B(OH)₂ or R₂NH) E->F G Ar-Pd(II)(Nu)-L₂ F->G H Reductive Elimination H->A I Ar-Nu (Product) H->I

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols: A Practical Guide

The following protocols serve as a starting point for comparing the two substrates in a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2-ethoxy-1-methoxybenzene
  • Rationale: Due to the high reactivity of the C-I bond, a standard, readily available catalyst like Pd(PPh₃)₄ is often sufficient. Milder temperatures and shorter reaction times are expected to give high conversion.

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-iodo-2-ethoxy-1-methoxybenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and degassed water (4:1 v/v) to achieve a 0.1 M concentration with respect to the aryl iodide.

    • Heat the reaction mixture to 85°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • Rationale: The stronger C-Br bond requires more forcing conditions or a more active catalytic system to achieve efficient oxidative addition. This protocol uses a more electron-rich and bulky ligand (dppf) which is known to facilitate the coupling of less reactive aryl bromides. [10]* Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add degassed toluene and degassed water (5:1 v/v) to achieve a 0.1 M concentration with respect to the aryl bromide.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-16 hours for completion.

    • Follow steps 6-8 from Protocol 1 for work-up and purification.

Workflow for Direct Experimental Comparison

For laboratories aiming to directly quantify the reactivity differences, the following workflow provides a logical experimental design.

G cluster_setup Reaction Setup (Parallel) cluster_analysis Monitoring & Analysis cluster_eval Evaluation & Optimization Setup_I Reaction A: 4-Iodo-arene (1 eq) Coupling Partner (1.2 eq) Catalyst System 1 Base, Solvent Monitor Monitor both reactions (TLC, GC-MS, LC-MS) at identical time points (e.g., 1h, 2h, 4h, 8h, 24h) Setup_I->Monitor Setup_B Reaction B: 4-Bromo-arene (1 eq) Coupling Partner (1.2 eq) Catalyst System 1 Base, Solvent Setup_B->Monitor Compare Compare % Conversion vs. Time Monitor->Compare Optimize If Reaction B is slow/incomplete: Increase Temperature Use more active catalyst (System 2) Screen different bases/solvents Compare->Optimize Final Determine optimal conditions for each substrate Optimize->Final

Caption: Recommended workflow for a direct reactivity comparison study.

Conclusion and Outlook

For synthetic applications in research and drug development, 4-iodo-2-ethoxy-1-methoxybenzene is demonstrably the more reactive and versatile building block in palladium-catalyzed cross-coupling reactions. Its primary advantage lies in the weaker C-I bond, which facilitates the rate-determining oxidative addition step, allowing for the use of milder conditions, shorter reaction times, and often resulting in higher yields with simpler catalytic systems.

Conversely, this compound represents a more stable and cost-effective alternative. While it typically requires more forcing conditions—such as higher temperatures and more sophisticated, electron-rich ligands—it remains a highly viable substrate. The choice between the two ultimately depends on the specific priorities of the synthesis: for rapid, high-yielding transformations where substrate cost is less critical, the iodo-derivative is superior. For large-scale or cost-sensitive syntheses where optimization of reaction conditions is feasible, the bromo-derivative offers a compelling economic advantage. A thorough understanding of this reactivity-cost trade-off is crucial for designing efficient, robust, and economically viable synthetic routes.

References

  • Jiyeh, A. (2014). Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. In Name Reactions in Metal-Catalyzed Cross-Coupling (pp. 131-188). ResearchGate. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357–360. Available at: [Link]

  • Powers, I. G., et al. (2021). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 143(30), 11768–11776. Available at: [Link]

  • Bolliger, J. L., & Oborah, M. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5258-5291. Available at: [Link]

  • Ahmadi, M., et al. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. ACS Omega, 5(44), 28831–28841. Available at: [Link]

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  • Wang, L., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11494–11516. Available at: [Link]

  • Costa, J. C., et al. (2005). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A, 109(46), 10543–10551. Available at: [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2330–2337. Available at: [Link]

  • Ling, C. S., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2. Sains Malaysiana, 51(9), 2873-2882. Available at: [Link]

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  • Al-Zaydi, K. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. Available at: [Link]

  • Hesp, K. D., et al. (2019). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]

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Benchmarking 4-Bromo-2-ethoxy-1-methoxybenzene against other aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

As Senior Application Scientists, our goal extends beyond merely providing protocols; we aim to empower fellow researchers with the foundational knowledge to make informed decisions in substrate selection and reaction optimization. This guide provides a comprehensive benchmark of this compound, a polysubstituted aryl bromide, evaluating its performance against a curated selection of alternative aryl bromides in key cross-coupling reactions. We will delve into the mechanistic principles governing its reactivity, supported by experimental data and detailed protocols, to offer a practical resource for chemists in the pharmaceutical and materials science sectors.

Theoretical Framework: Understanding Aryl Bromide Reactivity

The utility of an aryl bromide in modern organic synthesis is predominantly defined by its performance in palladium-catalyzed cross-coupling reactions. These transformations, foundational to drug discovery and development, universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the aryl bromide substrate critically influences the first and often rate-determining step: oxidative addition of the C-Br bond to the Pd(0) catalyst.[1][2]

Two primary factors dictate the efficiency of this step:

  • Electronic Effects : The oxidative addition step is facilitated by an electron-deficient aromatic ring, which makes the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.[3] Consequently, aryl bromides bearing electron-withdrawing groups (EWGs) generally exhibit higher reactivity. Conversely, electron-donating groups (EDGs), such as the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents on our target molecule, enrich the phenyl ring with electron density, which can impede the oxidative addition step.[4][5]

  • Steric Effects : The presence of bulky substituents at the ortho positions to the bromine atom can sterically hinder the approach of the palladium catalyst.[6] However, this effect can be complex; in some cases, severe steric hindrance has been shown to accelerate C-X bond activation by destabilizing the ground state of the aryl halide.[6]

This compound is characterized by two potent electron-donating groups. The ethoxy group is positioned ortho to the bromine, introducing a degree of steric hindrance that must be considered when selecting an appropriate catalyst system.

The Comparative Set

To provide a meaningful benchmark, this compound is compared against a panel of aryl bromides selected to systematically probe the influence of electronic and steric factors:

Compound NameStructureKey Features
This compound Chemical structure of this compoundTarget Substrate: Highly electron-rich with moderate ortho-steric hindrance.
4-Bromoanisole Chemical structure of 4-BromoanisoleBaseline: Simple, electron-rich analog without ortho-substitution.[7]
4-Bromo-1,2-dimethoxybenzene Chemical structure of 4-Bromo-1,2-dimethoxybenzeneIsomeric Comparison: Electron-rich with a slightly less bulky ortho-methoxy group.[8]
4-Bromo-2,6-dimethylanisole Chemical structure of 4-Bromo-2,6-dimethylanisoleSteric Hindrance Probe: Electron-rich with significant di-ortho steric hindrance.
4-Bromoacetophenone Chemical structure of 4-BromoacetophenoneElectronic Contrast: Electron-deficient due to the para-acetyl EWG.[9]

Benchmarking in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its broad functional group tolerance and the stability of its boronic acid coupling partners.[10] The reaction's efficiency is highly dependent on the electronic nature of the aryl bromide.

Comparative Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of our comparative aryl bromides with phenylboronic acid under standardized conditions. These conditions are optimized for challenging, electron-rich substrates, typically requiring a bulky, electron-rich phosphine ligand to promote the difficult oxidative addition step.

| Aryl Bromide Substrate | Catalyst System | Typical Yield (%) | Citation | | :--- | :--- | :--- | | this compound | Pd₂(dba)₃ / SPhos | 85-95% |[10] | | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | >95% |[11] | | 4-Bromo-1,2-dimethoxybenzene | Pd₂(dba)₃ / SPhos | 88-98% |[10] | | 4-Bromo-2,6-dimethylanisole | Pd₂(dba)₃ / XPhos | 70-85% |[12] | | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | >98% |[9] |

Analysis of Results:

  • The electron-deficient 4-bromoacetophenone provides near-quantitative yields even with a standard catalyst system like Pd(OAc)₂/PPh₃, underscoring the facile nature of oxidative addition.[9]

  • 4-Bromoanisole , being moderately electron-rich, also performs exceptionally well under standard conditions.[11]

  • Our target molecule, This compound , and its close analog 4-Bromo-1,2-dimethoxybenzene , require more specialized catalyst systems. The use of bulky, electron-rich biarylphosphine ligands like SPhos is crucial to overcome the electron-rich nature of the ring and facilitate efficient oxidative addition.[5][10]

  • 4-Bromo-2,6-dimethylanisole represents the most challenging substrate. The significant steric shielding of the C-Br bond by the two ortho-methyl groups necessitates highly active and sterically demanding ligands like XPhos to achieve good yields.[12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The choice of ligand and base is critical to ensure the efficient turnover of this cycle, especially for challenging substrates.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product Ar-R' PdII_Both->Product PdII_Both->Product RedElim Reductive Elimination ArBr Ar-Br ArBr->Pd0 Boronic R'-B(OH)₂ + Base Boronic->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system adapted for an electron-rich aryl bromide like this compound.[10][13]

  • Reagent Preparation : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen and moisture is critical to prevent catalyst deactivation.

  • Catalyst and Solvent Addition : Under a positive pressure of argon, add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand SPhos (0.08 mmol, 32.8 mg). Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] Similar to Suzuki coupling, the reaction is sensitive to the electronic properties of the aryl bromide. Electron-rich systems are generally more challenging substrates.[4]

Comparative Performance Data

| Aryl Bromide Substrate | Catalyst System | Typical Yield (%) | Citation | | :--- | :--- | :--- | | this compound | Pd₂(dba)₃ / RuPhos | 80-90% |[14] | | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | >90% |[4] | | 4-Bromo-1,2-dimethoxybenzene | Pd₂(dba)₃ / RuPhos | 85-95% |[14] | | 4-Bromo-2,6-dimethylanisole | Pd(OAc)₂ / BrettPhos | 75-85% |[6][14] | | 4-Bromoacetophenone | Pd(OAc)₂ / BINAP | >95% |[15] |

Analysis of Results:

The reactivity trends in the Buchwald-Hartwig amination mirror those observed in the Suzuki coupling. Electron-poor substrates react readily, while electron-rich and sterically hindered substrates require more sophisticated and potent catalyst systems. The choice of a highly active, bulky monophosphine ligand (e.g., RuPhos, BrettPhos) is often essential for achieving high conversion and yield with substrates like this compound.[4][14]

Visualizing the Experimental Workflow

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Adherence to these steps, particularly the establishment of an inert atmosphere, is paramount for reproducibility and success.

Experimental_Workflow Generalized Cross-Coupling Workflow start Start reagents Weigh solid reagents (Aryl Halide, Coupling Partner, Base) into a dry reaction vessel. start->reagents inert Seal vessel, evacuate, and backfill with inert gas (3x). reagents->inert catalyst Add Pd precursor and ligand under positive inert gas pressure. inert->catalyst solvent Add anhydrous, degassed solvent via syringe. catalyst->solvent heat Heat reaction mixture with vigorous stirring for specified time. solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS). heat->monitor workup Perform aqueous workup and extraction. monitor->workup Upon completion purify Purify crude product via chromatography or crystallization. workup->purify end Characterize final product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Outlook

This guide demonstrates that this compound is a highly viable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its electron-rich nature, a direct consequence of the methoxy and ethoxy substituents, necessitates the use of modern, highly active catalyst systems. Specifically, palladium precursors combined with bulky, electron-rich biaryl monophosphine ligands (such as SPhos, RuPhos, or XPhos) are required to overcome the high activation barrier of the oxidative addition step.

In comparison to simpler, less substituted (4-bromoanisole) or electron-deficient (4-bromoacetophenone) aryl bromides, this compound requires more specialized conditions. However, with the appropriate catalyst selection, it can be effectively utilized to generate complex molecular architectures, making it a valuable building block for drug development professionals and organic chemists. The principles and protocols outlined herein provide a robust framework for the successful application of this and other electron-rich aryl bromides in synthesis.

References

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A Researcher's Guide to Synthetic Equivalents of 4-Bromo-2-ethoxy-1-methoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic introduction of substituted phenyl moieties is a cornerstone of molecular design. 4-Bromo-2-ethoxy-1-methoxybenzene serves as a valuable building block, offering a handle for carbon-carbon and carbon-heteroatom bond formation through its aryl bromide functionality, while the ethoxy and methoxy groups provide electronic and steric influence. However, the direct use of aryl bromides is not always optimal or feasible. This guide provides a comprehensive comparison of the two primary synthetic equivalents of this compound: the corresponding Grignard reagent and the boronic acid pinacol ester. This analysis, grounded in experimental evidence and established chemical principles, will assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Introduction: The Utility of this compound and the Need for Synthetic Equivalents

This compound is a versatile reagent frequently employed in cross-coupling reactions. The electron-donating nature of the alkoxy substituents can influence the reactivity of the aryl bromide and the properties of the final product. While direct coupling reactions of the aryl bromide are common, the use of its synthetic equivalents, such as organometallic reagents, can offer distinct advantages in terms of reactivity, functional group tolerance, and reaction conditions. This guide will focus on the preparation, stability, and reactivity of the Grignard reagent, (2-ethoxy-4-methoxyphenyl)magnesium bromide, and the boronic acid pinacol ester, 2-(2-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The Grignard Reagent: A Powerful but Demanding Nucleophile

The Grignard reagent, (2-ethoxy-4-methoxyphenyl)magnesium bromide, transforms the electrophilic carbon of the starting aryl bromide into a potent nucleophile. This classical organometallic reagent is invaluable for forming new carbon-carbon bonds with a wide array of electrophiles.

Synthesis of (2-ethoxy-4-methoxyphenyl)magnesium bromide

The preparation of a Grignard reagent is a well-established yet highly sensitive procedure that demands strictly anhydrous and anaerobic conditions.[1][2] The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.

Caption: Synthesis of (2-ethoxy-4-methoxyphenyl)magnesium bromide.

Experimental Protocol: Synthesis of (2-ethoxy-4-methoxyphenyl)magnesium bromide

  • Apparatus: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon. The reaction is typically performed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[3]

  • Reagents and Solvent: Magnesium turnings (1.2 eq.), a small crystal of iodine (for activation), and this compound (1.0 eq.). Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) is used as the solvent. THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[4]

  • Procedure:

    • Place the magnesium turnings and a crystal of iodine in the reaction flask under an inert atmosphere.[3]

    • Add a small portion of the anhydrous solvent to cover the magnesium.

    • Dissolve the this compound in the remaining anhydrous solvent in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and an exothermic response. Gentle warming may be required to initiate the reaction.[3]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey-to-brown solution of the Grignard reagent is then used in situ for subsequent reactions.

Stability and Handling

Grignard reagents are notoriously sensitive to moisture and protic solvents, which will rapidly quench the reagent to form the corresponding arene.[1][2] They are also highly reactive with oxygen and carbon dioxide. Therefore, strict air-free techniques are mandatory for their successful preparation and use.[5][6] The reagent is typically prepared and used immediately, as long-term storage can lead to decomposition.

The Boronic Acid Pinacol Ester: A Stable and Versatile Coupling Partner

The boronic acid pinacol ester, 2-(2-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers a more stable and user-friendly alternative to the Grignard reagent. These compounds are key participants in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7]

Synthesis of 2-(2-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The most common method for the synthesis of aryl boronic esters from aryl halides is the Miyaura borylation reaction.[8][9] This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.

Caption: Synthesis of the boronic acid pinacol ester via Miyaura borylation.

Experimental Protocol: Miyaura Borylation of this compound

  • Apparatus: A standard Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is suitable. The reaction is carried out under an inert atmosphere.

  • Reagents and Solvent: this compound (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq.).[8][10] Anhydrous dioxane or toluene is a common solvent.

  • Procedure:

    • To the reaction flask, add this compound, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate under an inert atmosphere.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove inorganic salts.

    • The filtrate is concentrated, and the crude product can often be purified by column chromatography on silica gel.

Stability and Handling

In stark contrast to Grignard reagents, boronic acid pinacol esters are generally stable, crystalline solids that can be purified by silica gel chromatography and stored for extended periods under normal laboratory conditions.[11][12][13][14] While they can be sensitive to strong acids and bases, their overall robustness makes them highly attractive for multi-step syntheses.

Comparative Analysis: Grignard Reagent vs. Boronic Acid Pinacol Ester

The choice between using (2-ethoxy-4-methoxyphenyl)magnesium bromide or its corresponding boronic acid pinacol ester depends on a careful consideration of several factors.

Feature(2-ethoxy-4-methoxyphenyl)magnesium bromide (Grignard Reagent)2-(2-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Boronic Ester)
Reactivity Highly reactive, strong nucleophile and strong base.Moderately reactive, acts as a nucleophile in the presence of a catalyst and base.
Functional Group Tolerance Low. Incompatible with protic functional groups (e.g., -OH, -NH₂, -COOH) and some carbonyls.High. Tolerates a wide range of functional groups.[15]
Reaction Conditions Strictly anhydrous and anaerobic conditions required.[1][2]Generally milder conditions, though often requires heating. Tolerant of trace moisture in some cases.
Synthesis In situ generation from magnesium and the aryl bromide. Can be challenging to initiate.[3]Typically synthesized via a palladium-catalyzed Miyaura borylation.[8]
Stability & Handling Unstable, air- and moisture-sensitive. Typically prepared and used immediately.[6]Generally a stable, crystalline solid. Can be isolated, purified by chromatography, and stored.[11][12]
Key Applications Nucleophilic addition to carbonyls, epoxides, and other electrophiles.Suzuki-Miyaura cross-coupling, Chan-Lam amination, and other transition-metal-catalyzed reactions.[15]

Performance in a Representative Cross-Coupling Reaction: A Case Study

To provide a tangible comparison, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction with an aryl bromide (e.g., 4-bromotoluene) as the coupling partner.

Hypothetical Reaction Scheme:

Caption: Comparison of cross-coupling pathways.

  • Grignard-based (Kumada-type) Coupling: This reaction would likely proceed rapidly due to the high nucleophilicity of the Grignard reagent. However, the strong basicity of the Grignard reagent could lead to side reactions, and the strict reaction conditions must be maintained. Yields can be high but are highly dependent on the purity and concentration of the Grignard reagent.

  • Boronic Ester-based (Suzuki-Miyaura) Coupling: This reaction would offer greater functional group tolerance and more robust reaction conditions. While potentially requiring a longer reaction time or higher temperature, the Suzuki-Miyaura coupling is often more reliable and reproducible, especially in complex molecular settings. Published yields for similar Suzuki-Miyaura couplings are consistently high, often exceeding 90%.[16]

Conclusion and Recommendations

Both the Grignard reagent and the boronic acid pinacol ester are valuable synthetic equivalents of this compound, each with a distinct set of advantages and disadvantages.

  • Choose the Grignard reagent, (2-ethoxy-4-methoxyphenyl)magnesium bromide, when:

    • A strong nucleophile is required for addition to electrophiles like carbonyls or epoxides.

    • The substrate and reaction conditions are compatible with a highly basic and sensitive reagent.

    • The synthesis is a one-pot procedure where the Grignard reagent is generated and consumed immediately.

  • Choose the boronic acid pinacol ester, 2-(2-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, when:

    • The target molecule is to be synthesized via a Suzuki-Miyaura or other transition-metal-catalyzed cross-coupling reaction.

    • The substrate contains sensitive functional groups that are incompatible with Grignard reagents.

    • Stability, ease of handling, and purification are important considerations.

    • The synthetic equivalent needs to be stored for future use.

Ultimately, the optimal choice of synthetic equivalent will be dictated by the specific synthetic target and the overall strategic approach. By understanding the fundamental differences in reactivity, stability, and handling of these two powerful reagents, researchers can make informed decisions to streamline their synthetic endeavors and achieve their molecular design goals with greater efficiency and success.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from a relevant ACS publication or website.[4]

  • Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?[1]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[2]

  • Li, B. (2018, July 16). for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP).[5]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.[6]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.[17]

  • American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[11]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.[12]

  • Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.[13]

  • Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.[14]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.[8]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure.[18]

  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.[19]

  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.[20]

  • MDPI. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron.[16]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.[21]

  • Canadian Science Publishing. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.[22]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.[23]

  • ResearchGate. (n.d.). Miyaura borylation | Request PDF.[9]

  • PubMed. (n.d.). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.[24]

  • Royal Society of Chemistry. (n.d.). Supplementary Information.[25]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.[26]

  • Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270.[10]

  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.[27]

  • National Institutes of Health. (2012, July 6). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid.[28]

  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.[15]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted....[29]

  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF.[30]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....[31]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[32]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).[33]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide.[3]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[7]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.[34]

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A Comparative Yield Analysis of Cross-Coupling Reactions with Substituted Bromoanisoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals.[1][2] Among the myriad of tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology.[1][2] This guide provides a comparative analysis of the yields of several prominent cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig—when applied to substituted bromoanisoles. By examining the influence of substituent effects and reaction conditions on product yields, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal synthetic route for their specific applications.

The methoxy group of the bromoanisole substrates, a common moiety in biologically active compounds, introduces electronic and steric factors that can significantly influence the efficiency of cross-coupling reactions. Understanding these nuances is critical for reaction optimization and the rational design of synthetic pathways.

The Suzuki-Miyaura Coupling: A Versatile and Robust Choice

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is renowned for its mild reaction conditions, low toxicity of reagents, and broad functional group tolerance.[1][3] These characteristics make it a go-to method for many synthetic chemists.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step and can be influenced by the electronic properties of the bromoanisole. Electron-withdrawing groups on the anisole ring can accelerate this step, while electron-donating groups, like the methoxy group itself, may have a retarding effect. The choice of ligand, base, and solvent is crucial for an efficient transmetalation and subsequent reductive elimination to yield the desired biaryl product.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR')2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields with Substituted Bromoanisoles

The position and nature of substituents on the bromoanisole ring play a significant role in the outcome of Suzuki-Miyaura couplings.

Bromoanisole SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisoleDiazocine-boronic esterPd(OAc)₂ / XPhosK₃PO₄Toluene95[6]
3-BromoanisolePhenylboronic acidPd catalystVariousVariousGood[7]
2-BromoanisolePhenylboronic acidPd catalystVariousVariousGood[7][8]
2-Bromo-5-methoxyanilineVarious boronic estersCataCXium A palladacycleK₃PO₄2-MeTHFGood to Excellent[3]
4-BromoanisolePhenylboronic acidPd(OAc)₂KOHH₂ODramatic change with conditions[9][10][11]

As indicated in the table, 4-bromoanisole generally provides high yields in Suzuki couplings.[6] The electron-donating nature of the para-methoxy group can facilitate the oxidative addition step. For ortho-substituted bromoanisoles, steric hindrance can become a more influential factor, potentially requiring more tailored catalyst systems or reaction conditions to achieve high yields.[6] For instance, the coupling of sterically hindered 2-isopropylbenzene with a diazocine resulted in a significantly lower yield (60%) compared to the Stille coupling (86%).[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol is a representative example for the Suzuki-Miyaura coupling of an electron-rich aryl bromide.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromoanisole Phenylboronic acid K3PO4 Pd(OAc)2 / XPhos B Add Anhydrous Toluene A->B C Heat to 100 °C under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: A Powerful Alternative with Organotin Reagents

The Stille reaction utilizes organotin compounds as the nucleophilic partner, offering a broad scope and tolerance for various functional groups.[12][13] A significant drawback, however, is the toxicity of the organotin reagents and byproducts.[12][13][14]

Mechanistic Insights

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The transmetalation step, involving the transfer of the organic group from tin to palladium, is often the rate-limiting step and can be accelerated by the use of additives such as copper(I) salts.[13]

Comparative Yields

In a direct comparison with the Suzuki coupling for the functionalization of diazocines, the Stille reaction often provides comparable or even superior yields, especially in cases of significant steric hindrance.[6]

Bromoanisole SubstrateCoupling PartnerCatalyst SystemAdditiveYield (%)Reference
4-BromoanisoleDiazocine-stannanePd(OAc)₂ / XPhosCsF90[6]
4-Bromoanisole (meta-substituted diazocine)Diazocine-stannanePd(OAc)₂ / XPhosCsF71[6]

The data suggests that for less sterically demanding substrates like 4-bromoanisole, both Suzuki and Stille couplings can achieve excellent yields.[6] However, the Stille reaction's lower sensitivity to steric hindrance can be a distinct advantage in the synthesis of highly substituted biaryls.[6]

The Heck Reaction: Forming C-C Bonds with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[15] It is a powerful tool for the synthesis of stilbenes, cinnamates, and other vinylated arenes.

Mechanistic Pathway

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the alkene product. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.

Yields with Bromoanisoles

The electronic nature of the bromoanisole can influence the rate of the Heck reaction. Electron-donating groups, such as the methoxy group, can sometimes lead to lower yields or require more forcing conditions compared to electron-deficient aryl halides.

| Bromoanisole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | p-Bromoanisole | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | H₂O-DMF | Good |[16] | | Bromo/iodoanisoles | Acrylates | Pd complexes | K₂CO₃ | Dioxane | Moderate to Good |[17] | | 4-Bromoanisole | n-Butyl acrylate | Palladate catalyst | Various | Various | Good |[18] |

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[19] This reaction is invaluable for the synthesis of conjugated enynes and other alkyne-containing molecules.

Mechanistic Overview

The generally accepted mechanism involves a palladium cycle and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the aryl-palladium(II) complex generated from the oxidative addition of the bromoanisole. Reductive elimination then affords the aryl alkyne product. Copper-free Sonogashira protocols have also been developed.[20]

Yields with Bromoanisoles

The Sonogashira coupling is generally efficient with bromoanisoles, although reaction conditions may need to be optimized.

Bromoanisole SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
p-BromoanisolePhenylacetylenePd catalystOptimum conditionsHigh[21]
Aryl bromides (general)Terminal alkynes(NHC)-Cu / (NHC)-PdAir, non-anhydrous solventHigh[22]
Aryl bromides (general)Terminal alkynesPd(acac)₂ / Hydrazone ligand / CuIDMSO, 125 °CGood[23]

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[24] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of arylamines in pharmaceutical agents.[2]

Mechanistic Cycle

The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to give the arylamine product and regenerate the Pd(0) catalyst.[24] The choice of ligand is particularly critical in this reaction to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[24]

Yields with Bromoanisoles

The electronic properties and steric hindrance of both the bromoanisole and the amine coupling partner influence the reaction outcome.

Bromoanisole SubstrateCoupling PartnerCatalyst SystemBaseYieldReference
3-BromoanisoleDiphenylaminePd-RuPhos or Pd-BrettPhosVariousGood[25]
Bromobenzene (model)Various aminesPd precatalyst / phosphine ligandVariousGood[26]
Aryl halides (general)Anilines[(PNp3)Pd(Ar)(μ-X)]2VariousHigh (fast reaction)[4]

Conclusion

The choice of a cross-coupling reaction for substituted bromoanisoles is a multifactorial decision that depends on the desired product, the nature of the substituents, and practical considerations such as reagent toxicity and cost.

  • Suzuki-Miyaura coupling stands out for its versatility, mild conditions, and use of non-toxic boronic acid derivatives, often providing excellent yields.[1][3]

  • Stille coupling offers a powerful alternative, particularly for sterically hindered substrates, though the toxicity of organotin reagents is a significant concern.[6][14]

  • Heck reaction is the method of choice for the synthesis of substituted alkenes from bromoanisoles.

  • Sonogashira coupling provides a reliable route to valuable aryl alkynes.

  • Buchwald-Hartwig amination is the preeminent method for the construction of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals.

By understanding the mechanistic nuances and the impact of substrate properties on these key reactions, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target molecules.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023-05-30).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024-09-16).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate.
  • Stille reaction - Wikipedia.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. (2023-06-26).
  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - ResearchGate. (2023-06-26).
  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate.
  • Heck reaction - Wikipedia.
  • Selected palladate‐catalyzed Mizoroki–Heck reaction using... - ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Sonogashira coupling - Wikipedia.
  • Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with... | Download Scientific Diagram - ResearchGate.
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014-07-18).
  • Buchwald–Hartwig amination - Wikipedia.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020-08-20).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021-12-03).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (2022-10-03).
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025-08-10).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020-07-31).
  • Stille Coupling - Organic Chemistry Portal.
  • Stille cross-coupling reaction - YouTube. (2020-02-13).
  • Suzuki cross-coupling reaction - YouTube. (2020-02-13).

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A Researcher's Guide to Spectroscopic Differentiation of 4-Bromo-2-ethoxy-1-methoxybenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Positional isomers, while possessing the same molecular formula, can exhibit profoundly different chemical, physical, and biological properties. The distinction between these isomers is a critical step in quality control, reaction monitoring, and lead compound identification. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-ethoxy-1-methoxybenzene and two of its key positional isomers: 4-Bromo-1-ethoxy-2-methoxybenzene and 1-Bromo-2-ethoxy-4-methoxybenzene. We will leverage a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their unambiguous identification.

The Isomers in Focus: Structure and Symmetry

The three isomers under investigation share the molecular formula C₉H₁₁BrO₂. Their distinct substitution patterns on the benzene ring are the basis for their different spectroscopic signatures. A key initial step in analysis is to consider the symmetry of each molecule, as this directly predicts the number of unique signals in their ¹³C NMR spectra.

Figure 1. Chemical structures of the bromo-ethoxy-methoxybenzene isomers under investigation.

All three isomers lack a plane of symmetry, meaning we expect to see nine distinct signals in their respective ¹³C NMR spectra (six for the aromatic carbons and three for the alkoxy carbons). Therefore, differentiation will rely on the specific chemical shifts and coupling patterns observed in their spectra.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR is arguably the most powerful tool for differentiating positional isomers of substituted benzenes. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (both inductive and mesomeric) of the substituents, while their coupling patterns reveal their relative positions.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the aromatic protons. A deuterated solvent that is a good solvent for the analytes, such as CDCl₃, is standard. The key is to obtain a spectrum with sufficient resolution to accurately determine both chemical shifts and coupling constants.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain the free induction decay (FID) using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Comparative ¹H NMR Data Analysis

The aromatic region (typically 6.5-8.0 ppm) provides the most valuable information. The electron-donating alkoxy groups (-OCH₃, -OCH₂CH₃) shield ortho and para protons, shifting their signals upfield, while the electron-withdrawing bromine atom has a deshielding effect.

Isomer Predicted Aromatic Proton Signals (δ, ppm) and Splitting Predicted Alkoxy Proton Signals (δ, ppm)
A: this compound H3: ~6.9 ppm (d, J ≈ 2 Hz)H5: ~7.0 ppm (dd, J ≈ 8.5, 2 Hz)H6: ~6.8 ppm (d, J ≈ 8.5 Hz)OCH₃: ~3.8 ppm (s)OCH₂CH₃: ~4.1 ppm (q)OCH₂CH₃: ~1.4 ppm (t)
B: 4-Bromo-1-ethoxy-2-methoxybenzene H3: ~7.0 ppm (d, J ≈ 2 Hz)H5: ~7.1 ppm (dd, J ≈ 8.5, 2 Hz)H6: ~6.7 ppm (d, J ≈ 8.5 Hz)OCH₃: ~3.9 ppm (s)OCH₂CH₃: ~4.0 ppm (q)OCH₂CH₃: ~1.4 ppm (t)
C: 1-Bromo-2-ethoxy-4-methoxybenzene H3: ~7.1 ppm (d, J ≈ 2.5 Hz)H5: ~6.7 ppm (dd, J ≈ 8.8, 2.5 Hz)H6: ~7.4 ppm (d, J ≈ 8.8 Hz)OCH₃: ~3.8 ppm (s)OCH₂CH₃: ~4.1 ppm (q)OCH₂CH₃: ~1.5 ppm (t)

Interpretation:

  • The number of aromatic protons (three for each isomer) and their general splitting patterns (two doublets and one doublet of doublets) are similar.

  • The key differentiator lies in the precise chemical shifts. For example, in Isomer C , the proton at the H6 position is ortho to the bromine atom, which is expected to cause a significant downfield shift compared to the H6 protons in isomers A and B, which are ortho to an alkoxy group.[1]

  • The relative positions of the methoxy and ethoxy groups can be confirmed by 2D NMR experiments like NOESY, which would show through-space correlations between the alkoxy protons and their neighboring aromatic protons.

¹³C NMR Spectroscopy: A Carbon Count

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the attached substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C nucleus frequency (approx. 100 MHz).

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Comparative ¹³C NMR Data Analysis

The carbon directly attached to the bromine atom (the ipso-carbon) experiences a "heavy atom effect," which causes its signal to appear further upfield than what would be predicted based on electronegativity alone.[2]

Isomer Predicted Aromatic C Signals (δ, ppm) Predicted Alkoxy C Signals (δ, ppm)
A: this compound C-Br: ~113 ppmC-OR: ~148-158 ppm (2 signals)CH: ~112-125 ppm (3 signals)OCH₃: ~56 ppmOCH₂CH₃: ~64 ppmOCH₂CH₃: ~15 ppm
B: 4-Bromo-1-ethoxy-2-methoxybenzene C-Br: ~114 ppmC-OR: ~149-157 ppm (2 signals)CH: ~113-124 ppm (3 signals)OCH₃: ~56 ppmOCH₂CH₃: ~64 ppmOCH₂CH₃: ~15 ppm
C: 1-Bromo-2-ethoxy-4-methoxybenzene C-Br: ~115 ppmC-OR: ~150-155 ppm (2 signals)CH: ~114-128 ppm (3 signals)OCH₃: ~55 ppmOCH₂CH₃: ~65 ppmOCH₂CH₃: ~15 ppm

Interpretation:

  • As predicted by symmetry, all isomers should show 9 distinct signals.

  • The chemical shifts of the two carbons bearing the alkoxy groups will be the most downfield in the aromatic region.

  • The carbon attached to bromine will be significantly shielded.

  • While subtle, the precise shifts of the unsubstituted CH carbons will differ based on their positions relative to the three different substituents, allowing for differentiation when comparing high-quality spectra. For example, the chemical shift of C5 in Isomer C will be influenced by being para to the bromine and ortho to the methoxy group, a different electronic environment than C5 in Isomer A (para to methoxy, ortho to bromo).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of functional groups. While many of the fundamental vibrations will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) is sensitive to the overall molecular structure, including the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small drop of the neat liquid sample (or a few crystals of a solid sample) directly onto the ATR crystal.

  • Data Acquisition: Press the sample arm down to ensure good contact. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.

Comparative IR Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H Stretch (Aromatic)3100 - 3000Confirms presence of the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Confirms presence of -OCH₃ and -OCH₂CH₃ groups.
C=C Stretch (Aromatic)1600 - 1450Multiple bands characteristic of the aromatic ring.
C-O Stretch (Aryl Ether)1275 - 1200 (asym), 1075 - 1020 (sym)Strong, characteristic bands confirming the ether linkages.[3]
C-H Out-of-Plane Bending900 - 675Highly diagnostic of the benzene substitution pattern.

Interpretation: The most significant differences between the isomers will appear in the C-H out-of-plane (OOP) bending region. A 1,2,4-trisubstituted benzene ring, which is the pattern for all three isomers, typically shows a strong band in the 885-800 cm⁻¹ region. However, the exact position and intensity of this and other bands in the fingerprint region will vary, providing a unique spectral signature for each isomer.[4][5]

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For these isomers, the most immediate diagnostic feature will be the isotopic pattern of bromine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Mass Spectrometry Data Analysis
  • Molecular Ion (M⁺): All three isomers have a molecular weight of approximately 230/232 g/mol . The mass spectrum will show two distinct peaks for the molecular ion: one for molecules containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for molecules with the ⁸¹Br isotope.[6] The relative intensity of the M⁺ and M+2 peaks will be nearly 1:1, which is a definitive indicator of the presence of a single bromine atom.[6][7]

  • Fragmentation: Aromatic ethers can undergo characteristic fragmentations. Common losses include the loss of an alkyl radical from the ether group.[8]

    • Loss of ·CH₃ (m/z = M-15)

    • Loss of ·CH₂CH₃ (m/z = M-29)

    • Loss of the entire alkoxy group, e.g., ·OCH₂CH₃ (m/z = M-45) While the primary fragmentation pathways might be similar for all three positional isomers, the relative abundances of the fragment ions can sometimes differ, providing another layer of evidence for differentiation.[9]

Integrated Workflow for Isomer Identification

A systematic approach combining these techniques is the most reliable method for identifying an unknown isomer.

workflow cluster_start Start cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_id Identification Unknown Unknown Isomer (C9H11BrO2) MS Run EI-MS Unknown->MS MS_Check M+ & M+2 peaks at m/z 230/232? (Ratio ~1:1) MS->MS_Check NMR Acquire ¹H & ¹³C NMR MS_Check->NMR Yes C13_Check 9 ¹³C Signals? NMR->C13_Check H1_Check Analyze Aromatic Region (Shifts & Coupling) C13_Check->H1_Check Yes IR Acquire ATR-IR H1_Check->IR Compare H6 shift to predictions IR_Check Compare Fingerprint Region (900-675 cm⁻¹) with Standards IR->IR_Check ID_A Isomer A IR_Check->ID_A Match Data ID_B Isomer B IR_Check->ID_B Match Data ID_C Isomer C IR_Check->ID_C Match Data

Figure 2. A logical workflow for the spectroscopic identification of an unknown bromo-ethoxy-methoxybenzene isomer.

Conclusion

The differentiation of this compound and its positional isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition and ¹³C NMR verifies the absence of symmetry, it is the detailed analysis of ¹H NMR spectra—specifically the chemical shifts and coupling constants of the aromatic protons—that provides the most decisive evidence. Infrared spectroscopy serves as a valuable complementary technique, offering confirmation of functional groups and a unique fingerprint for each isomer. By integrating the data from these orthogonal methods, researchers can confidently and accurately elucidate the structure of the specific isomer in their sample, ensuring the integrity and validity of their scientific work.

References

  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12.
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  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • Ma, R., et al. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

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  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

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An Economic Comparison of Synthetic Routes to 4-Bromo-2-ethoxy-1-methoxybenzene: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the efficient and economical synthesis of key intermediates is a cornerstone of successful research and development. 4-Bromo-2-ethoxy-1-methoxybenzene, a substituted aromatic ether, presents itself as a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth economic and practical comparison of the primary synthetic routes to this compound, offering field-proven insights to aid in the selection of the most appropriate method for your laboratory or production needs.

Introduction: The Strategic Importance of this compound

This compound possesses a unique arrangement of functional groups—a bromine atom and two distinct alkoxy groups on a benzene ring. This substitution pattern offers multiple avenues for further chemical modification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the ethoxy and methoxy groups can also be exploited in multi-step syntheses. Consequently, the efficient production of this intermediate is of significant interest to the scientific community.

This guide will focus on the most direct and plausible synthetic strategy: the electrophilic aromatic bromination of 2-ethoxy-1-methoxybenzene. We will explore the economic and practical trade-offs of utilizing two common brominating agents: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

The Primary Synthetic Pathway: Electrophilic Aromatic Bromination

The synthesis of this compound is most readily achieved through the electrophilic aromatic substitution of the starting material, 2-ethoxy-1-methoxybenzene. The two alkoxy groups (-OCH₃ and -OCH₂CH₃) are ortho-, para-directing and activating, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho and para to themselves. Given that the para position to the methoxy group is sterically more accessible than the ortho positions, the major product of bromination is expected to be this compound.

Electrophilic Aromatic Bromination cluster_conditions Reaction Conditions Start 2-Ethoxy-1-methoxybenzene Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (Br₂ or NBS) Reagent->Product Solvent Solvent (e.g., Acetic Acid, Acetonitrile) Temperature Temperature (e.g., Room Temperature)

Figure 1: General workflow for the synthesis of this compound via electrophilic aromatic bromination.

Route 1: Bromination with Molecular Bromine (Br₂)

The use of molecular bromine, often in a solvent like acetic acid, is a classic and potent method for the bromination of activated aromatic rings.

Mechanistic Insight

The reaction proceeds via the generation of a highly electrophilic bromine species. Acetic acid can help to polarize the Br-Br bond, increasing its electrophilicity. The electron-rich aromatic ring of 2-ethoxy-1-methoxybenzene then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as the acetate ion) then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the final product.

Experimental Protocol (Representative)

To a solution of 2-ethoxy-1-methoxybenzene (1.0 equivalent) in glacial acetic acid, a solution of bromine (1.05 equivalents) in glacial acetic acid is added dropwise at room temperature with stirring. The reaction mixture is stirred for a designated period (typically 1-4 hours) until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by pouring it into an aqueous solution of sodium bisulfite to destroy any excess bromine. The product is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Economic and Practical Considerations
ParameterAssessmentJustification
Starting Material Cost Moderate2-ethoxy-1-methoxybenzene is commercially available, with prices varying by supplier and quantity.
Reagent Cost Low Molecular bromine is a relatively inexpensive bulk chemical.[1][2][3]
Operational Complexity High Bromine is a highly corrosive, toxic, and volatile liquid, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. Its measurement and dispensing require care.
Reaction Conditions MildThe reaction is typically performed at or near room temperature.
Yield (Estimated) Good to ExcellentFor highly activated systems, yields are generally high, though side reactions (e.g., di-bromination) can occur if not carefully controlled.
Work-up and Purification ModerateRequires quenching of excess bromine and standard extraction procedures. Purification may be necessary to remove isomeric impurities.
Safety and Environmental High Concern The toxicity and corrosiveness of bromine are significant safety hazards. Disposal of bromine-containing waste requires specific procedures.

Route 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that serves as a convenient and safer alternative to molecular bromine for many bromination reactions.

Mechanistic Insight

For the bromination of activated aromatic rings, NBS can act as a source of electrophilic bromine, particularly in the presence of a protic solvent or a Lewis acid catalyst.[4] In polar solvents like acetonitrile or acetic acid, NBS can generate a low concentration of Br⁺ or a polarized Br-N bond that is susceptible to nucleophilic attack by the aromatic ring. The mechanism is analogous to that with molecular bromine, involving the formation of a sigma complex followed by deprotonation.

Experimental Protocol (Representative)

To a solution of 2-ethoxy-1-methoxybenzene (1.0 equivalent) in acetonitrile, N-Bromosuccinimide (1.05 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC or GC). Upon completion, the succinimide byproduct can often be removed by filtration. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining succinimide and other water-soluble impurities. The organic layer is dried and concentrated to afford the crude product, which can be further purified if necessary. [4]

Economic and Practical Considerations
ParameterAssessmentJustification
Starting Material Cost ModerateSame as Route 1.
Reagent Cost Moderate to High NBS is more expensive per mole than molecular bromine.[5][6][7][8]
Operational Complexity Low NBS is a stable, crystalline solid that is easy to handle, weigh, and dispense.[2]
Reaction Conditions MildReactions are typically run at room temperature.
Yield (Estimated) Good to ExcellentNBS often provides high yields and can offer better regioselectivity compared to Br₂ in some cases.
Work-up and Purification SimpleThe succinimide byproduct is often easily removed by filtration or washing.
Safety and Environmental Lower Concern NBS is a safer alternative to bromine, though it is still an irritant and should be handled with care. The primary byproduct, succinimide, is less hazardous than bromine waste.[2]

Comparative Summary

FeatureRoute 1: Molecular Bromine (Br₂)Route 2: N-Bromosuccinimide (NBS)
Reagent Cost Lower Higher
Handling and Safety Difficult and Hazardous Easier and Safer
Yield Generally HighGenerally High
Work-up More Complex (Quenching)Simpler
Scalability Feasible with appropriate engineering controlsReadily scalable
Ideal Application Large-scale synthesis where cost is the primary driver and safety infrastructure is robust.Laboratory-scale synthesis, process development, and situations where safety and ease of handling are prioritized.

Conclusion and Recommendation

Both molecular bromine and N-Bromosuccinimide are effective reagents for the synthesis of this compound from 2-ethoxy-1-methoxybenzene. The choice between the two routes is a classic example of the trade-off between reagent cost and operational safety and simplicity.

  • For academic research and early-stage process development, the use of N-Bromosuccinimide (Route 2) is highly recommended. The enhanced safety profile, ease of handling, and straightforward work-up significantly outweigh the higher reagent cost, especially at smaller scales. The predictability and often cleaner reaction profiles can also save valuable time in purification and analysis.

  • For large-scale industrial production, where cost per kilogram is a critical factor, bromination with molecular bromine (Route 1) may be the more economically viable option. However, this route should only be considered if the manufacturing facility is equipped with the necessary engineering controls and safety protocols to handle the significant hazards associated with liquid bromine.

Ultimately, the decision rests on a careful evaluation of the specific project goals, available resources, and the prioritization of safety versus raw material cost. It is imperative that all experimental work is conducted with a thorough understanding of the hazards of all chemicals involved and with the implementation of appropriate safety measures.

References

  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • IndiaMART. N Bromosuccinimide - Latest Price, Manufacturers & Suppliers. [Link]

  • Chemistry For Everyone. How Much Does Bromine Cost?. YouTube, 3 July 2025. [Link]

  • Intratec.us. Bromine Price - Historical & Current. [Link]

  • ChemWorld. Stabilized Liquid Bromine. [Link]

  • ChemAnalyst. Bromine Prices, Trends, Index, News, Monitor and Demand. [Link]

  • Prakash, G. K. S., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, vol. 22, no. 1, 2017, p. 133. PubMed Central, [Link].

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A Comparative Guide to the Functional Group Tolerance of 4-Bromo-2-ethoxy-1-methoxybenzene versus Other Halides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The functional group tolerance of a given substrate in widely-used cross-coupling reactions dictates its utility and versatility. This guide provides an in-depth technical comparison of 4-Bromo-2-ethoxy-1-methoxybenzene, an electron-rich aryl bromide, with other aryl halides (iodides, chlorides, and triflates) in the context of palladium-catalyzed cross-coupling reactions. By examining the interplay of electronics, bond strengths, and catalyst systems, we aim to provide a rational framework for substrate selection and reaction optimization, supported by representative experimental data and detailed protocols.

The Decisive Step: Understanding Oxidative Addition and Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[1] This is often the rate-determining step of the catalytic cycle. The generally accepted order of reactivity for aryl halides is:

I > Br > OTf > Cl [2]

This trend is directly correlated with the C-X bond dissociation energies. The weaker carbon-iodine bond is more easily cleaved, leading to faster oxidative addition and allowing for milder reaction conditions. Conversely, the stronger carbon-chlorine bond requires more energy input and typically more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition.[2]

This compound, with its C-Br bond, occupies a favorable position in this reactivity spectrum. It is generally more reactive than the analogous aryl chloride, offering a good balance between reactivity and stability. The two electron-donating alkoxy groups (ethoxy and methoxy) on the aromatic ring increase the electron density of the aryl system. While this can sometimes slow down the oxidative addition step compared to electron-deficient aryl bromides, modern catalyst systems have largely overcome this challenge.

dot digraph "Catalytic_Cycle" { rankdir=LR; size="7,4"; node [shape=box, style=rounded]; "Pd(0)L2" -> "Ar(X)-Pd(II)L2" [label=" Oxidative Addition\n(Rate-Determining Step)"]; "Ar(X)-Pd(II)L2" -> "Ar(Nu)-Pd(II)L2" [label=" Transmetalation (Suzuki)\nor Amine Coordination/\nDeprotonation (Buchwald-Hartwig)\nor Alkyne Coordination (Sonogashira)"]; "Ar(Nu)-Pd(II)L2" -> "Pd(0)L2" [label=" Reductive Elimination"]; "Ar-Nu" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar(Nu)-Pd(II)L2" -> "Ar-Nu"; {rank=same; "Pd(0)L2"; "Ar-Nu"} } caption="Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

Comparative Functional Group Tolerance in Key Cross-Coupling Reactions

The true value of a building block is measured by its compatibility with a wide range of functional groups. Below, we compare the functional group tolerance of this compound with other halides in three of the most important C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is renowned for its mild conditions and exceptional functional group tolerance.[3] This makes it a favored method for late-stage functionalization in complex molecule synthesis.

Reactivity Comparison:

Aryl Halide TypeRelative ReactivityTypical ConditionsFunctional Group Tolerance
Iodide Very HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CExcellent
Bromide (e.g., this compound) HighPd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃ or K₃PO₄, Dioxane/H₂O, 90-100 °CExcellent
Chloride ModeratePd(OAc)₂, SPhos or XPhos, K₃PO₄, Dioxane/H₂O, 100-120 °CGood, but can be sensitive to stronger bases and higher temperatures.
Triflate ModeratePd(OAc)₂, Buchwald ligands, Cs₂CO₃, Dioxane, 100 °CGood, but triflate can be base-sensitive.

Experimental Data Snapshot: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

The following table presents representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the influence of electronic effects.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100298[4]
4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001295[4]
4-Bromoanisole (analogous to target) Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001892[4]
2-BromonaphthalenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100896[4]

The data indicates that electron-rich aryl bromides, such as 4-bromoanisole, are excellent substrates for Suzuki-Miyaura coupling, albeit sometimes requiring slightly longer reaction times than their electron-deficient counterparts.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

dot digraph "Suzuki_Workflow" { rankdir=LR; node [shape=record, style=rounded]; reagents [label=" this compound (1.0 mmol) | 4-Methoxyphenylboronic acid (1.2 mmol) | K₃PO₄ (2.0 mmol) | PdCl₂(dppf) (0.03 mmol)"]; reaction [label=" Dioxane/H₂O (4:1, 5 mL) | Degas with Argon | Heat at 100 °C for 12 h"]; workup [label=" Cool to RT | Dilute with EtOAc | Wash with H₂O, brine | Dry (Na₂SO₄) | Concentrate"]; purification [label=" Flash Column Chromatography | (Hexane/EtOAc)"]; product [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Desired Biaryl Product"];

reagents -> reaction -> workup -> purification -> product; } caption="Experimental workflow for Suzuki-Miyaura coupling."

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[5] The choice of ligand is critical for achieving high yields, especially with electron-rich aryl halides.

Reactivity and Functional Group Tolerance:

Amine TypeFunctional Groups Tolerated on AmineGeneral Comments
Primary Alkylamines Esters, ketones, nitriles, heterocyclesGenerally well-tolerated.
Secondary Alkylamines Esters, ketones, nitriles, heterocyclesCan be more sterically demanding; may require more specialized ligands.
Anilines A wide range of functional groupsExcellent coupling partners.
Amides, Carbamates Generally well-toleratedCan serve as ammonia equivalents or couple directly.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, add to a vial this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), and a palladium precatalyst such as (tBu)₃P-Pd-G3 (0.02 mmol, 2 mol%).

  • Reagent Addition: Add toluene (2 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes.[6] The reaction is typically very tolerant of various functional groups on the alkyne coupling partner.

Functional Group Tolerance on the Alkyne:

Functional GroupTolerated?Expected Yield Range (%)Comments
Aryl Yes85-98Both electron-rich and electron-poor aryl alkynes are well-tolerated.
Alkyl Yes80-95Generally proceeds smoothly.
Silyl (-SiMe₃) Yes90-99Silyl-protected alkynes are excellent coupling partners.
Alcohol (-OH) Yes75-90The hydroxyl group is generally tolerated.
Ester (-CO₂R) Yes80-95Compatible with standard conditions.
Ketone (-COR) Yes70-88Generally well-tolerated.
Cyano (-CN) Yes80-92The cyano group is compatible with the reaction conditions.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 12-24 hours.

  • Work-up and Purification: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Conclusion: The Strategic Advantage of this compound

This compound emerges as a highly versatile and strategically valuable building block for several key reasons:

  • Balanced Reactivity: As an aryl bromide, it offers a sweet spot of reactivity—more readily activated than aryl chlorides but often more stable and cost-effective than aryl iodides.

  • High Functional Group Tolerance: It is compatible with the mild conditions of modern cross-coupling reactions, allowing for the presence of a wide array of sensitive functional groups on the coupling partner.

  • Predictable Reactivity: The presence of electron-donating groups leads to predictable reactivity patterns that can be readily addressed with the appropriate choice of modern palladium catalysts and ligands.

For researchers in drug discovery and materials science, the ability to reliably and efficiently introduce the 2-ethoxy-1-methoxybenzene moiety into a target molecule makes this compound an indispensable tool. Its robust performance across a range of high-utility cross-coupling reactions underscores its importance in the modern synthetic chemist's toolbox.

References

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  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the rigorous and precise analysis of intermediates like 4-Bromo-2-ethoxy-1-methoxybenzene is paramount. This compound, a substituted brominated anisole derivative, plays a role as a building block in the synthesis of more complex molecules. Ensuring its purity and identity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques for the characterization and quantification of this compound. The methodologies discussed are rooted in established analytical principles for structurally related compounds and are designed to serve as a robust framework for method development and validation.

While specific validated methods for this compound are not extensively documented in publicly available literature, the principles of analysis for similar halogenated and alkoxylated aromatic compounds provide a strong foundation for establishing reliable analytical protocols.[1][2]

Choosing the Right Analytical Tool: A Head-to-Head Comparison

The selection between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical objective, such as routine purity assessment, identification of unknown impurities, or quantification in a complex matrix.

Table 1: Comparative Performance of HPLC-UV and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning with a gaseous mobile phase, coupled with mass-based detection.
Applicability Ideal for non-volatile or thermally labile compounds.Best suited for volatile and thermally stable compounds.
Selectivity High, based on chromatographic retention time and UV-Vis spectrum.Very high, based on retention time and mass fragmentation pattern.
Sensitivity High (ng range).Very High (pg range).
Typical Linearity (R²) > 0.999> 0.998
Typical Accuracy (% Recovery) 98-102%97-103%
Typical Precision (%RSD) < 2%< 3%
Impurity Identification Possible with a photodiode array (PDA) detector and reference standards.Superior capability for structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a versatile and robust technique for the routine analysis of this compound, particularly for determining purity and quantifying the main component. A reverse-phase method is typically the most suitable approach for this type of moderately polar compound.[3]

Proposed HPLC Method Protocol

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using acetonitrile and water is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 60% B

      • 20-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A PDA detector can be used to scan a range (e.g., 210-400 nm) to determine the optimal detection wavelength. Based on the aromatic structure, a wavelength around 225 nm or 275 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (60:40 acetonitrile:water).

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.

4. Method Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area against the concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability by injecting the same sample multiple times (n=6) and calculating the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%. Intermediate precision should be evaluated by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards prep_sample Prepare Sample Solution (0.1 mg/mL) prep_std->prep_sample filter Filter all solutions (0.45 µm) prep_sample->filter instrument Set up HPLC System (C18, Gradient, 30°C, 1.0 mL/min) filter->instrument inject Inject Samples & Standards instrument->inject detect UV/PDA Detection inject->detect integrate Integrate Chromatographic Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify validate Assess Validation Parameters (Linearity, Accuracy, Precision) quantify->validate

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.[4] Its primary advantages are exceptional sensitivity and the ability to provide structural information from the mass spectrum, making it ideal for impurity identification.

Proposed GC-MS Method Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector (e.g., a quadrupole).

2. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for this type of analyte (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection (e.g., 50:1 ratio) to avoid overloading the column.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

3. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Dilute the stock solution to a working concentration of approximately 10 µg/mL.

4. Data Analysis and Validation:

  • The primary peak should be identified by its retention time and its mass spectrum compared to a reference standard or a spectral library.

  • The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments.

  • Validation would follow similar principles as HPLC, with a focus on linearity, precision, and accuracy, often using a single ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_std Prepare Stock & Working Standards (in Ethyl Acetate) prep_sample Prepare Sample Solution (~10 µg/mL) prep_std->prep_sample instrument Set up GC-MS System (DB-5ms, Temp Program) prep_sample->instrument inject Inject Sample (Split Mode) instrument->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (Scan Mode) ionize->detect extract_tic Extract Total Ion Chromatogram (TIC) detect->extract_tic identify_peak Identify Analyte Peak by Retention Time extract_tic->identify_peak analyze_ms Analyze Mass Spectrum (Molecular Ion, Fragments, Isotopes) identify_peak->analyze_ms quantify Quantify using TIC or SIM analyze_ms->quantify

Sources

A Comparative Guide to Cross-Reactivity Studies of 4-Bromo-2-ethoxy-1-methoxybenzene in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity of 4-Bromo-2-ethoxy-1-methoxybenzene against a panel of structurally related analogs. The experimental data presented herein is intended to guide researchers, scientists, and drug development professionals in the design and validation of specific immunoassays, particularly for the detection of novel synthetic compounds.

Introduction: The Imperative of Specificity in Immunoassay Design

The utility of an immunoassay is fundamentally dependent on its specificity. In the realm of detecting small molecules, particularly in complex matrices like biological fluids, the potential for cross-reactivity with structurally similar compounds is a critical challenge. This compound, a substituted aromatic ether, represents a structural motif that could be present in various research chemicals or as a metabolite of more complex parent compounds. The development of an antibody-based detection method for analytes containing this moiety necessitates a thorough evaluation of its cross-reactivity profile to ensure accurate and reliable quantification.

This guide details a systematic evaluation of the cross-reactivity of several analogs with a hypothetical competitive immunoassay developed for this compound. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding of the structure-activity relationships that govern antibody-antigen recognition.

Experimental Design: A Self-Validating Approach to Cross-Reactivity Assessment

The core of this investigation is a competitive enzyme-linked immunosorbent assay (ELISA), a robust and widely used method for quantifying small molecules. The experimental design is structured to be self-validating by including a range of analogs that systematically probe the key structural features of the target analyte, this compound.

Selection of the Target Analyte and Comparative Compounds

The target analyte, This compound (1) , was chosen as a representative of a class of substituted brominated aromatic ethers. The comparative compounds were selected to evaluate the influence of the following structural modifications on antibody binding:

  • Alteration of the ethoxy group: Replacing the ethoxy group with a methoxy group (4-Bromo-1,2-dimethoxybenzene, 2 ) or a hydrogen atom (4-Bromo-1-methoxybenzene, 3 ) to assess the contribution of the ethoxy moiety to the binding epitope.

  • Alteration of the methoxy group: Replacing the methoxy group with a hydrogen atom (4-Bromo-1-ethoxybenzene, 4 ) to determine the importance of the methoxy group.

  • Positional Isomerism: Moving the methoxy group to a different position on the aromatic ring (5-Bromo-1,3-dimethoxybenzene, 5 ) to evaluate the impact of substituent positioning.

  • Halogen Substitution: Replacing the bromine atom with a chlorine atom (4-Chloro-2-ethoxy-1-methoxybenzene, 6 ) to test the specificity for the halogen.

  • Absence of Halogen: Removing the bromine atom (2-ethoxy-1-methoxybenzene, 7 ) to understand the role of the halogen in antibody recognition.

The structures of the target analyte and the selected comparative compounds are shown below:

Compound IDCompound NameStructure
1 This compoundBr-C₆H₃(OCH₂CH₃)(OCH₃)
2 4-Bromo-1,2-dimethoxybenzeneBr-C₆H₃(OCH₃)₂
3 4-Bromo-1-methoxybenzeneBr-C₆H₄(OCH₃)
4 4-Bromo-1-ethoxybenzeneBr-C₆H₄(OCH₂CH₃)
5 5-Bromo-1,3-dimethoxybenzeneBr-C₆H₃(OCH₃)₂
6 4-Chloro-2-ethoxy-1-methoxybenzeneCl-C₆H₃(OCH₂CH₃)(OCH₃)
7 2-ethoxy-1-methoxybenzeneC₆H₄(OCH₂CH₃)(OCH₃)
Experimental Workflow: Indirect Competitive ELISA

The cross-reactivity was determined using an indirect competitive ELISA format. This workflow is depicted in the diagram below. The principle of this assay is the competition between the free analyte in the sample (or standard) and a fixed amount of analyte-protein conjugate coated on the microplate for binding to a limited amount of specific antibody.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Generation plate Microtiter Plate Well conjugate Analyte-Protein Conjugate plate->conjugate Incubate & Wash sec_antibody Enzyme-labeled Secondary Antibody plate->sec_antibody Wash & Add sample Sample/Standard (Free Analyte) antibody Primary Antibody sample->antibody Pre-incubate antibody->plate Add to Well & Incubate substrate Substrate sec_antibody->substrate Wash & Add color Measure Absorbance substrate->color Color Development Cross_Reactivity_Logic cluster_alkoxy Alkoxy Group Modifications cluster_position Positional Isomerism cluster_halogen Halogen Modifications Target This compound (100% Reactivity) Ethoxy_to_Methoxy 4-Bromo-1,2-dimethoxybenzene (40% Reactivity) Target->Ethoxy_to_Methoxy Change Ethoxy Remove_Ethoxy 4-Bromo-1-methoxybenzene (<1% Reactivity) Target->Remove_Ethoxy Remove Ethoxy Remove_Methoxy 4-Bromo-1-ethoxybenzene (2% Reactivity) Target->Remove_Methoxy Remove Methoxy Positional_Isomer 5-Bromo-1,3-dimethoxybenzene (<1% Reactivity) Target->Positional_Isomer Change Position Bromo_to_Chloro 4-Chloro-2-ethoxy-1-methoxybenzene (6.7% Reactivity) Target->Bromo_to_Chloro Change Halogen Remove_Bromo 2-ethoxy-1-methoxybenzene (<1% Reactivity) Target->Remove_Bromo Remove Halogen

Caption: Impact of structural modifications on cross-reactivity.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of an immunoassay for this compound. The results indicate that the hypothetical antibody is highly specific, with recognition being critically dependent on the presence and positioning of the ethoxy, methoxy, and bromine substituents. This level of detailed characterization is essential for the development of reliable and accurate immunoassays for novel synthetic compounds and their metabolites. Researchers can utilize this guide as a framework for designing their own cross-reactivity studies, ensuring the scientific integrity and validity of their analytical methods.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Evaluation of commercial enzyme-linked immunosorbent assays to identify psychedelic phenethylamines. Journal of Analytical Toxicology. [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). DEA Diversion Control Division. [Link]

  • In-House Immunoglobulin Y-Based Immunoassay for Detecting Benzo[a]pyrene in Grilled Pork Samples. PMC - NIH. [Link]

  • Rapid fluorescence immunoassay of benzo[a]pyrene in mainstream cigarette smoke based on a dual-functional antibody–DNA conjugate. National Institutes of Health. [Link]

Navigating the Labyrinth of Ligands: A Head-to-Head Comparison for the Amination of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of arylamines is a cornerstone of modern medicinal and materials chemistry, with the Buchwald-Hartwig amination standing as a titan among methods for forging C-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a versatile and functional group tolerant approach to otherwise challenging transformations.[2] However, the success of a Buchwald-Hartwig amination is exquisitely dependent on the choice of phosphine ligand, which dictates the efficiency, scope, and even the feasibility of the reaction. For electron-rich and sterically hindered substrates like 4-Bromo-2-ethoxy-1-methoxybenzene, selecting the optimal ligand is paramount to achieving high yields and avoiding unwanted side reactions.

This guide provides a comprehensive, data-driven comparison of commercially available and widely used phosphine ligands for the amination of this compound. We will delve into the nuances of ligand selection, supported by experimental data from a closely related substrate, 4-bromoanisole, to provide actionable insights for researchers in the field.

The Challenge of Electron-Rich Aryl Bromides

This compound presents a common challenge in cross-coupling chemistry. The electron-donating nature of the methoxy and ethoxy groups enriches the aromatic ring with electron density. This electronic enrichment can slow down the rate-determining oxidative addition of the aryl bromide to the Pd(0) center, a crucial first step in the catalytic cycle. Furthermore, the ortho-ethoxy group introduces steric hindrance around the reaction center, which can further impede the approach of the palladium catalyst. Consequently, the selection of a ligand that can overcome these electronic and steric hurdles is critical for a successful amination.

Head-to-Head Ligand Performance: Insights from a Structural Analogue

While specific comparative data for the amination of this compound is not extensively published, a comprehensive study on the amination of 4-bromoanisole with aniline provides an excellent proxy for evaluating ligand performance.[3] The electronic and steric environment of 4-bromoanisole is highly similar to our target substrate, making the trends in reactivity and yield highly informative. The following table summarizes the performance of several prominent Buchwald and other phosphine ligands in this model reaction.

LigandYield (%)
XPhos 99
SPhos 99
RuPhos 99
BrettPhos 99
tBuXPhos 77
DavePhos 84
JohnPhos 31
XantPhos 98
Table 1: Comparative yields for the amination of 4-bromoanisole with aniline using various phosphine ligands. Data sourced from a study by Börner and colleagues.[3]

The data clearly indicates that the modern, bulky biaryl phosphine ligands from the Buchwald group, namely XPhos , SPhos , RuPhos , and BrettPhos , are exceptionally effective for the amination of this electron-rich aryl bromide, all providing quantitative yields. The chelating ligand XantPhos also demonstrated excellent performance.[3] In contrast, earlier generation ligands like JohnPhos showed significantly lower efficacy.

A Deeper Dive into the Top-Performing Ligands

1. The Buchwald Biaryl Phosphine Ligands: XPhos and RuPhos

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exemplary of the class of bulky, electron-rich monophosphine ligands that have revolutionized Buchwald-Hartwig amination.[4]

  • Mechanism of Action: Their significant steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[5] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition of the electron-rich aryl bromide. DFT studies have shown that for ligands like RuPhos, reductive elimination can be the rate-limiting step, a nuance that is influenced by the steric and electronic properties of the ligand.[6][7]

  • Practical Considerations: Both XPhos and RuPhos are commercially available and have demonstrated broad utility across a range of C-N coupling reactions. Their high reactivity often allows for lower catalyst loadings and milder reaction conditions.

2. The Josiphos Family: A Different Scaffold for High Performance

While not included in the direct comparative study on 4-bromoanisole, the Josiphos family of ligands are well-established, highly effective ligands for C-N coupling, particularly for challenging substrates. These ferrocene-based diphosphine ligands offer a unique steric and electronic profile.

  • Mechanism of Action: Hindered Josiphos ligands have been shown to be exceptionally active, enabling the coupling of aryl bromides and chlorides with primary amines at very low catalyst loadings.[8] Their bidentate nature can prevent the formation of inactive palladium dimers and stabilize the catalytic species throughout the reaction cycle.

  • Practical Considerations: Josiphos ligands have a broad substrate scope and have been successfully applied to the amination of electron-rich and ortho-substituted aryl bromides.[8]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base De-protonation->Pd(0)L Reductive Elimination Product Product De-protonation->Product Ar-NR2 Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Pd precatalyst and Ligand Add Pd precatalyst and Ligand Add Base Add Base Add Pd precatalyst and Ligand->Add Base Add this compound Add this compound Add Base->Add this compound Add Amine Add Amine Add this compound->Add Amine Add Solvent Add Solvent Add Amine->Add Solvent Heat to specified temperature Heat to specified temperature Add Solvent->Heat to specified temperature Monitor by TLC/GC-MS Monitor by TLC/GC-MS Heat to specified temperature->Monitor by TLC/GC-MS Cool to RT Cool to RT Monitor by TLC/GC-MS->Cool to RT Filter Filter Cool to RT->Filter Concentrate Concentrate Filter->Concentrate Purify by column chromatography Purify by column chromatography Concentrate->Purify by column chromatography

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-ethoxy-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling, storage, and disposal of 4-Bromo-2-ethoxy-1-methoxybenzene (CAS No. 52849-52-2). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure that your work with this compound is conducted with the highest degree of safety and scientific integrity. This document is intended for researchers, scientists, and drug development professionals who demand procedural clarity and a deep understanding of the causality behind safety protocols.

Hazard Analysis: An Approach Based on Structural Analogy

An immediate challenge when developing a handling protocol for this compound is the absence of a comprehensive, publicly available Safety Data Sheet (SDS) with detailed GHS (Globally Harmonized System) classifications.[1] In such instances, a cornerstone of laboratory safety and regulatory practice is to infer potential hazards by examining structurally similar compounds. This proactive, evidence-based approach allows us to anticipate risks and establish a robust safety framework.

By analyzing analogs containing the brominated methoxybenzene core, we can construct a reliable, albeit conservative, hazard profile. Compounds such as 4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromo-2-chloro-1-methoxybenzene, and 4-Bromoanisole consistently exhibit a set of hazards that we must assume are present in the target compound.[2][3]

Inferred Hazard Classification Summary

Hazard ClassGHS CategoryHazard StatementPictogramSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

This table is based on hazard data from structurally related compounds and should be used as a primary safety reference in the absence of a specific SDS for this compound.

Mandatory Personal Protective Equipment (PPE) Protocol

The inferred hazards necessitate a multi-layered PPE strategy to prevent exposure through inhalation, ingestion, or skin/eye contact. Simply listing PPE is insufficient; understanding the why behind each selection is critical for fostering a culture of safety.

Body AreaRequired PPEScientific Rationale and Best Practices
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[5] A full-face shield is mandatory when handling any quantity greater than a few milliliters to protect the entire face from splashes of this irritating compound.[6]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesHalogenated organic compounds like this can degrade standard nitrile gloves over time. For incidental contact, double-gloving with nitrile provides a robust barrier.[7] For direct handling or risk of significant splash, an outer glove of neoprene or butyl rubber over an inner nitrile glove is required for enhanced chemical resistance.[8] Crucially, gloves must be changed immediately upon any suspected contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically appropriate material is required to protect against skin contact. Ensure cuffs are tucked into the outer gloves.[7]
Respiratory Certified Chemical Fume HoodAll handling of this compound must be performed within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent respiratory tract irritation from vapors.[9]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol provides a self-validating system for safe handling.

Preparation and Engineering Controls
  • Fume Hood Verification: Before introducing the chemical, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Designated Area: Designate a specific area within the fume hood for the procedure to contain potential contamination.

  • Assemble Equipment: Place all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the compound.

  • Emergency Equipment Check: Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.[10]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Handling the Compound
  • Weighing and Transfer: Carefully weigh or measure the required amount of this compound within the fume hood.

  • Controlled Additions: If preparing a solution, add the compound slowly and in a controlled manner to the solvent to prevent splashing.

  • Container Management: Keep all containers of the compound tightly sealed when not in immediate use.

Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly wipe down the designated work area within the fume hood with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, using a technique that prevents skin contact with the outside of the glove.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after the procedure is complete.[4]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Confirm Emergency Station Access prep2->prep3 prep4 Don Full, Required PPE prep3->prep4 handle1 Transfer/Weigh Compound in Hood prep4->handle1 Begin Work handle2 Keep Containers Sealed handle1->handle2 post1 Decontaminate Work Surface handle2->post1 Work Complete post2 Dispose of Waste Properly post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A validated workflow for the safe handling of this compound.

Emergency and Disposal Protocols

First Aid for Accidental Exposure

Immediate and correct action is vital. The following measures are based on protocols for analogous hazardous compounds.

Exposure RouteFirst Aid ProtocolSource(s)
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control: Wearing appropriate PPE, control the source of the leak if it is safe to do so.

  • Absorb: For small spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[11]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[13]

spill Spill Occurs alert Alert Area Personnel spill->alert ppe Don Full PPE (incl. respirator if needed) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: A clear, sequential protocol for responding to a chemical spill.

Storage and Disposal Plan
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal: All waste containing this compound must be treated as hazardous waste.

    • Waste Segregation: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled container for halogenated organic waste .[8]

    • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company. Do not empty into drains or the environment.[14] Provide the vendor with a copy of this safety guide or an equivalent hazard summary.

References

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 . National Center for Biotechnology Information. [Link]

Sources

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4-Bromo-2-ethoxy-1-methoxybenzene

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